2-(3,5-Dimethylisoxazol-4-yl)ethanol
Description
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Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSACOUKYXVIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509253 | |
| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83467-34-9 | |
| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
Foreword: The Emergence of Substituted Isoxazoles in Modern Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary drug discovery.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. Molecules incorporating this motif exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] This guide focuses on a specific, yet highly significant, derivative: 2-(3,5-Dimethylisoxazol-4-yl)ethanol. This compound serves not only as a versatile building block for more complex molecules but also as a key pharmacophore in its own right, particularly in the burgeoning field of epigenetic modulation. Herein, we provide a comprehensive technical overview intended for researchers, scientists, and drug development professionals, detailing its chemical properties, plausible synthetic routes, and its emerging role in the development of novel therapeutics.
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of this compound is critical for its application in synthesis and biological screening. The molecule consists of a 3,5-disubstituted isoxazole ring with an ethanol group at the 4-position. This structure imparts a balance of hydrophilicity (from the hydroxyl group) and moderate lipophilicity, influencing its solubility and pharmacokinetic profile.
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | [6] |
| CAS Number | 83467-34-9 | [6] |
| Molecular Formula | C₇H₁₁NO₂ | [6] |
| Molecular Weight | 141.17 g/mol | [6] |
| Physical State | Liquid | [6] |
| Canonical SMILES | CC1=NOC(C)=C1CCO | [6] |
| InChI Key | QVSACOUKYXVIGR-UHFFFAOYSA-N | [6] |
| Purity | Typically ≥95.0% | [6] |
Synthesis and Reactivity: A Strategic Approach
A logical synthetic pathway would begin with the synthesis of ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate, which can then be reduced to the target primary alcohol.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 3: Reduction of Ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate
-
Reaction Setup: To a solution of ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise. The use of a strong reducing agent like LiAlH₄ is often necessary for the complete reduction of esters to primary alcohols. A similar, milder reagent like sodium borohydride (NaBH₄) might also be effective, often requiring a co-solvent like methanol.[7]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ester.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess reducing agent and precipitating aluminum salts for easy filtration.
-
Extraction and Purification: Filter the resulting slurry and extract the filtrate with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final this compound.
Applications in Drug Discovery: A Novel Acetyl-Lysine Mimic
The 3,5-dimethylisoxazole moiety has been identified as a novel and effective bioisostere for acetyl-lysine.[7] This discovery has profound implications, positioning derivatives like this compound as key players in the field of epigenetics, specifically as inhibitors of bromodomains.
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, acting as "readers" of the epigenetic code.[7] The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are particularly important targets in oncology and inflammation.[8] By mimicking acetyl-lysine, 3,5-dimethylisoxazole-containing compounds can competitively inhibit the binding of BET bromodomains to chromatin, thereby modulating gene transcription.
Mechanism of Action: BET Inhibition
Caption: Mechanism of BET inhibition by an acetyl-lysine mimetic isoxazole.
Compounds based on the 3,5-dimethylisoxazole scaffold have shown potent inhibitory activity against BET family proteins, particularly BRD4.[7][8] This inhibition leads to the downregulation of key oncogenes like c-Myc, cell cycle arrest, and apoptosis in various cancer cell lines, making this class of compounds highly promising for cancer therapy.[8] The ethanol substituent on the 4-position of the isoxazole ring can serve as a handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties.
Analytical Methodologies and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals would include: two singlets for the two non-equivalent methyl groups on the isoxazole ring, a triplet for the methylene group adjacent to the hydroxyl, another triplet for the methylene group attached to the isoxazole ring, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).
-
¹³C NMR: The carbon NMR would confirm the presence of seven distinct carbon atoms, including signals for the two methyl groups, two methylene carbons, and the three carbons of the isoxazole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A strong, broad peak in the range of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and C-O stretching would be observed in the 1050-1150 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 141.17. Fragmentation patterns could provide further structural information.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Identification: The compound is classified as an irritant.[6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Avoid breathing vapors or mist.[12]
-
Keep away from sources of ignition, as it is a liquid alcohol and may be flammable.[9][10]
-
-
Storage:
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically important molecule with direct relevance to modern therapeutic challenges. Its core 3,5-dimethylisoxazole structure serves as a potent acetyl-lysine mimetic, opening new avenues for the development of epigenetic modulators targeting bromodomains. The synthetic accessibility of this compound, combined with its favorable chemical properties and the functional handle provided by the ethanol group, makes it an invaluable tool for medicinal chemists. Further exploration of this scaffold is expected to yield novel drug candidates with enhanced potency, selectivity, and clinical utility in oncology and beyond.
References
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Aruna, S., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. Available at: [Link]
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Patel, R., et al. (2018). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 10(4), 114-120. Available at: [Link]
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Banu, S., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(1), 1-20. Available at: [Link]
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Jain, A., et al. (2019). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. International Journal of Advance Research, Ideas and Innovations in Technology, 5(3), 123-134. Available at: [Link]
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Kocyigit, U. M., et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 41(4), 594-605. Available at: [Link]
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Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Available at: [Link]
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Airgas. (2019). Safety Data Sheet: Ethanol. Available at: [Link]
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Zhang, G., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. Available at: [Link]
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An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanol (CAS: 83467-34-9): A Core Scaffold in Modern Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 3,5-Dimethylisoxazole Moiety
The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability, ability to engage in a variety of non-covalent interactions, and its role as a versatile synthetic intermediate.[1][2] Among its various substituted forms, the 3,5-dimethylisoxazole scaffold has emerged as a particularly compelling pharmacophore. Its true value was prominently highlighted in its application as an acetyl-lysine (KAc) mimetic, a critical breakthrough in the development of inhibitors for bromodomain and extra-terminal domain (BET) family proteins.[3][4] These epigenetic readers are key regulators of gene transcription and have become significant targets in oncology and inflammation research. This guide provides a detailed technical overview of 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a key building block that provides a strategic entry point for the synthesis of these next-generation therapeutics.
Physicochemical and Structural Characteristics
This compound is a substituted isoxazole characterized by a hydroxyethyl group at the 4-position of the 3,5-dimethylisoxazole ring. This seemingly simple structure is endowed with a unique combination of features that make it a valuable tool in drug design. The isoxazole core provides a rigid, planar scaffold, while the ethanol substituent introduces a flexible linker and a primary alcohol functionality, which is a versatile handle for further chemical elaboration.
| Property | Value | Source(s) |
| CAS Number | 83467-34-9 | |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General observation for similar small molecules |
| Solubility | Expected to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.[2] | Inferred from structural similarity to related compounds |
Synthesis and Purification: A Validated Approach
While a direct, peer-reviewed synthesis protocol for this compound is not extensively documented, its preparation can be reliably achieved through a two-step sequence starting from commercially available precursors. This approach leverages well-established and high-yielding chemical transformations, ensuring both scalability and reproducibility.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol
Part A: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid
This procedure is adapted from a reliable method for the hydrolysis of the corresponding ethyl ester.
Materials:
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Ethyl 3,5-dimethyl-4-isoxazolecarboxylate
-
5 N Sodium Hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
6 N Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
To a solution of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (1 equivalent) in a 1:1 mixture of THF and methanol, add 5 N aqueous NaOH (approximately 3-4 equivalents).
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvents under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2 with 6 N HCl.
-
A white precipitate of 3,5-dimethylisoxazole-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the product.
Part B: Reduction of 3,5-Dimethylisoxazole-4-carboxylic Acid to this compound
This is a representative protocol based on the well-established use of lithium aluminum hydride (LAH) for the reduction of carboxylic acids to primary alcohols.[1][5][6][7]
Materials:
-
3,5-Dimethylisoxazole-4-carboxylic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,5-dimethylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous Na₂SO₄ solution.
-
A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the isoxazole ring (singlets, ~2.2-2.5 ppm), a triplet for the methylene group adjacent to the hydroxyl group (~3.7-3.9 ppm), a triplet for the methylene group attached to the isoxazole ring (~2.6-2.8 ppm), and a broad singlet for the hydroxyl proton (variable chemical shift, exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will display signals for the two methyl carbons (~10-15 ppm), the two methylene carbons (~30 and ~60 ppm), and the three carbons of the isoxazole ring, with the C=N and C-O carbons resonating at lower field (~160-170 ppm) and the substituted ring carbon at a higher field.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 142.08.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol. Other key signals will include C-H stretching vibrations around 2850-3000 cm⁻¹ and characteristic absorptions for the C=N and C-O bonds of the isoxazole ring in the fingerprint region.
Applications in Drug Discovery: A Key Building Block for BET Bromodomain Inhibitors
The primary and most significant application of this compound and its derivatives is in the development of potent and selective inhibitors of the BET family of bromodomains, particularly BRD4.[6][8] The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetylated lysine, enabling it to bind to the KAc recognition pocket of bromodomains.[3][4]
Mechanism of Action and Significance
Caption: Mechanism of action of BET inhibitors derived from the 3,5-dimethylisoxazole scaffold.
BET proteins, through their bromodomains, recognize and bind to acetylated lysine residues on histone tails, a key step in the transcriptional activation of genes, including critical oncogenes like c-Myc.[6] By mimicking the acetylated lysine, inhibitors containing the 3,5-dimethylisoxazole scaffold competitively block this interaction. This leads to the downregulation of oncogene expression, resulting in cell cycle arrest and apoptosis in cancer cells.[8]
Structure-Activity Relationship (SAR) and Lead Optimization
The this compound core serves as a versatile starting point for SAR studies. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions to introduce a wide variety of substituents. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting BET inhibitors.
Several studies have demonstrated the successful use of this scaffold to develop highly potent BRD4 inhibitors with IC₅₀ values in the low nanomolar range.[6][8] For instance, derivatives of 3,5-dimethylisoxazole have shown robust anti-proliferative activity in various cancer cell lines, including those for acute myeloid leukemia and breast cancer.[6]
Table of Biological Activity for Representative 3,5-Dimethylisoxazole Derivatives:
| Compound Class | Target | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) | Reference(s) |
| Dihydroquinazolinone derivative | BRD4(1) | 27.0 | HL-60 | 0.120 | [6] |
| Dihydroquinazolinone derivative | BRD4(2) | 180 | MV4-11 | 0.09 | [6] |
| Triazolopyridazine derivative | BRD4(BD1) | 3.0 | U266 | 2.1 | [8] |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically important building block in the rational design of targeted therapeutics. Its role as a validated acetyl-lysine mimetic has cemented the importance of the 3,5-dimethylisoxazole scaffold in the development of BET bromodomain inhibitors. The synthetic accessibility and the versatile chemical handle provided by the ethanol substituent make it an invaluable tool for medicinal chemists. As research into epigenetic modulation continues to expand, the demand for and applications of this and related isoxazole derivatives are poised to grow, offering new avenues for the treatment of cancer and other diseases.
References
- Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., ... & Conway, S. J. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of medicinal chemistry, 56(9), 3217-3227.
- Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., ... & Conway, S. J. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands.
- Hewings, D. S., Rooney, T. P., Jennings, L. E., Hay, D. A., Schofield, C. J., Brennan, P. E., ... & Conway, S. J. (2011). 3, 5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of medicinal chemistry, 54(19), 6761-6770.
- Zhang, G., Liu, Z., Wang, S., Zhang, Y., Wang, L., Zhang, H., & Zhou, J. (2021). Discovery of 3, 5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & medicinal chemistry, 39, 116133.
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University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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- Wang, L., Wu, J., Sun, T., Li, Y., Wang, J., Zhang, H., & Zhou, J. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3, 5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), 1800083.
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OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]
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Hunt, I. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]
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Technical Disclosure Commons. (2024). A NOVEL, IMPROVED AND EFFICIENT PROCESS FOR THE PREPARATION OF SELEXIPAG. Technical Disclosure Commons. Retrieved from [Link]
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A Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanol: Physicochemical Properties and Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a substituted isoxazole derivative, represents a key intermediate with significant potential in the construction of complex bioactive molecules. This technical guide provides an in-depth analysis of the fundamental physicochemical characteristics of this compound, with a primary focus on its molecular weight, and explores its applications in contemporary research, particularly in the development of targeted therapeutics.
Core Molecular Attributes
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This section delineates the key identifiers and structural properties of this compound.
Molecular Formula and Weight
The empirical formula for this compound is C₇H₁₁NO₂ . Based on this composition, the calculated molecular weight is 141.17 g/mol [1]. Several chemical suppliers corroborate this value, occasionally rounding it to 141 g/mol [2].
Chemical Structure and Nomenclature
The structure of this compound consists of a central 3,5-dimethylisoxazole ring substituted at the 4-position with an ethanol group.
Systematic IUPAC Name: 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol[3]
Common Synonyms:
-
This compound
-
3,5-Dimethyl-4-(2-hydroxyethyl)isoxazole
Key Identifiers:
The structural arrangement of this molecule, featuring both a heterocyclic aromatic ring and a primary alcohol functional group, imparts a unique combination of properties that are highly valuable in synthetic organic chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is essential for its effective application in research and development.
| Property | Value | Source(s) |
| Molecular Weight | 141.17 g/mol | [1] |
| Molecular Formula | C₇H₁₁NO₂ | [2][3] |
| Physical Form | Liquid | [2] |
| Purity | ≥95% | [2][3] |
| LogP | -0.48 | [2] |
| Rotatable Bonds | 2 | [2] |
| Canonical SMILES | CC1=NOC(C)=C1CCO | [3] |
| InChI | InChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3 | [3] |
Spectroscopic Characterization Workflow
The structural elucidation of this compound, like any organic compound, relies on a suite of spectroscopic techniques. The following workflow outlines the standard analytical procedures for its characterization.
Caption: Workflow for the synthesis and analytical validation of this compound.
Applications in Drug Discovery and Organic Synthesis
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The presence of the ethanol side chain in this compound provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.
Role as a Synthetic Intermediate:
Research has demonstrated the utility of 3,5-dimethylisoxazole derivatives in the development of potent inhibitors for various biological targets. For instance, derivatives of this scaffold have been designed and synthesized as inhibitors of BRD4, a protein implicated in cancer proliferation[4]. The ethanol group on this compound can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, enabling its incorporation into larger, more complex molecular architectures.
The logical progression of utilizing this building block in a drug discovery context is illustrated below.
Caption: Synthetic pathway from a building block to a biologically active lead compound.
Conclusion
This compound is a well-characterized chemical compound with a definitive molecular weight of 141.17 g/mol . Its structural features, particularly the reactive ethanol group appended to the stable 3,5-dimethylisoxazole core, make it a valuable and versatile building block in the field of organic synthesis. For researchers and drug development professionals, this compound offers a reliable starting point for the construction of novel molecules with potential therapeutic applications, as evidenced by its use in the synthesis of targeted protein inhibitors. A comprehensive understanding of its physicochemical properties is the first and most critical step in harnessing its full synthetic potential.
References
- Wang, Y., et al. (2018). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Medicinal Chemistry Letters.
- Kowalska, A., et al. (2019). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry.
- Li, Y., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie.
- Sajjad, A., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
-
PubChem. (n.d.). 2-[N-ethyl-4-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)anilino]ethanol. Retrieved from [Link]
-
Request PDF. (n.d.). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. Retrieved from [Link]
-
PubMed. (2021). Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. Retrieved from [Link]
-
PubMed. (2024). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. Retrieved from [Link]
-
PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][5]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Foreword: The Strategic Importance of the Isoxazole Scaffold
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their metabolic stability, binding affinity, and overall efficacy.[1][2][3][4] The title compound, 2-(3,5-Dimethylisoxazol-4-yl)ethanol, represents a valuable building block, providing a reactive hydroxyl group for further synthetic elaboration. This guide offers a comprehensive, field-proven pathway for the synthesis of this key intermediate, starting from a commercially available precursor. Our focus is not merely on the procedural steps but on the underlying chemical principles and the practical considerations essential for a successful and reproducible synthesis.
Rational Design of the Synthetic Pathway
The most direct and efficient route to this compound involves the reduction of a carbonyl group at the 4-position of the 3,5-dimethylisoxazole ring. The logical and readily accessible starting material for this transformation is 3,5-Dimethylisoxazole-4-carboxylic acid or its corresponding ethyl ester. The overarching strategy, therefore, is a two-step process: the saponification of the commercially available ethyl ester to the carboxylic acid, followed by the reduction of the carboxylic acid to the primary alcohol.
This pathway is advantageous due to the high yields typically associated with both saponification and lithium aluminum hydride reductions, as well as the straightforward purification of the intermediates and the final product.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway from the ethyl ester to the target alcohol.
Experimental Protocols
PART 1: Saponification of Ethyl 3,5-Dimethylisoxazole-4-carboxylate
This procedure is adapted from established methods for the hydrolysis of isoxazole esters.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3,5-dimethylisoxazole-4-carboxylate | 169.18 | 10.0 g | 59.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.55 g | 88.7 |
| Tetrahydrofuran (THF) | - | 34 mL | - |
| Methanol (MeOH) | - | 34 mL | - |
| Deionized Water | - | As needed | - |
| 6 M Hydrochloric Acid (HCl) | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (59.1 mmol) of ethyl 3,5-dimethylisoxazole-4-carboxylate in a mixture of 34 mL of THF and 34 mL of methanol.
-
Addition of Base: Prepare a solution of 3.55 g (88.7 mmol) of NaOH in 36 mL of deionized water. Add the aqueous NaOH solution to the stirred solution of the ester at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes), observing the disappearance of the starting ester spot.
-
Workup and Isolation:
-
Upon completion, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 6 M HCl. A white precipitate will form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the collected solid under vacuum to a constant weight to yield 3,5-dimethylisoxazole-4-carboxylic acid. An expected yield of over 90% is typical for this reaction.
-
PART 2: Reduction of 3,5-Dimethylisoxazole-4-carboxylic Acid
This protocol is based on standard procedures for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).[5][6][7][8][9][10][11]
!!! SAFETY PRECAUTIONS !!!
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
-
Ensure all glassware is thoroughly oven-dried before use.
-
Personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.
-
The quenching procedure must be performed slowly and cautiously behind a blast shield.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3,5-Dimethylisoxazole-4-carboxylic acid | 141.12 | 5.0 g | 35.4 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 g | 52.7 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Deionized Water | - | ~2 mL | - |
| 15% Aqueous Sodium Hydroxide (NaOH) | - | ~2 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
| Diethyl Ether | - | As needed | - |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Assemble a 500 mL three-necked, oven-dried, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a reflux condenser. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Preparation of LiAlH₄ Suspension: In the reaction flask, carefully add 2.0 g (52.7 mmol) of LiAlH₄ powder followed by 75 mL of anhydrous THF. Stir the resulting suspension.
-
Preparation of Carboxylic Acid Solution: Dissolve 5.0 g (35.4 mmol) of the dried 3,5-dimethylisoxazole-4-carboxylic acid in 75 mL of anhydrous THF in the dropping funnel.
-
Addition and Reaction: Cool the LiAlH₄ suspension to 0°C using an ice bath. Add the carboxylic acid solution dropwise from the dropping funnel to the stirred suspension over a period of 30-45 minutes. Control the addition rate to maintain the internal temperature below 10°C. (Note: Vigorous hydrogen gas evolution will occur initially). After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Reaction Quenching (Fieser Workup):
-
Cool the reaction mixture back down to 0°C with an ice bath.
-
EXTREME CAUTION: Slowly and dropwise, add 2 mL of deionized water to quench the excess LiAlH₄. (Initial vigorous gas evolution is expected).
-
Next, add 2 mL of 15% aqueous NaOH solution dropwise.
-
Finally, add 6 mL of deionized water dropwise.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.
-
-
Isolation and Purification:
-
Add a small amount of anhydrous magnesium sulfate to the mixture to aid in the removal of residual water and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with several portions of diethyl ether or THF.
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.
-
If necessary, the product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Predicted Product Characterization
While a definitive experimental spectrum for the title compound was not found in the cited literature, the following 1H and 13C NMR chemical shifts can be predicted based on the analysis of similar isoxazole structures and standard chemical shift principles.
| Data Type | Predicted Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | ~ 3.75 (t, 2H, -CH₂OH), ~ 2.65 (t, 2H, -isoxazole-CH₂-), ~ 2.40 (s, 3H, isoxazole-CH₃), ~ 2.25 (s, 3H, isoxazole-CH₃), ~ 1.5-2.0 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | ~ 168.0 (isoxazole C5), ~ 159.0 (isoxazole C3), ~ 110.0 (isoxazole C4), ~ 61.0 (-CH₂OH), ~ 28.0 (-isoxazole-CH₂-), ~ 12.0 (isoxazole-CH₃), ~ 10.0 (isoxazole-CH₃) |
Conclusion
The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By leveraging a common and inexpensive starting material and employing a powerful and well-understood reduction reaction, this key building block can be accessed in high yield. Adherence to the described protocols, particularly the safety precautions for handling lithium aluminum hydride, is paramount for a successful outcome. This guide empowers researchers and drug development professionals with the practical knowledge to synthesize this valuable intermediate for their ongoing discovery efforts.
References
- Bhatt, A., et al. (2019). Synthesis of 4-(substituted-1H-pyrazol-4-yl) methylene)-3-isopropylisoxazol-5(4H)-ones via a one-pot, three-component reaction. Published work.
- Brahma, S., & Ray, J. K. (2008). A novel synthesis of isoxazoles from 2-formyl azirines. Tetrahedron Letters, 49(36), 5343-5345.
- Burkhard, J. A., et al. (2011). A new synthesis of 3-substituted isoxazole-4-carbaldehydes. Synlett, 2011(12), 1735-1738.
- Dou, G., et al. (2013). An environmentally benign procedure for the synthesis of 5-arylisoxazole derivatives.
-
Dickman, D. A., et al. (n.d.). Reduction of L-Valine to L-Valinol. Organic Syntheses. Available at: [Link]
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Frontier, A. (2026). Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry. Available at: [Link]
-
Chemguide. (n.d.). Reduction of carboxylic acids. Available at: [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]
- Harigae, R., et al. (2014). A highly regioselective one-pot synthesis of 3,5-disubstituted isoxazoles. Tetrahedron, 70(36), 6299-6304.
- Huang, G., et al. (2014). Ultrasound-assisted, catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles. Ultrasonics Sonochemistry, 21(5), 1775-1778.
-
Reagent Guide: Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Available at: [Link]
- Kesornpun, C., et al. (2016). Cycloaddition of nitrile oxides with alkynes in aqueous solutions under acidic conditions. RSC Advances, 6(62), 57071-57077.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Available at: [Link]
- Martins, M. A. P., et al. (2000). Synthesis of 5-carboxyisoxazoles from β-alkoxyvinyl trichloromethyl ketones. Synthesis, 2000(12), 1739-1742.
-
Química Orgánica. (n.d.). Reduction of carboxylic acids to alcohols. Available at: [Link]
- Saleh, N. M., et al. (2009).
- Song, L., et al. (2005). One-pot synthesis of 1-[(5-methylisoxazol-3-yl)amino]-1-(2- or 4-fluorophenyl)methanephosphonate derivatives under ultrasound irradiation.
- Trogu, E., et al. (2015). Synthesis of 3,5-disubstituted isoxazoles using ionic liquids. Tetrahedron Letters, 56(1), 187-190.
- Valizadeh, H., et al. (2013). An environment-friendly synthesis for 3,5-disubstituted isoxazoles using ionic liquids. Journal of the Iranian Chemical Society, 10(6), 1163-1167.
- Wang, X., et al. (2008). A novel synthesis of substituted isoxazoles from cyclopropyl oximes. Organic Letters, 10(15), 3243-3246.
- Willy, B., et al. (2008). Dielectric heating assisted synthesis of 3,4,5-substituted isoxazoles. Synlett, 2008(12), 1812-1814.
- Zhang, Y., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800091.
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Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide: 2-(3,5-Dimethylisoxazol-4-yl)ethanol
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, providing in-depth information on this compound. The document details its chemical identity, physicochemical properties, synthesis, and critical role as a molecular scaffold in modern drug discovery, particularly in the development of epigenetic modulators.
This compound is a heterocyclic compound featuring a substituted isoxazole ring, a scaffold of significant interest in medicinal chemistry. Its formal IUPAC name is 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol.[1] The molecule's structure combines a stable, electron-rich aromatic system with a flexible hydroxyethyl side chain, conferring specific properties that are advantageous for molecular recognition in biological systems.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | [1] |
| Common Name | This compound | |
| CAS Number | 83467-34-9 | [1][2][3] |
| Molecular Formula | C₇H₁₁NO₂ | [1][3] |
| Molecular Weight | 141.17 g/mol | [1] |
| Canonical SMILES | CC1=NOC(C)=C1CCO | [1] |
| InChI Key | QVSACOUKYXVIGR-UHFFFAOYSA-N | [1][2] |
| Physical State | Liquid | [1][3] |
| Purity | Typically ≥95% | [1][3] |
| LogP | -0.48 | [3] |
| Rotatable Bonds | 2 |[3] |
Spectroscopic Profile
While specific spectra are dependent on experimental conditions, the structural features of this compound give rise to a predictable spectroscopic profile. This analysis is crucial for reaction monitoring during synthesis and for structural confirmation of the final product.
Table 2: Expected Spectroscopic Characteristics
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | Methyl Protons (CH ₃) | δ ≈ 2.2-2.5 ppm (s, 6H) | Two magnetically equivalent methyl groups on the isoxazole ring. |
| Methylene Protons (-CH ₂-CH₂OH) | δ ≈ 2.7-2.9 ppm (t, 2H) | Methylene group adjacent to the isoxazole ring, split by the neighboring CH₂. | |
| Methylene Protons (-CH₂-CH ₂OH) | δ ≈ 3.7-3.9 ppm (t, 2H) | Methylene group adjacent to the hydroxyl group, deshielded by oxygen and split by the neighboring CH₂. | |
| Hydroxyl Proton (-OH ) | δ ≈ 1.5-3.0 ppm (br s, 1H) | Broad singlet, chemical shift is variable and dependent on concentration and solvent. | |
| ¹³C NMR | Methyl Carbons (C H₃) | δ ≈ 10-15 ppm | Two equivalent methyl carbons on the isoxazole ring. |
| Methylene Carbons (-C H₂- and -C H₂OH) | δ ≈ 25-30 ppm and 60-65 ppm | Aliphatic carbons of the ethyl chain, with the carbon bonded to oxygen being significantly downfield. | |
| Isoxazole Ring Carbons | δ ≈ 110-170 ppm | Aromatic carbons of the heterocyclic ring. | |
| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic broad absorption for the hydroxyl group due to hydrogen bonding. |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | Aliphatic C-H bonds in the methyl and ethyl groups. |
| | C=N Stretch | 1600-1650 cm⁻¹ | Carbon-nitrogen double bond within the isoxazole ring. |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid or ester derivative, such as ethyl (3,5-dimethylisoxazol-4-yl)acetate. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a standard and effective methodology for this transformation.
Experimental Protocol: Reduction of Ethyl (3,5-dimethylisoxazol-4-yl)acetate
This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting ester and the appearance of the more polar alcohol product.
-
Reaction Setup: A dry, round-bottomed flask is charged with lithium aluminum hydride (1.5 eq.) under an inert nitrogen atmosphere. Anhydrous tetrahydrofuran (THF) is added to create a suspension.
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of ethyl (3,5-dimethylisoxazol-4-yl)acetate (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
Quenching: Upon completion, the reaction is carefully quenched by slowly adding water dropwise at 0 °C, followed by a 15% aqueous solution of sodium hydroxide and then more water, until a granular precipitate forms. This procedure is crucial for safely neutralizing the excess LiAlH₄ and simplifying filtration.
-
Work-up and Extraction: The resulting slurry is filtered through a pad of celite, and the solid is washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a pure liquid.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: An Acetyl-Lysine Mimetic
The 3,5-dimethylisoxazole core is a privileged scaffold in medicinal chemistry, primarily for its role as a bioisostere of acetyl-lysine (KAc). This mimicry is fundamental to its application in targeting bromodomains, which are epigenetic "reader" proteins that specifically recognize and bind to acetylated lysine residues on histone tails.
Mechanism of Bromodomain Inhibition
The interaction between a bromodomain and its native acetyl-lysine ligand is anchored by a critical hydrogen bond formed between the carbonyl oxygen of the acetyl group and the side-chain nitrogen of a highly conserved asparagine residue within the binding pocket.[4] The 3,5-dimethylisoxazole moiety effectively mimics this interaction. The nitrogen atom of the isoxazole ring acts as a hydrogen bond acceptor, engaging the conserved asparagine in a manner analogous to the acetyl-lysine carbonyl.[4]
This bioisosteric replacement is a cornerstone of rational drug design, allowing for the development of small molecule inhibitors with improved drug-like properties (e.g., metabolic stability, cell permeability) compared to peptide-based ligands. The this compound molecule, therefore, serves as a valuable fragment and building block for elaborating more complex and potent bromodomain inhibitors, particularly for targets like BRD4, which are implicated in cancer and inflammatory diseases.[5]
Caption: Bioisosteric mimicry of acetyl-lysine by the 3,5-dimethylisoxazole scaffold.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. It is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant.[1]
-
Hazard Statements:
-
Precautionary Measures:
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically important building block for the development of sophisticated therapeutic agents. Its defining feature—the ability of its 3,5-dimethylisoxazole core to act as a robust acetyl-lysine bioisostere—positions it at the forefront of research into epigenetic modulation. For scientists and researchers in drug discovery, this compound offers a validated starting point for fragment-based design and lead optimization campaigns targeting bromodomains and other acetyl-lysine binding proteins, holding significant promise for future therapeutic innovations.
References
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CID 95506579 | C17H22N4S. PubChem - NIH. [Link]
-
3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC - NIH. [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC - NIH. [Link]
-
Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com. [Link]
-
Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. PubMed. [Link]
-
Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. PubMed. [Link]
-
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][3][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. [Link]
- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
-
2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis. [Link]
- Intermediates for the preparation of omeprazole.
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of the heterocyclic compound, 2-(3,5-Dimethylisoxazol-4-yl)ethanol. As a molecule of interest in medicinal chemistry and materials science, a definitive understanding of its structure is paramount for predicting its reactivity, biological activity, and for ensuring quality control in its synthesis.[1][2] This guide moves beyond a simple recitation of techniques, delving into the strategic application of modern spectroscopic methods to piece together the molecular puzzle.
Introduction: The Significance of Structural Certainty
The isoxazole moiety is a privileged scaffold in drug discovery, appearing in a range of therapeutic agents.[1][3] The specific arrangement of substituents on the isoxazole ring, such as in this compound, dictates its three-dimensional shape, polarity, and potential for intermolecular interactions. Consequently, unambiguous confirmation of its chemical structure is a critical first step in any research and development endeavor. This guide will detail a multi-pronged analytical approach, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve a high-confidence structural assignment.
The Analytical Workflow: A Symphony of Spectroscopies
The elucidation of a chemical structure is rarely accomplished with a single technique. Instead, it relies on the convergence of evidence from multiple, complementary analytical methods. Each technique provides a unique piece of information, and together they create a detailed molecular portrait.
Caption: A typical workflow for small molecule structure elucidation.
Mass Spectrometry (MS): The Molecular Weigh-In and Fragmentation Clues
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and insights into its substructures through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M+•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Data Interpretation:
For this compound (C7H11NO2), the molecular weight is 141.15 g/mol .[4] The mass spectrum is expected to show a molecular ion peak [M]+• at m/z = 141.
The fragmentation pattern of isoxazoles can be complex, often involving ring cleavage.[5][6] Key expected fragments for this compound would arise from:
-
Loss of the ethanol side chain: Cleavage of the C-C bond between the isoxazole ring and the ethanol group would result in a fragment corresponding to the dimethylisoxazole cation.
-
Ring fragmentation: Isoxazole rings are known to undergo characteristic cleavages, which can provide confirmatory evidence for the core heterocyclic structure.[5][7][8]
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Structural Information |
| 141 | [C7H11NO2]+• (Molecular Ion) | Confirms the molecular weight. |
| 126 | [M - CH3]+ | Loss of a methyl group. |
| 96 | [C5H6NO]+ | Cleavage of the ethanol side chain. |
| 43 | [C2H3O]+ | A common fragment from the acetyl group. |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Analysis: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The detector measures the absorption of IR radiation at different wavelengths.
-
Data Output: The data is presented as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Data Interpretation:
The IR spectrum of this compound is expected to exhibit several key absorption bands.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) | [9] |
| 2970-2850 | C-H stretch | Aliphatic (CH3, CH2) | [3] |
| 1620-1580 | C=N stretch | Isoxazole ring | [3][10] |
| 1450-1350 | C-H bend | Aliphatic (CH3, CH2) | [11] |
| 1250-1000 | C-O stretch | Alcohol (-OH) | [12] |
The presence of a broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, while the characteristic C=N stretch confirms the presence of the isoxazole ring.[10][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each hydrogen and carbon atom in a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
-
Analysis: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and recorded.
-
Data Output: The data is presented as a spectrum of signal intensity versus chemical shift (in parts per million, ppm).
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum of this compound:
-
Two singlets for the methyl groups: The two methyl groups on the isoxazole ring are in different chemical environments and are expected to appear as two distinct singlets, likely in the range of δ 2.0-2.5 ppm.[14]
-
A triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH): This will likely appear around δ 3.6-3.8 ppm. The signal will be split into a triplet by the adjacent methylene group.
-
A triplet for the methylene group adjacent to the isoxazole ring (-CH₂-isoxazole): This will likely appear around δ 2.7-2.9 ppm and will be split into a triplet by the neighboring methylene group.
-
A broad singlet for the hydroxyl proton (-OH): The chemical shift of this proton is variable and depends on concentration and solvent. It may appear anywhere from δ 1.0 to 5.0 ppm.
Caption: Predicted ¹H NMR spin-spin coupling for the ethanol side chain.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
Predicted ¹³C NMR Spectrum of this compound:
-
Two signals for the isoxazole ring carbons (C3 and C5): These will appear at lower field (higher ppm) due to the electronegativity of the nitrogen and oxygen atoms, typically in the range of δ 150-170 ppm.[10]
-
One signal for the C4 carbon of the isoxazole ring: This will be at a higher field than C3 and C5, likely around δ 100-115 ppm.[10]
-
Two signals for the methyl carbons: These will appear at a high field, typically in the range of δ 10-20 ppm.
-
One signal for the methylene carbon adjacent to the hydroxyl group (-CH₂OH): Expected around δ 60-65 ppm.
-
One signal for the methylene carbon adjacent to the isoxazole ring (-CH₂-isoxazole): Expected around δ 25-30 ppm.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| C3-CH₃ | ~2.3 (s) | ~12 | Singlet | 3H |
| C5-CH₃ | ~2.1 (s) | ~10 | Singlet | 3H |
| C4 | - | ~110 | - | - |
| C3 | - | ~160 | - | - |
| C5 | - | ~168 | - | - |
| -CH₂-Isoxazole | ~2.8 (t) | ~28 | Triplet | 2H |
| -CH₂OH | ~3.7 (t) | ~62 | Triplet | 2H |
| -OH | Variable (br s) | - | Broad Singlet | 1H |
Conclusion: A Confirmed Structure
By integrating the data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy, a definitive structure for this compound can be confidently assigned. The molecular weight confirmation from MS, the identification of key functional groups by IR, and the detailed map of the carbon-hydrogen framework from NMR provide a self-validating system of evidence. This rigorous analytical approach ensures the scientific integrity of any subsequent research or development involving this compound.
References
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Simons, B. K., et al. "Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles." Australian Journal of Chemistry, vol. 23, no. 2, 1970, pp. 379-391. [Link]
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Khan, I., et al. "Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations." Science Arena Publications Specialty Journal of Chemistry, vol. 2, no. 4, 2016, pp. 1-7. [Link]
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Manikandan, P., et al. "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations." Journal of the American Society for Mass Spectrometry, vol. 34, no. 5, 2023, pp. 849-858. [Link]
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Uccella, N. A. "Mass spectrometry of oxazoles." Heterocycles, vol. 14, no. 6, 1980, pp. 745-757. [Link]
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Stephens, C. E., et al. "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy." Journal of Chemical Education, vol. 80, no. 1, 2003, p. 75. [Link]
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Lafferty, W. J., et al. "The infrared spectrum of isoxazole in the range 600–1400 cm−1, including a high-resolution study of the v7(A′) band at 1370.9 cm−1 and the v16(A″) band at 764.9 cm−1, together with ab initio studies of the full spectrum." Journal of Molecular Spectroscopy, vol. 232, no. 2, 2005, pp. 253-261. [Link]
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Maji, R., et al. "A review on the synthetic and medicinal perspectives of isoxazole." Journal of the Indian Chemical Society, vol. 98, no. 11, 2021, p. 100188. [Link]
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Khan, I., et al. "Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies." ACS Omega, vol. 7, no. 34, 2022, pp. 30125-30138. [Link]
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Sharma, V., et al. "Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives." Oriental Journal of Chemistry, vol. 39, no. 2, 2023, pp. 467-475. [Link]
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Aslan, M., et al. "Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties." ACG Publications, vol. 14, no. 2, 2020, pp. 133-140. [Link]
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Hewings, D. S., et al. "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry, vol. 54, no. 19, 2011, pp. 6761-6770. [Link]
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de Souza, M. V. N., et al. "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies." Journal of the Brazilian Chemical Society, vol. 17, no. 3, 2006, pp. 555-561. [Link]
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Kowalczyk-Dworak, D., et al. "Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives." The Journal of Organic Chemistry, vol. 84, no. 15, 2019, pp. 9634-9646. [Link]
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Hewings, D. S., et al. "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, vol. 54, no. 19, 2011, pp. 6761-6770. [Link]
-
Wang, L., et al. "Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors." Archiv der Pharmazie, vol. 351, no. 8, 2018, p. 1800078. [Link]
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Mohammadi, M., et al. "Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati." Biological and Molecular Chemistry, vol. 1, no. 1, 2023, pp. 118-126. [Link]
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DC Chemicals. "4-(2-(5-(3,5-dimethylisoxazol-4-yl)-2-(3-fluoro-4-(prop-2-yn-1-yloxy)phenethyl)-1H-benzo[d]imidazol-1-yl)ethyl)morpholine." DC Chemicals. [Link]
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"2-(3,5-Dimethylisoxazol-4-yl)ethanol" solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Introduction
This guide provides a comprehensive technical overview of the solubility profile for This compound (CAS: 83467-34-9). As a Senior Application Scientist, my objective is not merely to present data, but to synthesize predictive analysis based on molecular structure with the robust, field-proven methodologies required for empirical validation. We will explore the theoretical underpinnings of this compound's solubility and provide detailed, self-validating experimental protocols for its definitive characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this molecule's behavior in solution.
Part 1: Physicochemical Properties and Predicted Solubility Profile
A molecule's solubility is not an arbitrary value but a direct consequence of its structural and electronic features. A thorough analysis of these features allows for a highly informed prediction of its behavior in various solvent systems.
Core Physicochemical Characteristics
A summary of the known properties of this compound provides the foundation for our analysis.
| Property | Value | Source |
| CAS Number | 83467-34-9 | [5][6] |
| Molecular Formula | C₇H₁₁NO₂ | [5][6] |
| Molecular Weight | 141.17 g/mol | [6] |
| Physical State | Liquid (at standard conditions) | [6][7] |
| Calculated logP | -0.48 | [7] |
Structural Analysis and Solubility Prediction
The structure of this compound contains several key features that govern its solubility:
-
The Isoxazole Ring: As a five-membered aromatic heterocycle containing both nitrogen and oxygen, the isoxazole moiety is inherently polar.[8] These heteroatoms can participate in dipole-dipole interactions with polar solvents.
-
The Ethanol Moiety (-CH₂CH₂OH): The terminal hydroxyl group is a potent contributor to aqueous solubility. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with water molecules.[9]
-
Methyl Groups: The two methyl groups on the isoxazole ring are lipophilic and will modestly detract from aqueous solubility.
-
Low Molecular Weight & Negative logP: With a molecular weight of 141.17 g/mol and a calculated logP of -0.48, the molecule is small and predicted to be hydrophilic. The negative logP value strongly indicates a preference for the aqueous phase over an octanol phase, which is a reliable predictor of good aqueous solubility.[7]
Solubility Predictions:
-
Aqueous Solubility: Based on the combined effects of a polar heterocyclic core, a hydrogen-bonding ethanol group, and a low logP value, this compound is predicted to be highly soluble in water and aqueous buffers.
-
Organic Solvent Solubility: The compound is expected to be fully miscible with polar protic solvents like ethanol and methanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO).[10] Its solubility in non-polar solvents like hexane or toluene is predicted to be limited due to the molecule's overall polarity.[8]
-
pH-Dependent Solubility: The isoxazole ring is very weakly basic. Therefore, significant changes in solubility across a physiological pH range (e.g., pH 1-8) are not anticipated. However, this should be confirmed experimentally, as subtle effects can sometimes be observed.
The logical flow from prediction to confirmation is a cornerstone of rigorous scientific investigation. The following diagram illustrates this decision-making process.
Caption: Logical workflow from initial compound analysis to experimental solubility confirmation.
Part 2: Experimental Determination of Solubility
While predictions are invaluable for guidance, empirical data is non-negotiable for regulatory filings and robust drug development. The choice of method depends on the stage of research; kinetic assays are used for high-throughput screening, while thermodynamic assays provide the definitive equilibrium solubility value.[2][3]
Thermodynamic Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is universally recognized as the 'gold standard' for determining equilibrium (thermodynamic) solubility.[11][12] Its strength lies in its principle: allowing a compound to reach a true thermodynamic equilibrium between its solid and dissolved states.[13]
Protocol Causality: This protocol is designed to be self-validating. The use of excess solid ensures saturation, extended equilibration time ensures equilibrium is reached, and a validated analytical method ensures accurate quantification.
Experimental Protocol
-
Preparation of Buffers:
-
Prepare a primary aqueous buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.4, to mimic physiological conditions.[14]
-
For comprehensive profiling, prepare additional buffers such as Simulated Gastric Fluid (SGF, pH ~1.2) and Fasted-State Simulated Intestinal Fluid (FaSSIF, pH ~6.5).
-
Filter all buffers through a 0.45 µm filter to remove particulate matter.[1]
-
-
Sample Preparation:
-
Into appropriately sized glass vials, add an excess amount of this compound. Rationale: An excess of the compound is critical to ensure that the solution becomes saturated, which is the definition of thermodynamic solubility.[11] A visual solid/liquid phase should be present.
-
Accurately add a defined volume (e.g., 1-2 mL) of the desired buffer to each vial.
-
Prepare each condition in triplicate to assess reproducibility.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate the samples for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[2][15] Rationale: This extended incubation allows the dissolution rate and precipitation rate to equalize, reflecting the true equilibrium state.
-
-
Phase Separation:
-
After incubation, remove the vials and allow them to stand briefly.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.
-
Carefully aspirate the supernatant, taking care not to disturb the pellet. Rationale: Incomplete removal of solid particles is a primary source of error, leading to an overestimation of solubility.
-
For an additional level of certainty, filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
-
Quantification by HPLC-UV:
-
Prepare a set of calibration standards of this compound of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the calibration standards and the saturated filtrate samples using a validated reverse-phase HPLC method with UV detection.
-
Construct a calibration curve by plotting the peak area against concentration.
-
Determine the concentration of the compound in the filtrate samples by interpolating their peak areas from the calibration curve. This concentration is the thermodynamic solubility.
-
The following diagram outlines this gold-standard workflow.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility for High-Throughput Applications
For early-stage discovery where hundreds of compounds are synthesized, the shake-flask method is too low-throughput. Kinetic solubility assays provide a rapid assessment.[1][16] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[2][17] While fast, it can generate supersaturated solutions, often leading to an overestimation of the true thermodynamic solubility.[11]
Abbreviated Protocol
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10-20 mM) in 100% DMSO.[1]
-
Serial Dilution: In a 96-well plate, add the DMSO stock to aqueous buffer (e.g., PBS pH 7.4) and perform serial dilutions.
-
Incubation: Shake the plate at room temperature for a short period (e.g., 1.5-2 hours).[17]
-
Detection: Measure the amount of precipitate formed using a nephelometer, which detects light scattering.[3] Alternatively, filter the plate and measure the UV absorbance of the filtrate to quantify the dissolved compound.[3][17] The highest concentration before precipitation is the kinetic solubility.
Part 3: Data Interpretation and Application
The experimentally determined solubility of this compound will directly inform its development path.
-
High Solubility (>100 µg/mL): If the aqueous solubility is high as predicted, the compound has a low risk of being limited by absorption in vivo. It simplifies formulation for preclinical and clinical studies and ensures reliability in in-vitro biological assays.
-
Moderate Solubility (10-100 µg/mL): The compound is likely developable, but may require formulation support, such as the use of co-solvents or pH modification, for in-vivo studies.[3]
-
Low Solubility (<10 µg/mL): This would be contrary to predictions but, if observed, would classify the compound as poorly soluble. It would pose a significant development challenge, potentially requiring advanced formulation technologies (e.g., amorphous solid dispersions) or chemical modification to improve its properties.
By following the rigorous protocols outlined in this guide, researchers can confidently characterize the solubility profile of this compound, generating the high-quality, reliable data essential for making informed decisions in the drug discovery and development process.
References
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"2-(3,5-Dimethylisoxazol-4-yl)ethanol" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Profile of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Foreword for the Research Professional
In the landscape of drug discovery and molecular research, novel chemical entities are the bedrock of innovation. This compound (CAS No. 83467-34-9) represents one such entity, a heterocyclic alcohol with potential applications as a building block in medicinal chemistry. Derivatives of the 3,5-dimethylisoxazole core have been investigated as potent inhibitors of bromodomain and extra-terminal domain (BET) proteins like BRD4, which are key targets in oncology.[1]
This document serves as a comprehensive technical guide to the material safety profile of this compound. In the absence of a formally published Safety Data Sheet (SDS), this guide synthesizes data from structurally similar compounds, chemical first principles, and established laboratory safety protocols to provide a robust, precautionary framework for its handling. It is designed not as a replacement for a manufacturer-specific SDS, but as an essential tool for risk assessment and procedural design for researchers, chemists, and drug development professionals.
Section 1: Chemical Identity and Physicochemical Profile
The first step in a rigorous safety assessment is to understand the fundamental identity and properties of the molecule.
1.1. Chemical Structure and Identifiers
-
Systematic Name: this compound
-
Molecular Weight: 141.17 g/mol [2]
-
Structure:
Caption: Molecular Structure of this compound
1.2. Physicochemical Data Summary
A comprehensive, experimentally verified physicochemical profile is not publicly available. The following table summarizes known data and provides predicted values based on its structure. These values are crucial for understanding the compound's likely behavior, such as its volatility, solubility, and potential for environmental distribution.
| Property | Value / Predicted Value | Source / Rationale |
| Physical State | Liquid or low-melting solid | Predicted based on similar small molecules.[2] |
| Molecular Weight | 141.17 g/mol | ChemBridge[2] |
| LogP | -0.48 | ChemBridge (Indicates high water solubility).[2] |
| Rotatable Bonds | 2 | ChemBridge[2] |
| Purity | ≥95% | Typical for research-grade chemicals.[2] |
| Boiling Point | No data available | Prediction: Expected to be >150 °C due to the polar hydroxyl group. |
| Solubility | Miscible with water, ethanol, DMSO | Predicted based on LogP and presence of hydroxyl group. |
Section 2: Hazard Identification and Classification (Inferred)
Without a specific SDS, we must infer the hazard profile by analyzing structurally related compounds and the functional groups present. The primary structural alerts are the isoxazole ring, a known pharmacophore that can also be associated with toxicity, and the primary alcohol. A close structural analog, 2-(4-Methylisoxazol-3-yl)ethanol (CAS 1582184-63-1), provides the most direct basis for this assessment.
2.1. Predicted GHS Classification
| Hazard Class | Hazard Category | Hazard Statement | Rationale / Source Analogy |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Based on analog 2-(4-Methylisoxazol-3-yl)ethanol.[4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Based on analog 2-(4-Methylisoxazol-3-yl)ethanol.[4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on analog 2-(4-Methylisoxazol-3-yl)ethanol.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on analog 2-(4-Methylisoxazol-3-yl)ethanol.[4] |
2.2. GHS Label Elements (Predicted)
-
Pictograms:
-
Health Hazard (for potential systemic effects)
-
Exclamation Mark (for irritation and acute toxicity)
-
-
Signal Word: Warning
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]
-
Section 3: Protocols for Safe Handling and Exposure Control
The cornerstone of laboratory safety is the implementation of multi-layered controls. The following protocols are designed to minimize exposure based on the inferred hazard profile.
3.1. Engineering Controls
The primary line of defense is to contain the chemical at its source.
-
Primary Handling: All weighing, aliquoting, and reaction setups involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[8]
-
Ventilation: The laboratory must be equipped with general ventilation that ensures at least 6-12 air changes per hour to prevent the accumulation of fugitive vapors.
3.2. Personal Protective Equipment (PPE)
PPE serves as the final barrier between the researcher and the chemical.
-
Eye Protection: Safety glasses with side shields are mandatory at a minimum. For procedures with a risk of splashing (e.g., transfers, quenching reactions), chemical splash goggles are required.[9]
-
Hand Protection: Nitrile gloves should be worn. Given the lack of specific permeation data, the "double gloving" technique is recommended for handling neat material or concentrated solutions. Gloves must be inspected before use and changed immediately upon known or suspected contamination.[6]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
3.3. Standard Operating Procedure (SOP) for Handling
This step-by-step workflow ensures a systematic and safe approach to handling the material.
Caption: Safe Handling Workflow for this compound
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical. The following decision-making framework should be adopted.
4.1. Emergency Response Workflow
Caption: Emergency Response Decision Tree for Chemical Exposure
4.2. Specific First-Aid Measures
-
After Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop or persist, seek medical attention.[5][9][10]
-
After Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[5][7][9] If skin irritation occurs, seek medical advice.
-
After Eye Contact: Rinse cautiously with water for several minutes, using an eyewash station.[5][7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or seek emergency medical attention.[7]
-
After Swallowing: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6][9] Call a poison control center or doctor immediately for treatment advice.[6]
Section 5: Stability, Reactivity, and Disposal
5.1. Chemical Stability and Reactivity
-
Stability: The compound is expected to be stable under normal laboratory storage conditions (cool, dry, well-ventilated area).[9]
-
Conditions to Avoid: Avoid exposure to extreme heat, open flames, and sources of ignition.[7][9]
-
Incompatible Materials: Avoid strong oxidizing agents, which could react exothermically with the alcohol functional group.[9]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
5.2. Waste Disposal Protocol
All waste generated from the use of this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with incompatible materials. Use separate, clearly labeled waste containers for solids (contaminated wipes, gloves) and liquids.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Keep waste containers closed and store them in a designated satellite accumulation area until they are collected by institutional Environmental Health & Safety (EHS) personnel.
-
Disposal: Final disposal must be conducted through an approved and licensed waste disposal facility.[9]
References
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Brennan, C. J., et al. (2014). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
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Lorke, D. (1983). Acute toxicity of various solvents in the mouse and rat. Archives of Toxicology. Retrieved from [Link]
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Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2004, July 23). SIDS Initial Assessment Report for Ethanol. Retrieved from [Link]
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Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Retrieved from [Link]
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Request PDF. (2025, August 6). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Retrieved from [Link]
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Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]
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"2-(3,5-Dimethylisoxazol-4-yl)ethanol" literature review
An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanol: A Key Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a heterocyclic alcohol that has emerged as a pivotal structural unit in medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes current literature to offer a comprehensive overview of its synthesis, chemical properties, and, most critically, its application as a versatile intermediate in the creation of potent and selective therapeutic agents. We will delve into the causality behind synthetic strategies and its role in the structure-activity relationships (SAR) of advanced drug candidates.
The Isoxazole Scaffold: A Privileged Structure in Pharmacology
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a highly valuable pharmacophore. Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] This therapeutic versatility stems from the isoxazole's ability to engage in various non-covalent interactions with biological targets and its metabolic stability.
Within this important class of compounds, the 3,5-dimethylisoxazole moiety has garnered significant attention. It serves as a crucial structural motif in numerous clinically evaluated drugs and investigational molecules.[4][5] This guide focuses specifically on this compound, a molecule that combines the privileged 3,5-dimethylisoxazole core with a reactive ethanol side chain, making it an ideal starting point for the synthesis of complex molecular architectures.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 83467-34-9 | [6] |
| Molecular Formula | C₇H₁₁NO₂ | [6] |
| Molecular Weight | 141.17 g/mol | [6] |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | [6] |
| Appearance | Liquid | [6] |
| Purity | ≥95.0% | [6] |
| Solubility | Soluble in water and organic solvents | [7] |
The presence of both a hydrogen bond donor (-OH) and acceptor (isoxazole nitrogen and oxygen) within a compact frame allows for modulated solubility and the potential for specific interactions within protein binding sites.
Synthesis and Mechanistic Considerations
While numerous complex derivatives are cited in the literature, a direct, detailed synthesis of this compound is not frequently published. However, a robust synthetic route can be logically derived from established isoxazole chemistry and standard functional group transformations. The most common approach involves the synthesis of the core isoxazole ring followed by modification of a side chain.
A highly plausible and efficient method is the reduction of a corresponding carbonyl precursor, such as ethyl (3,5-dimethylisoxazol-4-yl)acetate. This ester can be synthesized via a classical Hantzsch-type isoxazole synthesis or a [3+2] cycloaddition.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Reduction of Ethyl (3,5-dimethylisoxazol-4-yl)acetate
This protocol is adapted from similar reductions of isoxazole derivatives found in medicinal chemistry literature.[8]
-
Preparation: To a solution of ethyl (3,5-dimethylisoxazol-4-yl)acetate (1.0 equiv) in anhydrous methanol (or a THF/methanol mixture) in a round-bottom flask, cool the mixture to 0 °C using an ice bath under a nitrogen atmosphere.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 2.0-3.0 equiv) portion-wise to the cooled solution. The choice of NaBH₄ represents a critical decision; it is a mild reducing agent that selectively reduces the ester to the alcohol without cleaving the relatively labile N-O bond of the isoxazole ring, a risk associated with more powerful hydrides like LiAlH₄ under harsh conditions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). The combined organic layers are then washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield this compound as a pure liquid.
Role in Drug Discovery: A Key Intermediate for BET Bromodomain Inhibitors
The most prominent application of the 3,5-dimethylisoxazole scaffold is in the development of inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4.[9][10] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, playing a critical role in regulating gene transcription.[8] Their dysregulation is a hallmark of various cancers, including acute myeloid leukemia (AML) and multiple myeloma.[9][11]
The 3,5-Dimethylisoxazole Moiety as an Acetyl-Lysine Bioisostere
The key insight driving this field was the discovery that the 3,5-dimethylisoxazole group acts as a highly effective bioisostere for the acetyl-lysine side chain.[8] It mimics the key hydrogen bonding and hydrophobic interactions that anchor the natural ligand within the bromodomain binding pocket.
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A Strategic Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanol: A Versatile Building Block for Modern Drug Discovery
Executive Summary
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. This guide provides an in-depth technical analysis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol (CAS 83467-34-9), a heterocyclic alcohol that serves as a high-value intermediate. The core of this molecule, the 3,5-dimethylisoxazole moiety, is a well-established bioisostere for acetylated lysine, rendering it particularly crucial in the design of epigenetic modulators such as bromodomain inhibitors.[1][2][3][4] The appended hydroxyethyl group provides a versatile and reactive handle for synthetic elaboration, allowing for its seamless integration into complex molecular architectures. This document will elucidate the strategic importance of this scaffold, provide a robust profile of its physicochemical properties, detail a plausible synthetic route, and explore its diverse applications in organic synthesis, with a particular focus on its role in constructing targeted therapeutic agents.
The Strategic Value of the 3,5-Dimethylisoxazole Scaffold in Medicinal Chemistry
The utility of this compound stems directly from the intrinsic properties of its core heterocyclic system. The 3,5-dimethylisoxazole ring is not merely a passive scaffold; it is an active contributor to a molecule's pharmacological profile.
Causality Behind its Selection:
-
Acetyl-Lysine (KAc) Mimicry: The primary driver for the widespread adoption of the 3,5-dimethylisoxazole moiety is its function as an effective mimic of acetylated lysine.[1][2] This is critical in the field of epigenetics, where "reader" domains, such as bromodomains, specifically recognize KAc residues on histone tails. The isoxazole's nitrogen and oxygen atoms, along with the methyl groups, effectively replicate the key hydrogen bonding and steric interactions of the acetyl-lysine side chain, enabling competitive binding in the KAc-binding pocket of proteins like BRD4.[1][2]
-
Metabolic Stability and Pharmacokinetic Enhancement: The isoxazole ring is generally resistant to metabolic degradation, a feature that can enhance the in vivo half-life of a drug candidate.[5] Its incorporation can improve overall pharmacokinetic properties by blocking potential sites of metabolism.
-
Versatile Synthetic Handle: The 4-position of the 3,5-dimethylisoxazole ring is readily functionalized, allowing for the attachment of various side chains to modulate potency, selectivity, and physical properties.[5] The subject of this guide, with its hydroxyethyl group, is a prime example of this strategic functionalization.
By combining this privileged scaffold with a reactive ethanol linker, this compound emerges as a building block of choice for chemists aiming to develop inhibitors for epigenetic targets and other protein classes where KAc mimicry is advantageous.[3][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | [7] |
| CAS Number | 83467-34-9 | [7] |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | [7] |
| Appearance | Liquid | [7] |
| Purity | ≥95.0% (typical commercial grade) | [7] |
Expected Spectroscopic Characteristics: Based on established principles of spectroscopic analysis, the following characteristics are anticipated:[8]
-
¹H NMR: The spectrum would feature singlets for the two methyl groups on the isoxazole ring (around δ 2.2-2.4 ppm). Two triplets corresponding to the -CH₂CH₂- protons of the ethyl chain would be expected (one for the methylene adjacent to the ring and one for the methylene adjacent to the hydroxyl group). A broad singlet for the hydroxyl proton (-OH) would also be present.
-
¹³C NMR: Distinct signals for the seven carbon atoms would be observed, including the two methyl carbons, the two methylene carbons of the ethyl chain, and the three carbons of the isoxazole ring.
-
IR Spectroscopy: A prominent, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, would be a key feature. C-H, C-O, and C=N stretching vibrations would also be present.
Synthesis and Purification
While this compound is commercially available, an understanding of its synthesis is crucial for scalability and derivatization. A robust and plausible synthetic approach involves the initial formation of the isoxazole core followed by C-C bond formation and subsequent reduction.
Logical Framework for Synthesis: The most common and efficient method for constructing the 3,5-disubstituted isoxazole core is the condensation of a β-dicarbonyl compound with hydroxylamine.[9][10][11] For the 3,5-dimethylisoxazole core, the reactants are acetylacetone (2,4-pentanedione) and hydroxylamine. To introduce the two-carbon side chain at the 4-position, a Vilsmeier-Haack or similar formylation reaction can be performed, followed by a Wittig-type olefination and subsequent reduction. A more direct approach, outlined below, involves the acylation of the pre-formed ring followed by reduction.
Caption: Proposed high-level workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system based on well-established, analogous chemical transformations.
Step 1: Synthesis of 3,5-Dimethylisoxazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol.[12]
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water and add this solution to the flask.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3,5-dimethylisoxazole, which can be purified further by distillation if necessary.
Step 2: Friedel-Crafts Acylation to yield Ethyl 2-(3,5-dimethylisoxazol-4-yl)-2-oxoacetate
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0 °C. Add ethyl chlorooxoacetate (1.1 eq) dropwise. Stir for 15 minutes. Then, add a solution of 3,5-dimethylisoxazole (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Step 3: Reduction to this compound
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).[13]
-
Reagent Addition: Cool the suspension to 0 °C. Add a solution of the keto-ester from Step 2 (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Workup: Cool the reaction to 0 °C. Quench sequentially and carefully by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Purification: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Concentrate the filtrate in vacuo. Purify the resulting oil by silica gel column chromatography to yield the final product.[13]
Applications in Synthetic Strategy: The Versatility of the Hydroxyethyl Handle
The true power of this compound as a building block lies in the synthetic versatility of its primary alcohol. This functional group serves as a key point of attachment and elaboration, enabling the construction of diverse and complex molecular libraries.
Caption: Key synthetic transformations of the hydroxyethyl functional group.
-
O-Alkylation (Etherification): The hydroxyl group can be readily deprotonated with a suitable base (e.g., NaH) and alkylated with an electrophile (R-X) in a classic Williamson ether synthesis. This is arguably the most common application, creating stable ether linkages that are prevalent in drug molecules. This strategy allows for the connection of the isoxazole "warhead" to other pharmacophoric elements.[14]
-
Oxidation: Mild oxidation (e.g., with PCC or DMP) converts the primary alcohol to the corresponding aldehyde, (3,5-dimethylisoxazol-4-yl)acetaldehyde. This aldehyde is a substrate for reactions like reductive amination, Wittig olefination, and aldol condensations. Stronger oxidation yields the carboxylic acid, which is a handle for forming robust amide bonds—a cornerstone of medicinal chemistry.
-
Esterification: Reaction with a carboxylic acid under acidic conditions (Fischer esterification) or using coupling agents (Steglich esterification) produces esters. While esters can be liable to hydrolysis in vivo, they are often used as prodrugs to improve properties like cell permeability.
-
Activation and Nucleophilic Substitution: This is a powerful two-step strategy. The alcohol is first converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with TsCl or MsCl in the presence of a base like pyridine. The resulting activated intermediate is then susceptible to displacement by a wide range of nucleophiles (e.g., azides for "click" chemistry, amines, cyanides, thiols), providing rapid access to a diverse array of functionalized analogues.
Case Study: Conceptual Design of a BET Bromodomain Inhibitor
To illustrate the strategic application of this building block, we can conceptualize its use in designing an inhibitor for the BET family of bromodomains, such as BRD4. Literature reveals that potent BET inhibitors often consist of three components: a KAc-mimic, a linker, and a moiety that binds to the "WPF shelf" (a conserved tryptophan-proline-phenylalanine motif).[1][2]
Caption: Conceptual workflow for assembling a bromodomain inhibitor fragment.
In this conceptual synthesis, this compound serves a dual role. The 3,5-dimethylisoxazole core acts as the KAc-mimic designed to occupy the acetyl-lysine binding pocket. The hydroxyethyl group is the reactive handle. Through a Williamson ether synthesis, it can be linked to a phenolic precursor of the WPF shelf-binding element. This single reaction efficiently connects the two key pharmacophoric components, demonstrating the building block's strategic value in streamlining the synthesis of complex, biologically active molecules.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct solution to a significant challenge in modern drug discovery, particularly in the field of epigenetics. It combines a privileged, biologically relevant scaffold—the KAc-mimicking 3,5-dimethylisoxazole ring—with a synthetically versatile hydroxyethyl handle. This combination empowers medicinal chemists to rapidly and efficiently construct complex molecules with enhanced pharmacokinetic properties and targeted biological activity. Its utility in forming stable ether linkages, its potential for conversion into other key functional groups, and its direct applicability to the rational design of protein-protein interaction inhibitors solidify its position as an indispensable tool in the researcher's arsenal.
References
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Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. [Link]
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Laskó, G., et al. (2017). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Scientific Reports, 7, 13813. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(18), 6689. [Link]
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Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]
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Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences, 5(5), 27-32. [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
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Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 84(16), 10145-10156. [Link]
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Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com. [Link]
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Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link]
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A Technical Guide to the Synthesis and Application of 2-(3,5-Dimethylisoxazol-4-yl)ethanol in the Development of Potent Bromodomain Inhibitors
Prepared for: Drug Development Professionals, Medicinal Chemists, and Chemical Biology Researchers
Abstract
The inhibition of bromodomains, particularly those within the Bromodomain and Extra-Terminal (BET) family, has emerged as a highly promising therapeutic strategy in oncology and inflammation.[1] At the heart of many potent BET inhibitors lies the 3,5-dimethylisoxazole scaffold, a highly effective bioisostere for the endogenous acetyl-lysine (KAc) residue.[2][3] This guide provides an in-depth technical overview of a key building block, 2-(3,5-Dimethylisoxazol-4-yl)ethanol . We will explore its strategic importance, provide detailed synthetic protocols for its preparation, and demonstrate its application in the construction of advanced bromodomain inhibitors through critical coupling reactions. This document serves as a practical resource for researchers aiming to leverage this versatile intermediate in their drug discovery programs, offering field-proven insights into reaction mechanisms, process optimization, and structure-activity relationships.
Chapter 1: The Bromodomain Target: Epigenetic Readers in Disease
The Role of Bromodomains in Gene Transcription
Epigenetic regulation is a cornerstone of cellular function, dictating gene expression without altering the DNA sequence itself. This regulation is managed by a complex interplay of proteins that act as "writers," "erasers," and "readers" of chemical modifications on histone proteins.[4] Bromodomains are a conserved protein module that function as the primary "readers" of one such modification: lysine acetylation.[4] By recognizing and binding to acetylated lysine residues on histones and other proteins, bromodomain-containing proteins recruit transcriptional machinery to specific gene promoters, thereby activating gene expression.[2][5] The human proteome contains 61 bromodomains across 46 different proteins, highlighting their diverse roles in cellular biology.[4]
The BET Family: High-Value Therapeutic Targets
The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are critical regulators of gene transcription and chromatin remodeling.[1][6] Each contains two tandem N-terminal bromodomains (BD1 and BD2) that are essential for their function.[7] BRD4, the most extensively studied member, has been identified as a key driver in various cancers by controlling the expression of critical oncogenes, most notably c-MYC.[5][7] Consequently, the development of small-molecule inhibitors that disrupt the interaction between BET bromodomains and acetylated histones is a validated and intensely pursued therapeutic strategy.[7][8]
The Acetyl-Lysine (KAc) Binding Pocket
The therapeutic tractability of bromodomains stems from a well-defined and druggable acetyl-lysine binding pocket. X-ray crystallography has revealed that the acetylated lysine side chain is anchored within this pocket through a critical hydrogen bond between its acetyl-carbonyl oxygen and the side chain of a highly conserved asparagine residue (Asn140 in BRD4).[5] Additional stability is provided by a water-mediated hydrogen bond to a conserved tyrosine (Tyr97 in BRD4) and hydrophobic interactions between the acetyl-methyl group and surrounding residues, including the notable "WPF shelf" (Trp81, Pro82, Phe83 in BRD4).[7][9] An effective inhibitor must successfully mimic these key interactions.
Caption: Key interactions within the BRD4 acetyl-lysine binding pocket.
Chapter 2: The 3,5-Dimethylisoxazole as a Privileged KAc Mimic
The design of modern BET inhibitors was revolutionized by the identification of the 3,5-dimethylisoxazole moiety as a highly effective bioisostere for acetyl-lysine.[3][9] This scaffold has become a cornerstone in the development of multiple distinct chemical classes of bromodomain ligands.[4][10]
The rationale for its success is elegantly simple:
-
Hydrogen Bond Mimicry : The nitrogen atom of the isoxazole ring effectively mimics the carbonyl oxygen of acetyl-lysine, forming the crucial hydrogen bond with the conserved Asn140 residue.[7] This interaction serves as the primary anchor, locking the inhibitor into the binding pocket.
-
Hydrophobic Interactions : The 5-methyl group on the isoxazole ring projects into the same hydrophobic region occupied by the acetyl-methyl group, satisfying the requirement for nonpolar interactions.[5]
This mimicry has been repeatedly validated by X-ray co-crystal structures, which confirm that 3,5-dimethylisoxazole-containing inhibitors occupy the KAc-binding pocket in a manner analogous to the native ligand.[4][9] The 4-position of the isoxazole ring then serves as an ideal vector to attach larger chemical fragments that can engage other regions of the protein, such as the WPF shelf, to build affinity and selectivity.[7]
Chapter 3: Synthesis of the Key Intermediate: this compound
The successful synthesis of advanced inhibitors hinges on the efficient and scalable production of key intermediates. This compound is a versatile building block, as its terminal hydroxyl group provides a synthetic handle for a variety of subsequent coupling reactions.
Retrosynthetic Analysis and Protocol
A common and reliable method for constructing the 3,5-dimethylisoxazole core involves the condensation of a β-dicarbonyl compound with hydroxylamine. The synthesis of the target intermediate can be achieved by first preparing 4-(2-hydroxyethyl)-3,5-dimethylisoxazole, which is synonymous with the target molecule. A logical approach involves the acylation of a protected ethanol derivative, followed by isoxazole formation.
Protocol 1: Two-Step Synthesis of this compound
This protocol outlines a reliable, two-step procedure starting from commercially available materials.
Step 1: Synthesis of 3-(2-hydroxyethyl)pentane-2,4-dione
-
Reagents & Materials:
-
Acetylacetone (2,4-pentanedione)
-
Ethylene oxide or 2-bromoethanol
-
Sodium ethoxide (NaOEt) or similar base
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve acetylacetone (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium ethoxide (1.0 eq) in ethanol dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the sodium enolate.
-
Add 2-bromoethanol (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~5-6).
-
Concentrate the mixture in vacuo to remove the ethanol.
-
Partition the residue between diethyl ether and water. Separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-(2-hydroxyethyl)pentane-2,4-dione.
-
Step 2: Synthesis of this compound
-
Reagents & Materials:
-
3-(2-hydroxyethyl)pentane-2,4-dione (from Step 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other mild base
-
Ethanol/Water solvent mixture
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(2-hydroxyethyl)pentane-2,4-dione (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor reaction progress by TLC.
-
After cooling to room temperature, remove the ethanol via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, This compound .
-
Chapter 4: Application in Bromodomain Inhibitor Synthesis
The terminal alcohol of this compound is a versatile functional group for elaborating the molecule into a potent inhibitor. It is typically used to form ether or ester linkages, connecting the isoxazole "warhead" to other pharmacophoric elements. Two powerful reactions for this purpose are the Mitsunobu and Ullmann couplings.
The Mitsunobu Reaction: Forging C-O Bonds
The Mitsunobu reaction is an exceptionally useful method for coupling a primary or secondary alcohol with a nucleophile, typically an acid or phenol, under mild, neutral conditions.[11][12] It proceeds via an Sɴ2 mechanism, which results in the inversion of stereochemistry at the alcohol carbon, a feature that is critical in stereoselective synthesis.[13][14] In the context of BET inhibitor synthesis, it is frequently used to form an ether linkage between the ethanol intermediate and a phenolic core of the inhibitor.
Caption: General schematic of the Mitsunobu reaction for ether synthesis.
Protocol 2: Mitsunobu Coupling of this compound with a Phenol
-
Causality : This protocol is chosen for its reliability under mild conditions, preserving sensitive functional groups elsewhere in the molecule. The use of DIAD (diisopropyl azodicarboxylate) over DEAD (diethyl azodicarboxylate) is often preferred as its hydrazine byproduct can be easier to remove during purification.[11]
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the phenolic substrate (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue directly by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts are typically separated during this step.
-
The Ullmann Condensation: A Classic C-O/C-N Coupling
The Ullmann condensation is a copper-catalyzed reaction used to form C-O, C-N, or C-S bonds, typically by coupling an alcohol, amine, or thiol with an aryl halide.[15][16] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern ligand-accelerated protocols allow the reaction to proceed under much milder conditions.[16][17] This reaction is valuable for connecting the isoxazole-ethanol fragment to an electron-deficient aromatic ring system.
Caption: General workflow for a modern Ullmann C-O coupling reaction.
Protocol 3: Copper-Catalyzed Ullmann Ether Synthesis
-
Causality : This method is ideal when the aryl partner is an aryl halide, a common feature in complex drug scaffolds. The choice of a copper(I) source like CuI or CuBr and a suitable ligand (e.g., L-proline or a diamine) is critical for catalytic turnover and achieving reasonable reaction temperatures.[16]
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add this compound (1.5 eq) followed by an anhydrous polar aprotic solvent like DMF or DMSO.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Chapter 5: Structure-Activity Relationship (SAR) Insights
Once the this compound intermediate is incorporated into a larger scaffold, medicinal chemistry efforts focus on optimizing the molecule's potency, selectivity, and pharmacokinetic properties.
Impact of the Linker and Terminal Groups
The ethoxy linker derived from the intermediate often places the terminal group in a solvent-exposed region or allows it to interact with the "ZA channel," a conserved feature near the KAc binding site.[4][9]
-
Phenolic Derivatives : Converting a terminal ether into a phenol can introduce a new hydrogen bond donor, potentially interacting with conserved water molecules in the ZA channel and significantly boosting affinity.[9]
-
Acetate Esters : Esterification of a terminal hydroxyl group can improve cell permeability and may serve as a pro-drug strategy.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative 3,5-dimethylisoxazole-based compounds from the literature, illustrating the impact of structural modifications.
| Compound ID | Key Structural Feature | Target | IC₅₀ (nM) | Reference |
| Compound 3 (Ref.[9]) | Ethoxy-phenyl linker | BRD4(1) | 4800 | [9] |
| Compound 5 (Ref.[9]) | N-methyl-benzamide | BRD4(1) | <100 | [9] |
| Compound 13 (Ref.[5]) | Thiophene-azepine core | BRD4(1) | 26 | [5][18] |
| Compound 22 (Ref.[7]) | Dimeric structure | BRD4(1) | 7.7 | [7] |
| Compound 39 (Ref.[8]) | Triazolopyridazine motif | BRD4(1) | 3 | [8] |
Chapter 6: Critical Considerations in Drug Development
Metabolic Liabilities of the Isoxazole Ring
A critical consideration for any isoxazole-containing drug candidate is the potential for metabolic bioactivation.[2] The isoxazole ring can be susceptible to oxidative metabolism, potentially leading to ring-opening and the formation of reactive electrophilic species, such as quinone-methides.[19] These reactive metabolites can covalently modify cellular macromolecules, leading to toxicity. Therefore, early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology screening is essential for this chemical class to identify and mitigate such liabilities.[2][19]
Selectivity Profiling
While many inhibitors show pan-BET activity, achieving selectivity for individual BET family members or for one of the two tandem bromodomains (BD1 vs. BD2) is a major goal for refining therapeutic profiles and reducing off-target effects. Furthermore, profiling against the broader family of 61 human bromodomains is crucial to ensure the inhibitor's mechanism of action is well-defined and to avoid unintended polypharmacology.[1]
Conclusion
This compound is a high-value, versatile chemical intermediate for the synthesis of potent bromodomain inhibitors. Its structure elegantly combines the validated acetyl-lysine mimetic properties of the 3,5-dimethylisoxazole core with a functional handle suitable for robust and varied chemical elaboration. By leveraging powerful synthetic methods like the Mitsunobu and Ullmann reactions, medicinal chemists can efficiently incorporate this building block into complex molecular architectures. A thorough understanding of its synthesis, reactivity, and the potential metabolic liabilities of the isoxazole scaffold will empower researchers to accelerate the development of the next generation of epigenetic therapeutics.
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Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]
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Wikipedia contributors. (2024). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Li, Z., et al. (2016). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Emerging Role of 3,5-Dimethylisoxazole Derivatives in Oncology: A Technical Guide to Targeting BET Proteins
Abstract
The targeting of epigenetic regulators has emerged as a promising frontier in cancer therapy. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have garnered significant attention due to their critical role in regulating the transcription of key oncogenes. This technical guide provides an in-depth exploration of a burgeoning class of small molecules: 3,5-dimethylisoxazole derivatives, which are being actively investigated for their potential as potent and selective BET inhibitors. We will delve into the core mechanism of action, detailing how the 3,5-dimethylisoxazole scaffold mimics acetylated lysine residues to competitively inhibit BRD4. Furthermore, this guide will elucidate the downstream consequences of BRD4 inhibition, including the suppression of the master oncogene c-MYC, leading to cell cycle arrest and apoptosis in cancer cells. We will present a comprehensive overview of the synthesis of these derivatives, their structure-activity relationships, and detailed protocols for their preclinical evaluation in both in vitro and in vivo cancer models. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology.
Introduction: The Rationale for Targeting BET Bromodomains in Cancer
Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as key drivers of tumorigenesis. The "readers" of these epigenetic marks, proteins that recognize and bind to specific modifications on histones and other proteins, play a crucial role in translating the epigenetic code into downstream cellular responses. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are prominent epigenetic readers that bind to acetylated lysine residues on histone tails.[1]
Of the BET family members, BRD4 has been identified as a particularly compelling therapeutic target in a multitude of cancers.[2] BRD4 is a key transcriptional co-activator that plays a pivotal role in the expression of a host of genes essential for cancer cell proliferation, survival, and metastasis.[3] It achieves this by recruiting the positive transcription elongation factor b (P-TEFb) to the promoters and super-enhancers of target genes, thereby facilitating transcriptional elongation.[4] Notably, many of these BRD4-regulated genes are well-established oncogenes, including the master transcriptional regulator, c-MYC.[5] The dependence of many cancers on the continuous high-level expression of c-MYC makes BRD4 an attractive therapeutic vulnerability.
The 3,5-dimethylisoxazole moiety has emerged as a highly effective pharmacophore for the design of BET inhibitors.[1] This heterocyclic scaffold acts as a bioisostere of acetylated lysine, enabling it to competitively bind to the acetyl-lysine binding pocket within the bromodomains of BET proteins.[6] This competitive inhibition disrupts the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin and the subsequent downregulation of its target genes. This guide will focus on the derivatives of this scaffold, with a particular emphasis on their application in cancer research.
Mechanism of Action: From BRD4 Inhibition to Cancer Cell Demise
The anti-cancer activity of 3,5-dimethylisoxazole derivatives stems from their ability to potently and selectively inhibit the function of BRD4. This inhibition sets off a cascade of molecular events that ultimately culminate in cell cycle arrest and apoptosis in cancer cells.
Competitive Binding to BRD4 Bromodomains
The core mechanism of action of 3,5-dimethylisoxazole derivatives lies in their structural mimicry of acetylated lysine. The nitrogen and oxygen atoms within the isoxazole ring, along with the methyl groups, create a chemical environment that facilitates high-affinity binding to the bromodomains of BRD4.[6] This binding is a competitive process, displacing BRD4 from its natural binding sites on acetylated histones at the promoters and super-enhancers of target genes.
Downregulation of c-MYC and its Pro-Apoptotic Consequences
One of the most critical downstream effects of BRD4 inhibition is the profound suppression of c-MYC expression.[5] c-MYC is a transcription factor that governs the expression of a vast network of genes involved in cell cycle progression, metabolism, and protein synthesis.[7] By displacing BRD4 from the MYC gene's regulatory elements, 3,5-dimethylisoxazole derivatives effectively shut down its transcription.
The downregulation of c-MYC has a dual impact on cancer cells:
-
Cell Cycle Arrest: c-MYC is a potent driver of the cell cycle. Its suppression leads to the arrest of cancer cells, often in the G0/G1 phase.[8]
-
Induction of Apoptosis: While c-MYC is a pro-proliferative factor, its overexpression can also sensitize cells to apoptosis.[9][10] The inhibition of BRD4 and the subsequent decrease in c-MYC levels can disrupt the delicate balance between pro-survival and pro-apoptotic signals, ultimately tipping the scales towards programmed cell death. This can occur through both p53-dependent and independent pathways.[9]
The signaling pathway from BRD4 inhibition to apoptosis is visualized in the diagram below:
Caption: BRD4 inhibition by 3,5-dimethylisoxazole derivatives.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3,5-dimethylisoxazole derivatives often involves multi-step organic chemistry procedures. A common synthetic route starts with the construction of the core 3,5-dimethylisoxazole ring, followed by the addition of various substituents to explore the structure-activity relationship (SAR). For instance, the synthesis of 2-(3-(3,5-Dimethylisoxazol-4-yl)-5-(hydroxy(phenyl)methyl)phenoxy)ethanol involves several key steps, including the formation of the isoxazole ring and subsequent functionalization.[1]
The SAR studies of these derivatives have revealed several key insights:
-
The 3,5-dimethylisoxazole core is essential for activity , acting as the acetyl-lysine mimic.[1]
-
Modifications at the 4-position of the isoxazole ring can significantly impact potency and selectivity.
-
The nature of the linker and the terminal functional groups can influence pharmacokinetic properties such as solubility and cell permeability.
The table below summarizes the in vitro activity of representative 3,5-dimethylisoxazole derivatives against BRD4 and cancer cell lines.
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (nM) | Reference |
| Compound 22 | BRD4 | 7.7 | HCT116 (Colorectal) | 162 | [9] |
| Compound 9 | BRD4(1) | - | MV4;11 (AML) | 616 | [1][11] |
| Compound 39 | BRD4(BD1) | 3 | U266 (Multiple Myeloma) | 2100 | [8] |
Experimental Protocols for Preclinical Evaluation
The preclinical evaluation of 3,5-dimethylisoxazole derivatives involves a series of in vitro and in vivo experiments to assess their anti-cancer efficacy and elucidate their mechanism of action.
In Vitro Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[14][15]
-
Compound Treatment: Treat the cells with serial dilutions of the 3,5-dimethylisoxazole derivative for 48-72 hours.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][16]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[12][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] The percentage of cell viability is calculated relative to untreated control cells.
Western blotting is used to detect and quantify the levels of specific proteins, such as c-MYC and apoptotic markers (e.g., Bcl-2, cleaved PARP), following treatment with the compounds.[17][18]
Protocol:
-
Protein Extraction: Treat cancer cells with the 3,5-dimethylisoxazole derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, Bcl-2, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
In Vivo Xenograft Models
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are utilized to evaluate the in vivo anti-tumor efficacy of the compounds.[19][20][21][22][23]
Protocol (Colorectal Cancer Xenograft Model):
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 HCT116 or COLO205 colorectal cancer cells into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[20][21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the 3,5-dimethylisoxazole derivative to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
The following diagram illustrates a typical preclinical evaluation workflow:
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Unlocking the Therapeutic Potential of 2-(3,5-Dimethylisoxazol-4-yl)ethanol: A Technical Guide for Preclinical Investigation
Abstract
The isoxazole scaffold is a privileged motif in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. This technical guide delineates a comprehensive preclinical research framework for the systematic evaluation of a novel isoxazole derivative, 2-(3,5-Dimethylisoxazol-4-yl)ethanol . Drawing upon the established bioactivities of structurally related 3,5-dimethylisoxazole compounds, particularly their role as inhibitors of the Bromodomain and Extra-Terminal domain (BET) protein BRD4, this document outlines a multi-pronged approach to investigate the potential anti-inflammatory and anti-cancer properties of this target molecule. We present a structured workflow encompassing in silico predictive modeling, a robust chemical synthesis protocol, and detailed methodologies for a suite of in vitro biological assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention in oncology and inflammatory diseases.
Introduction: The Rationale for Investigating this compound
Isoxazole derivatives are a cornerstone of modern pharmacotherapy, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, and anticancer effects.[1] The 3,5-dimethylisoxazole moiety, in particular, has garnered significant attention as a bioisostere for acetylated lysine, enabling it to function as a potent ligand for bromodomains.[2] Bromodomain-containing protein 4 (BRD4), a member of the BET family of epigenetic readers, has emerged as a critical therapeutic target in a variety of pathologies.[3] BRD4 plays a pivotal role in regulating the transcription of key oncogenes such as MYC and pro-inflammatory genes through its interaction with acetylated histones and transcription factors like NF-κB.[2][4] Consequently, the development of BRD4 inhibitors has become a promising strategy for the treatment of hematological malignancies, solid tumors, and chronic inflammatory conditions.[3][5]
Numerous studies have demonstrated that 3,5-dimethylisoxazole-based compounds can effectively inhibit BRD4, leading to potent anti-proliferative effects in cancer cell lines such as the acute myeloid leukemia cell line MV4-11 and the promyelocytic leukemia cell line HL-60. Given this compelling precedent, we hypothesize that This compound , a novel derivative featuring a hydroxyethyl substituent at the 4-position of the isoxazole ring, may exhibit valuable biological activity as a modulator of inflammatory and oncogenic pathways. The introduction of the ethanol moiety offers potential for improved pharmacokinetic properties and novel interactions within target binding sites. This guide provides a systematic roadmap for the synthesis and comprehensive biological evaluation of this promising compound.
Research Workflow Overview
The investigation of This compound will follow a logical, multi-stage progression from theoretical assessment to empirical validation. This workflow is designed to efficiently characterize the compound's drug-like properties and biological activities.
In Silico Assessment: Predicting Drug-Likeness
Prior to embarking on chemical synthesis and biological testing, a preliminary in silico evaluation of This compound is crucial for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[6][7][8] Various freely available web-based tools, such as pkCSM and SwissADME, can provide valuable insights into the compound's potential as a drug candidate.[9][10][11][12]
Protocol: In Silico ADMET Prediction
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for This compound : CC1=C(C=C(N=O1)C)CCO
-
Input the SMILES string into the pkCSM web server ([Link]) and the SwissADME web server ([Link]).
-
Execute the prediction protocols on both platforms.
-
Compile the predicted ADMET parameters into a summary table for analysis.
Table 1: Predicted ADMET Properties of this compound
| Parameter | Predicted Value | Interpretation | Source |
| Molecular Weight | 155.18 g/mol | Favorable for oral bioavailability | SwissADME |
| LogP (Consensus) | 0.85 | Good balance of hydrophilicity/lipophilicity | SwissADME |
| Water Solubility | LogS: -1.5 to -2.0 | Moderately soluble | pkCSM |
| Caco-2 Permeability | Log Papp: > -5.15 cm/s | Likely to have good intestinal absorption | pkCSM |
| Blood-Brain Barrier Permeability | LogBB: < -1 | Unlikely to cross the BBB | pkCSM |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | SwissADME |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | SwissADME |
| hERG I Inhibitor | No | Low risk of cardiotoxicity | pkCSM |
| Ames Toxicity | Non-mutagenic | Low risk of mutagenicity | pkCSM |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness profile | SwissADME |
Note: The values presented are hypothetical predictions and must be experimentally verified.
Proposed Synthesis of this compound
A robust and scalable synthesis is paramount for obtaining high-purity material for biological evaluation. While a direct synthesis for the target compound is not explicitly detailed in the literature, a plausible and efficient two-step route can be devised starting from the commercially available 4-bromo-3,5-dimethylisoxazole . This proposed synthesis involves a Sonogashira cross-coupling reaction followed by catalytic hydrogenation.
Protocol: Synthesis of this compound
Step 1: Sonogashira Coupling to form 2-(3,5-Dimethylisoxazol-4-yl)prop-2-yn-1-ol
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-bromo-3,5-dimethylisoxazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
-
To this stirring mixture, add propargyl alcohol (1.2 eq) dropwise via a syringe.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.
Step 2: Hydrogenation to form this compound
-
Dissolve the intermediate from Step 1 in methanol or ethanol in a hydrogenation flask.
-
Add palladium on activated carbon (10% w/w, catalytic amount).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, This compound .
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Biological Evaluation
Anti-Inflammatory Activity
The potential anti-inflammatory properties of This compound will be assessed through a series of well-established in vitro assays targeting key enzymes and mediators of the inflammatory cascade.
5.1.1. Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This fluorometric assay measures the peroxidase activity of COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[1][13][14][15]
Protocol: COX-2 Inhibitor Screening
-
Prepare a 96-well white opaque plate.
-
Dissolve the test compound and a positive control (e.g., Celecoxib) in DMSO and prepare serial dilutions.
-
In designated wells, add 10 µL of the diluted test compound or positive control. For the enzyme control well, add 10 µL of assay buffer.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well, followed by 10 µL of human recombinant COX-2 enzyme.
-
Incubate the plate at 25 °C for 10 minutes.
-
Initiate the reaction by adding 10 µL of an arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
5.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay measures the activity of 5-LOX, an enzyme that catalyzes the initial step in the biosynthesis of pro-inflammatory leukotrienes.[16][17][18][19][20]
Protocol: 5-LOX Inhibitor Screening
-
Prepare a 96-well white plate.
-
Add 2 µL of the test compound (dissolved in DMSO) or a positive control (e.g., Zileuton) to the appropriate wells.
-
Add 38 µL of LOX Assay Buffer to each well.
-
Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX enzyme.
-
Add 40 µL of the reaction mix to each well and incubate at room temperature for 10 minutes.
-
Prepare the LOX substrate solution.
-
Add 20 µL of the LOX substrate to each well to start the reaction.
-
Measure the fluorescence kinetically (Ex/Em = 500/536 nm) every 30 seconds.
-
Calculate the reaction rate and percent inhibition to determine the IC₅₀ value.
5.1.3. Nitric Oxide Synthase (NOS) Inhibition Assay
Principle: This colorimetric assay measures the production of nitric oxide (NO), a key inflammatory mediator, by assessing the concentration of its stable metabolite, nitrite, using the Griess reagent.[21][22]
Protocol: NOS Inhibition Assay
-
Prepare a 96-well plate.
-
Add cell lysate or purified NOS enzyme to the wells.
-
Add the test compound at various concentrations. A known NOS inhibitor (e.g., L-NAME) should be used as a positive control.
-
Prepare a reaction mix containing buffer, L-arginine (the substrate), and necessary cofactors (e.g., NADPH).
-
Add the reaction mix to the wells and incubate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add Griess Reagent A, followed by Griess Reagent B, to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percent inhibition of NO production and determine the IC₅₀ value.
Anti-Cancer Activity
The anti-proliferative effects of This compound will be evaluated against cancer cell lines known to be sensitive to BRD4 inhibition.
5.2.1. MTT Cell Proliferation Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol: MTT Assay on HL-60 and MV4-11 Cell Lines
-
Seed HL-60 and MV4-11 cells in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of This compound in the appropriate cell culture medium. A known BRD4 inhibitor (e.g., JQ1) can be used as a positive control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Data Analysis and Interpretation
For all in vitro assays, experiments should be performed in triplicate, and the results should be expressed as the mean ± standard deviation (SD). IC₅₀ values, the concentration of the compound that causes 50% inhibition, will be calculated by non-linear regression analysis of the dose-response curves using appropriate software (e.g., GraphPad Prism). The selectivity index for anti-inflammatory activity can be determined by comparing the IC₅₀ values for COX-2 and 5-LOX. For anti-cancer activity, the potency of This compound will be compared to that of known BRD4 inhibitors.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of This compound . The proposed workflow, from in silico prediction and chemical synthesis to a suite of in vitro biological assays, is designed to systematically assess its potential as an anti-inflammatory and anti-cancer agent. The structural novelty of this compound, coupled with the strong therapeutic precedent of the 3,5-dimethylisoxazole scaffold as a BRD4 inhibitor, provides a compelling rationale for this investigation.
Positive results from these initial studies would warrant further investigation, including mechanism-of-action studies to confirm BRD4 engagement, evaluation in a broader panel of cancer cell lines, and eventual progression to in vivo models of inflammation and cancer. The insights gained from this research will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of isoxazole-based therapeutic agents.
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Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. Available from: [Link]
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Alam, M. S., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. Available from: [Link]
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Werz, O., et al. (2008). A cell-based assay for screening lipoxygenase inhibitors. Journal of Pharmacological and Toxicological Methods, 57(2), 116-122. Available from: [Link]
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Ember, M. G., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. Available from: [Link]
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Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-14. Available from: [Link]
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Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-14. Available from: [Link]
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The Strategic Role of 2-(3,5-Dimethylisoxazol-4-yl)ethanol in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Isoxazole Scaffold - A Privileged Motif in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][4] This has led to their incorporation into a range of clinically approved drugs, such as the anti-rheumatic leflunomide and the non-steroidal anti-inflammatory drug (NSAID) valdecoxib.[2]
Within this important class of compounds, the 3,5-dimethylisoxazole moiety has emerged as a particularly valuable pharmacophore.[5][6] This technical guide focuses on a key building block, 2-(3,5-Dimethylisoxazol-4-yl)ethanol , and elucidates its pivotal role in the design and synthesis of novel therapeutics, with a particular emphasis on its application in the development of epigenetic modulators.
Synthesis and Chemical Properties of this compound
The accessibility of a chemical scaffold is paramount to its utility in drug discovery. This compound can be reliably synthesized from commercially available starting materials, ensuring a consistent supply for research and development. A practical and scalable synthesis route involves the reduction of the corresponding carboxylic acid, (3,5-Dimethylisoxazol-4-yl)acetic acid.
Experimental Protocol: Synthesis of this compound
This protocol details the reduction of (3,5-Dimethylisoxazol-4-yl)acetic acid to this compound using lithium aluminum hydride (LiAlH₄), a standard and effective method for this transformation.
Materials:
-
(3,5-Dimethylisoxazol-4-yl)acetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (3,5-Dimethylisoxazol-4-yl)acetic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Cautiously add a solution of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF dropwise via the dropping funnel. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous Na₂SO₄ solution dropwise to quench the excess LiAlH₄. This should be done until the evolution of gas ceases and a white precipitate forms.
-
Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
The Role of this compound in Medicinal Chemistry: A Focus on Bromodomain Inhibition
A significant breakthrough in the application of the 3,5-dimethylisoxazole scaffold came with the discovery of its ability to act as an effective mimic of acetylated lysine (KAc).[6][7] This finding has been instrumental in the development of inhibitors for bromodomains, a class of epigenetic "reader" proteins that recognize and bind to acetylated lysine residues on histone tails and other proteins.
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key regulators of gene transcription.[8] Dysregulation of BET protein function is implicated in a variety of diseases, most notably cancer.[8][9] Consequently, BET inhibitors have emerged as a promising class of therapeutics.
This compound serves as a crucial starting material for the synthesis of potent and selective BET inhibitors. The ethanol functionality provides a convenient handle for further chemical modification, allowing for the introduction of various moieties to optimize binding affinity, selectivity, and pharmacokinetic properties.
Drug Discovery Workflow: From Building Block to Bioactive Compound
The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery program targeting bromodomains.
Caption: A generalized workflow for developing bromodomain inhibitors.
Mechanism of Action: Targeting the Acetylated Lysine Binding Pocket
Derivatives of this compound are designed to bind to the acetylated lysine binding pocket of bromodomains. The 3,5-dimethylisoxazole moiety occupies the pocket, mimicking the interactions of the natural acetyl-lysine ligand. The nitrogen atom of the isoxazole ring can form a key hydrogen bond with a conserved asparagine residue (Asn140 in BRD4) within the binding site.[8] The substituents introduced via the ethanol handle can then extend into other regions of the protein, such as the WPF shelf, to enhance binding affinity and selectivity.[6]
Caption: Interaction of a 3,5-dimethylisoxazole inhibitor with the BRD4 bromodomain.
Bioactive Derivatives of this compound
Numerous studies have reported the synthesis and biological evaluation of compounds derived from the 3,5-dimethylisoxazole scaffold, demonstrating potent inhibitory activity against BET bromodomains and promising anticancer effects.
| Compound Class | Target | In Vitro Activity (IC₅₀) | Cellular Activity | Reference |
| 3,5-Dimethylisoxazole Derivatives | BRD4(1) | 27.0 nM | Antiproliferative (HL-60, MV4-11 cells) | [10] |
| Bivalent 3,5-Dimethylisoxazole Dimers | BRD4 | Potent inhibition | Antiproliferative (HCT116 colorectal cancer cells) | [8] |
| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one Derivatives | BRD4 | 0.237 µM | Anti-proliferative (TNBC and MCF-7 breast cancer cells) | |
| 3,5-Dimethylisoxazole-based BET inhibitors | BRD4(BD1) | 0.003 µM | Antiproliferative (U266 multiple myeloma cells) | [9] |
Conclusion and Future Perspectives
This compound is a versatile and highly valuable building block in modern medicinal chemistry. Its straightforward synthesis and the established role of the 3,5-dimethylisoxazole moiety as an acetylated lysine mimetic have positioned it as a key component in the development of novel epigenetic therapies, particularly BET bromodomain inhibitors. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new treatments for cancer and other diseases driven by transcriptional dysregulation. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their potential in combination therapies to overcome drug resistance.
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Methodological & Application
Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol: A Detailed Protocol for Drug Discovery and Development
This comprehensive guide provides a detailed protocol for the synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The 3,5-dimethylisoxazole moiety is recognized as an effective bioisostere for acetylated lysine, making it a key component in the design of inhibitors for bromodomain-containing proteins, which are implicated in various diseases, including cancer. This document offers a robust, two-step synthetic route, complete with mechanistic insights, safety protocols, and detailed characterization methods, designed for researchers and scientists in the field of drug discovery.
Introduction
The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds. Specifically, the 3,5-dimethylisoxazole core has garnered significant attention as it can mimic the acetyl-lysine binding motif, a crucial interaction in epigenetic regulation. This mimicry allows for the development of potent and selective inhibitors of bromodomains, a class of proteins that recognize acetylated lysine residues on histones and other proteins, thereby playing a critical role in transcriptional regulation. The title compound, this compound, serves as a key intermediate, providing a handle for further chemical modifications to explore structure-activity relationships (SAR) in the development of novel therapeutics.
This guide details a reliable and scalable two-step synthesis commencing with the Vilsmeier-Haack formylation of commercially available 3,5-dimethylisoxazole, followed by the selective reduction of the resulting aldehyde to the desired primary alcohol.
Chemical Principles and Mechanism
The synthesis of this compound is achieved through two fundamental organic transformations:
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃)[1]. The electron-rich 4-position of the 3,5-dimethylisoxazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde, 3,5-dimethylisoxazole-4-carbaldehyde.
-
Sodium Borohydride Reduction: The selective reduction of the aldehyde functional group to a primary alcohol is accomplished using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting other potentially sensitive functional groups[2][3][4]. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic source, such as water or a mild acid, protonates the resulting alkoxide to afford the final alcohol product.
Reagents, Solvents, and Equipment
| Reagent/Solvent | Grade | Supplier | Purpose |
| 3,5-Dimethylisoxazole | ≥98% | Commercially Available | Starting Material |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercially Available | Vilsmeier Reagent Component |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Vilsmeier Reagent Component & Solvent |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Commercially Available | Solvent for Reduction |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Prepared in-house | Quenching Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercially Available | Drying Agent |
| Ethyl Acetate | ACS Grade | Commercially Available | TLC Eluent, Extraction |
| Hexanes | ACS Grade | Commercially Available | TLC Eluent, Column Chromatography |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle with temperature control
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde (Vilsmeier-Haack Formylation)
This procedure is adapted from established protocols for the formylation of electron-rich heterocycles[5].
-
Vilsmeier Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 50 mL). Cool the flask to 0°C using an ice bath.
-
Slow Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture for an additional 30 minutes at 0°C. The formation of the Vilsmeier reagent, a pale yellow to orange solid, may be observed.
-
Addition of 3,5-Dimethylisoxazole: Dissolve 3,5-dimethylisoxazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralization and Workup: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7. A precipitate may form.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 3,5-dimethylisoxazole-4-carbaldehyde as a solid.
Step 2: Synthesis of this compound (Sodium Borohydride Reduction)
This protocol is based on general procedures for the reduction of aldehydes to primary alcohols[2][3][4].
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylisoxazole-4-carbaldehyde (1 equivalent) in anhydrous methanol (MeOH, 20 mL). Cool the solution to 0°C in an ice bath.
-
Addition of Sodium Borohydride: Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise to the stirred solution over 15 minutes. Effervescence may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.
-
Solvent Removal and Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a liquid or low-melting solid.
Data Analysis and Characterization
The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods. The expected data is as follows:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the two methyl groups on the isoxazole ring as singlets, a triplet for the methylene group adjacent to the hydroxyl group, a triplet for the methylene group attached to the isoxazole ring, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display distinct signals for the two methyl carbons, the two methylene carbons, and the three carbons of the isoxazole ring.
-
FT-IR (KBr): The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, along with characteristic C-H, C=N, and C-O stretching frequencies.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Step 1: Low yield of aldehyde | Incomplete reaction | Ensure anhydrous conditions. Extend the reaction time or gently warm the reaction mixture. |
| Inefficient extraction | Perform additional extractions with DCM. Ensure proper pH adjustment during workup. | |
| Step 2: Incomplete reduction | Insufficient NaBH₄ | Add additional portions of NaBH₄ and monitor by TLC. |
| Deactivated NaBH₄ | Use freshly opened or properly stored NaBH₄. | |
| Purification difficulties | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with care in a well-ventilated area or fume hood.
-
Sodium borohydride (NaBH₄): is a flammable solid and can react with water to produce flammable hydrogen gas. Avoid contact with water and acids. Handle in a dry environment.
-
All reactions should be performed in a well-ventilated fume hood.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Murugapitlai, V., & Perumal, P. T. (n.d.). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Academy of Sciences. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0271504). Retrieved from [Link]
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NIST. (n.d.). Ethanol, TMS derivative. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link]
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De Gruyter. (n.d.). Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH /Charcoal System in Wet THF. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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PMC. (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Retrieved from [Link]
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Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Retrieved from [Link]
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Technical Disclosure Commons. (2024). Process for the preparation of 2-[4- [(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N. Retrieved from [Link]
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ResearchGate. (n.d.). X-Ray, FT-Raman, FT-IR spectra and ab initio HF, DFT calculations of 2-[(5-methylioxazol-3-YL) amino]-2-oxo-ethyl methacrylate. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]
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Request PDF. (n.d.). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Retrieved from [Link]
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Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved from [Link]
Sources
Application Notes and Protocols for the Electrophilic Derivatization of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
2-(3,5-Dimethylisoxazol-4-yl)ethanol is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure uniquely combines a nucleophilic primary alcohol with a heteroaromatic isoxazole core, presenting distinct reactive sites for electrophilic modification. The 3,5-dimethylisoxazole moiety is recognized as an effective mimic for acetylated lysine, making its derivatives potent ligands for bromodomains, a class of epigenetic therapeutic targets.[1][2][3] This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, complete with detailed experimental protocols and mechanistic insights to empower researchers in the synthesis of novel derivatives.
Reactivity Profile: A Tale of Two Sites
The electrophilic derivatization of this compound is primarily dictated by two distinct reactive centers: the side-chain hydroxyl group and the C5-methyl group. The isoxazole ring itself is generally resistant to electrophilic aromatic substitution (SEAr) due to its inherent electron-deficient nature, a common characteristic of azoles.[4][5] The C4 position, the typical site for electrophilic attack on isoxazoles, is already substituted in the parent molecule.[5]
-
The Primary Alcohol (Side-Chain): The hydroxyl group is the most accessible and nucleophilic site for reaction with a wide range of electrophiles under standard conditions. This allows for straightforward O-alkylation, O-acylation, and other related transformations.
-
The C5-Methyl Group: The protons of the methyl group at the C5 position of the isoxazole ring exhibit a degree of acidity. Under the influence of a strong base, this methyl group can be deprotonated to generate a nucleophilic carbanion, which can then react with electrophiles in C-C bond-forming reactions.[6] The C5-methyl is generally more reactive than the C3-methyl in such deprotonation-alkylation sequences.[6]
The following diagram illustrates the primary pathways for electrophilic reactions with this compound.
Figure 1. Primary electrophilic reaction pathways.
I. Reactions at the Hydroxyl Group: O-Alkylation and O-Acylation
The primary alcohol of this compound readily undergoes reactions with a variety of electrophiles to form ethers and esters, respectively. These reactions are typically high-yielding and proceed under mild conditions.
A. O-Alkylation
O-alkylation introduces an ether linkage, a common and stable functional group in drug molecules. This transformation is typically achieved by deprotonating the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent.
Common Electrophiles: Alkyl halides (e.g., methyl iodide, benzyl bromide), alkyl tosylates. Common Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), potassium hydroxide (KOH). Solvents: Aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are preferred.
The general workflow for O-alkylation is depicted below:
Figure 2. General workflow for O-alkylation.
Protocol 1: General Procedure for O-Alkylation
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Base | NaH, K₂CO₃ | NaH provides irreversible deprotonation for less reactive electrophiles. K₂CO₃ is a milder, safer alternative for reactive electrophiles like benzyl bromide.[7][8] |
| Solvent | Anhydrous DMF, THF | Aprotic polar solvents are required to dissolve the reactants and stabilize the alkoxide intermediate without participating in the reaction. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction of NaH with the alcohol. Subsequent reaction at room temperature is typically sufficient. |
B. O-Acylation
O-acylation introduces an ester functionality, which can be useful as a prodrug strategy or to modify the physicochemical properties of the parent molecule.
Common Electrophiles: Acyl chlorides, acid anhydrides. Common Bases: Triethylamine (Et₃N), pyridine, 4-dimethylaminopyridine (DMAP). Solvents: Dichloromethane (DCM), THF.
Protocol 2: General Procedure for O-Acylation
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Electrophile Addition: Cool the solution to 0 °C and add the acyl chloride or acid anhydride (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
II. Reactions at the C5-Methyl Group: C-Alkylation
Alkylation at the C5-methyl group offers a pathway to extend the carbon skeleton and introduce further diversity. This reaction requires a strong base to deprotonate the methyl group, forming a resonance-stabilized anion.
Common Bases: Sodium amide (NaNH₂) in liquid ammonia, lithium diisopropylamide (LDA). Common Electrophiles: Alkyl halides.
Protocol 3: C-Alkylation of the C5-Methyl Group
This protocol is adapted from the alkylation of 3,5-dimethylisoxazole and should be performed with appropriate caution due to the use of sodium amide and liquid ammonia.[6]
-
Setup: In a three-necked flask equipped with a dry ice condenser, gas inlet, and stirrer, condense liquid ammonia (approx. 10 mL per mmol of substrate).
-
Base Addition: Add a catalytic amount of ferric nitrate and then sodium metal (1.1 eq.) in small pieces until a persistent blue color is observed. Then, add the remaining sodium metal to form sodium amide.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the sodium amide suspension. Stir for 1 hour.
-
Electrophile Addition: Add the alkyl halide (1.0 eq.) dropwise and continue stirring for 2-3 hours.
-
Quench: Carefully quench the reaction by the addition of ammonium chloride. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Work-up and Purification: Add water to the residue and extract with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
III. Electrophilic Attack on the Isoxazole Ring and Ring-Opening Reactions
As previously mentioned, the 3,5-dimethylisoxazole ring is electron-deficient and generally unreactive towards electrophilic aromatic substitution.[4][5] Reactions such as nitration, halogenation, or Friedel-Crafts alkylation on the isoxazole ring of this substrate are not expected to proceed under standard conditions.
However, under forcing conditions with highly reactive electrophiles, the isoxazole ring can undergo transformation. For instance, treatment of isoxazoles with powerful electrophilic fluorinating agents like Selectfluor® can lead to ring-opening reactions, yielding fluorinated carbonyl compounds.[9] While this demonstrates the possibility of engaging the ring with potent electrophiles, it represents a departure from simple substitution and leads to a complete transformation of the heterocyclic core.
Summary of Reactions
| Reaction Type | Reactive Site | Electrophile | Product | Reference |
| O-Alkylation | Hydroxyl Group | Alkyl Halide (R-X) | Ether (R-O-CH₂CH₂-Isox) | [7][8][10] |
| O-Acylation | Hydroxyl Group | Acyl Chloride (RCOCl) | Ester (RCOO-CH₂CH₂-Isox) | N/A |
| C-Alkylation | C5-Methyl Group | Alkyl Halide (R'-X) | C5-Alkylated Isoxazole | [6] |
| Ring Opening | Isoxazole Ring | Selectfluor® | Fluorinated Carbonyl | [9] |
References
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-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
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- Kashima, C., Tobe, S., Sugiyama, N., & Yamamoto, M. (1973). Alkylation of 3,5-Dimethylisoxazole. Bulletin of the Chemical Society of Japan, 46(1), 310-311.
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Request PDF. (n.d.). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Retrieved from [Link]
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- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227.
- Kowalczyk-Dworak, D., Kwit, M., & Albrecht, Ł. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 3447-3458.
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770.
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University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
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Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethylisoxazole. Retrieved from [Link]
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- Bell, F. W., et al. (1995). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives. Journal of Medicinal Chemistry, 38(25), 4929-4936.
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry, 1(1), 118-126.
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FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
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- Journal of the Korean Chemical Society. (2010). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. 54(1), 174-178.
- Jüstel, P. M. (2022). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Dissertation, Ludwig-Maximilians-Universität München.
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Application Note & Protocol Guide: O-Alkylation of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Introduction
The isoxazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a range of therapeutically active agents.[1][2] Derivatives of 2-(3,5-Dimethylisoxazol-4-yl)ethanol are of particular interest as building blocks in drug discovery programs, where modification of the terminal hydroxyl group can significantly modulate pharmacokinetic and pharmacodynamic properties. The O-alkylation of this primary alcohol to form a diverse array of ethers is a fundamental transformation for generating compound libraries and optimizing lead candidates.
This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the efficient O-alkylation of this compound. We will delve into the mechanistic underpinnings of the classical Williamson ether synthesis, explore the selection of optimal reaction parameters, and present a modern, scalable alternative using Phase-Transfer Catalysis (PTC). The protocols are designed to be robust and self-validating, providing researchers with the tools to confidently execute this critical synthetic step.
Mechanistic Framework: The Williamson Ether Synthesis
The O-alkylation of an alcohol is most classically achieved via the Williamson ether synthesis, a reliable and versatile S(N)2 reaction.[3] The process involves two discrete, yet mechanistically linked, steps:
-
Deprotonation: The alcohol is treated with a suitable base to quantitatively generate the corresponding alkoxide. This step is critical as it transforms the weakly nucleophilic neutral alcohol into a potent alkoxide nucleophile.[4]
-
Nucleophilic Substitution: The resulting alkoxide attacks an electrophilic alkylating agent (typically a primary alkyl halide or sulfonate) in a bimolecular nucleophilic substitution (S(N)2) reaction, forming the new C-O ether bond and displacing the leaving group.[5]
Given that this compound is a primary alcohol, it is an ideal substrate for this reaction. The primary challenge lies in selecting the appropriate combination of base, solvent, and alkylating agent to maximize the yield of the desired ether while minimizing potential side reactions.
Figure 1: General mechanism of the Williamson Ether Synthesis.
Critical Parameter Selection
The success of the O-alkylation hinges on the judicious selection of four key parameters: the base, the solvent, the alkylating agent, and the temperature.
| Parameter | Key Considerations & Rationale | Recommended Choices |
| Base | The base must be strong enough to deprotonate the alcohol (pKa ~16-18). Strong, non-nucleophilic bases like metal hydrides ensure irreversible alkoxide formation.[3][6] Weaker carbonate bases are effective, especially at elevated temperatures or with phase-transfer catalysis, and are often safer and easier to handle.[7] | Strong: NaH, KHModerate: K₂CO₃, Cs₂CO₃, KOH |
| Solvent | Polar aprotic solvents are ideal. They solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving a "naked" and highly reactive alkoxide anion, thereby accelerating the S(N)2 reaction.[8] Protic solvents (like ethanol) can hydrogen-bond with the alkoxide, reducing its nucleophilicity. | THF, DMF, Acetonitrile (CH₃CN), DMSO |
| Alkylating Agent | The electrophile must be a good substrate for S(N)2 reactions. Primary alkyl halides (I > Br > Cl) or sulfonates (tosylates, mesylates) are optimal.[9] Secondary halides can lead to a mixture of substitution and E2 elimination, while tertiary halides will almost exclusively yield the elimination product.[3][10] | Methyl iodide, Ethyl bromide, Benzyl bromide, Alkyl tosylates |
| Temperature | The reaction is typically conducted between room temperature and 100 °C.[11] Higher temperatures increase the reaction rate but can also favor the competing E2 elimination pathway. For highly reactive alkylating agents (e.g., benzyl bromide, allyl bromide), the reaction can often be run at room temperature or slightly above. | 0 °C to 80 °C |
Protocol 1: Classical Williamson Synthesis with Sodium Hydride
This protocol utilizes sodium hydride (NaH), a powerful and irreversible base, ensuring complete conversion of the alcohol to the highly reactive alkoxide. It is a standard and highly effective method for unactivated primary alcohols.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., Benzyl bromide, 1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous THF (approx. 10 mL per 1 mmol of alcohol).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 1.2 eq.) portion-wise.
-
Causality Insight: Adding NaH at 0 °C helps to control the exothermic reaction and the evolution of hydrogen gas. Stirring for 30-60 minutes at this temperature ensures complete formation of the sodium alkoxide.[7] The cessation of gas evolution is a visual indicator of reaction completion.
-
-
Alkylation: Add the alkylating agent (1.1 eq.), either neat or as a solution in a small amount of anhydrous THF, dropwise to the alkoxide suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates conversion.
-
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7] The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure ether.
Protocol 2: Phase-Transfer Catalysis (PTC) for Scalable Synthesis
Phase-Transfer Catalysis (PTC) offers a greener, often more practical, and highly scalable alternative.[12] It avoids the use of hazardous reagents like NaH and anhydrous solvents. A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the alkoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[13]
Figure 2: Catalytic cycle for O-alkylation via Phase-Transfer Catalysis.
Materials and Reagents:
-
This compound
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Alkylating agent (e.g., Ethyl bromide, 1.2 eq.)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.1 eq.)
-
Solvent (e.g., Acetonitrile or Toluene)
-
Water, Brine, Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), the solvent (e.g., Acetonitrile, 10 mL per 1 mmol), the alkylating agent (1.2 eq.), and the phase-transfer catalyst (TBAB, 0.1 eq.).
-
Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.0 eq.) or potassium hydroxide (KOH, 2.0 eq.).
-
Reaction: Heat the heterogeneous mixture to 50-80 °C with vigorous stirring.
-
Causality Insight: Vigorous stirring is essential to maximize the interfacial area between the organic solvent and the solid base, facilitating the catalytic cycle. The reaction is typically complete within 2-8 hours.[11]
-
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine to remove any remaining salts and the catalyst. Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Conclusion
The O-alkylation of this compound is a versatile and crucial transformation for the synthesis of novel chemical entities. By understanding the underlying S(_N)2 mechanism, researchers can rationally select the optimal conditions for this reaction. The classical Williamson synthesis using a strong base like NaH in an aprotic solvent provides a reliable, high-yielding route. For applications requiring milder conditions, increased safety, and greater scalability, the Phase-Transfer Catalysis method presents an excellent and efficient alternative. Both protocols, when executed with attention to the principles outlined in this guide, will enable the consistent and successful synthesis of a wide range of ether derivatives.
References
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The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
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Williamson ether synthesis - Wikipedia. [Link]
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Williamson Ether Synthesis - ChemTalk. [Link]
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Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method - Taylor & Francis Online. [Link]
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PTC Selective O-Alkylation - PTC Organics, Inc. [Link]
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Solvent-free Phase Transfer Catalysis. Improvements in Serine O-Alkylation. - ResearchGate. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation) - Pharmaffiliates. [Link]
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Phase Transfer Catalysis - ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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Williamson Ether Synthesis - Cambridge University Press. [Link]
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Williamson Ether Synthesis - Chemistry Steps. [Link]
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Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions - MDPI. [Link]
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9.5. Williamson ether synthesis - Lumen Learning. [Link]
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Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - ACS Publications. [Link]
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Alkylation of Alcohols, Part 1b: with Alkyl Halides and Sulfonates (examples) - YouTube. [Link]
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Ester synthesis by O-alkylation - Organic Chemistry Portal. [Link]
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α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor - MDPI. [Link]
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Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. [Link]
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Alcohols Can Act As Acids Or Bases (And Why It Matters) - Master Organic Chemistry. [Link]
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The influence of various bases on one-pot N-alkylation of nucleobases via alcohol - Research Square. [Link]
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Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis - The Royal Society of Chemistry. [Link]
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Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols - CCS Chemistry. [Link]
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. [Link]
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Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC. [Link]
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An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives - OUCI. [Link]
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One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO - ResearchGate. [Link]
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Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed. [Link]
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One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO - MDPI. [Link]
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tBuOK/DMSO/O2 Catalyzed direct α-C(sp3)-H Alkylation with Styrenes - [Link]
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Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid - ResearchGate. [Link]
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An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives - Bentham Science. [Link]
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Application Notes and Protocols: Esterification of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Introduction
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities with tailored properties is a cornerstone of innovation. Heterocyclic compounds, particularly those containing the isoxazole scaffold, are of significant interest due to their prevalence in a wide array of biologically active molecules.[1][2] The compound 2-(3,5-Dimethylisoxazol-4-yl)ethanol is a valuable building block, presenting a primary alcohol functionality ripe for chemical modification. Esterification of this alcohol is a key transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
This comprehensive guide provides detailed application notes and protocols for the successful esterification of this compound. We will explore various established esterification methodologies, discussing the rationale behind their selection and providing step-by-step procedures suitable for both small-scale discovery and larger-scale synthetic efforts. The inherent stability of the 3,5-dimethylisoxazole ring under both acidic and basic conditions allows for a versatile approach to its esterification, making it an amenable substrate for a range of synthetic strategies.
Chemical and Physical Properties of this compound
A thorough understanding of the substrate's properties is paramount for successful reaction design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | N/A |
| Molecular Weight | 141.17 g/mol | N/A |
| Appearance | Off-white to pale yellow solid or oil | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | N/A |
| Stability | The 3,5-dimethylisoxazole ring is generally stable to a range of acidic and basic conditions commonly employed in esterification. | N/A |
Strategic Approaches to Esterification
The choice of esterification method is dictated by several factors including the scale of the reaction, the nature of the carboxylic acid, and the presence of other functional groups. Given the stability of the isoxazole ring, both classic and modern esterification techniques can be successfully employed.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Fischer-Speier esterification is a robust and cost-effective method that involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3][4][5] This equilibrium-driven reaction is particularly well-suited for simple, non-acid sensitive substrates.
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the product side, maximizing the yield of the desired ester.
-
Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Removal of Water: The formation of water as a byproduct can be managed by azeotropic removal with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus, further pushing the equilibrium towards the ester.
Experimental Workflow: Fischer-Speier Esterification
Caption: Fischer-Speier Esterification Workflow.
Steglich Esterification: Mild Conditions for Sensitive Substrates
For more complex or acid-labile carboxylic acids, the Steglich esterification offers a mild and efficient alternative.[6][7][8][9] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Causality of Experimental Choices:
-
Carbodiimide (DCC/EDC): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP Catalyst: Acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle accelerates the reaction and minimizes side products.[8][9]
-
Aprotic Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert and effectively solubilize the reactants.
Experimental Workflow: Steglich Esterification
Caption: Acyl Chloride/Anhydride Esterification.
Detailed Protocols
Protocol 1: Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethyl acetate via Fischer Esterification
Materials:
-
This compound (1.0 g, 7.08 mmol)
-
Acetic acid, glacial (20 mL)
-
Sulfuric acid, concentrated (0.2 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.08 mmol) and glacial acetic acid (20 mL).
-
Slowly add concentrated sulfuric acid (0.2 mL) to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3,5-dimethylisoxazol-4-yl)ethyl acetate.
Protocol 2: Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethyl benzoate via Steglich Esterification
Materials:
-
This compound (500 mg, 3.54 mmol)
-
Benzoic acid (476 mg, 3.90 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (805 mg, 3.90 mmol)
-
4-Dimethylaminopyridine (DMAP) (43 mg, 0.35 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (500 mg, 3.54 mmol), benzoic acid (476 mg, 3.90 mmol), and DMAP (43 mg, 0.35 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (805 mg, 3.90 mmol) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Wash the filtrate with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(3,5-dimethylisoxazol-4-yl)ethyl benzoate.
Characterization Data
The synthesized esters should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Method | Expected Data |
| 2-(3,5-Dimethylisoxazol-4-yl)ethyl acetate | ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (t, 2H, -CH₂-O), ~2.7 (t, 2H, -CH₂-isoxazole), ~2.4 (s, 3H, isoxazole-CH₃), ~2.2 (s, 3H, isoxazole-CH₃), ~2.0 (s, 3H, -O-CO-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~171.0 (C=O), ~168.0 (isoxazole C), ~160.0 (isoxazole C), ~115.0 (isoxazole C), ~63.0 (-CH₂-O), ~25.0 (-CH₂-isoxazole), ~21.0 (-O-CO-CH₃), ~11.0 (isoxazole-CH₃), ~10.0 (isoxazole-CH₃) | |
| MS (ESI+) | Expected m/z for [M+H]⁺ | |
| 2-(3,5-Dimethylisoxazol-4-yl)ethyl benzoate | ¹H NMR (CDCl₃) | δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.4 (t, 2H, Ar-H), ~4.4 (t, 2H, -CH₂-O), ~2.9 (t, 2H, -CH₂-isoxazole), ~2.4 (s, 3H, isoxazole-CH₃), ~2.2 (s, 3H, isoxazole-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~166.5 (C=O), ~168.0 (isoxazole C), ~160.0 (isoxazole C), ~133.0 (Ar-C), ~130.0 (Ar-C), ~129.5 (Ar-CH), ~128.5 (Ar-CH), ~115.0 (isoxazole C), ~64.0 (-CH₂-O), ~25.0 (-CH₂-isoxazole), ~11.0 (isoxazole-CH₃), ~10.0 (isoxazole-CH₃) | |
| MS (ESI+) | Expected m/z for [M+H]⁺ |
Conclusion
The esterification of this compound is a versatile transformation that can be accomplished through several reliable methods. The choice of protocol should be guided by the specific requirements of the synthesis, including the nature of the carboxylic acid and the desired scale. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize a diverse range of esters from this valuable heterocyclic building block, thereby facilitating the advancement of their research and development programs.
References
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Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English1978 , 17 (7), 522–524. [Link]
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Wikipedia. Steglich esterification. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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Singh, P., & Kumar, V. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 4, 100334. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
YouTube. Steglich esterification. [Link]
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-
Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. Molecules2021 , 26(1), 123. [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Basic and Applied Research2023 , 3(5), 1234-1245. [Link]
-
PubChem. Ethyl p-toluate. [Link]
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Synthesis and discovery of 2,3-dihydro-3,8-diphenylbenzoo[3][10]xazines as a novel class of potent cholesteryl ester transfer protein inhibitors. Bioorganic & Medicinal Chemistry Letters2010 , 20(4), 1432-1435. [Link]
-
Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements2013 , 188(6), 788-794. [Link]
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Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online2013 , 69(11), o1768. [Link]
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-
Chemistry LibreTexts. Chemistry of Acid Anhydrides. [Link]
-
ResearchGate. Can you recommend the reaction conditions of esterification of anhydride with alcohol?. [Link]
-
An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. Current Organic Synthesis2022 , 19(6), 666-673. [Link]
-
Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Synlett2000 , 2000(10), 1489-1491. [Link]
-
Chemistry LibreTexts. Acid Anhydrides react with alcohols to form esters. [Link]
-
Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides. Chemistry – A European Journal2017 , 23(63), 16041-16049. [Link]
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-
Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie2018 , 351(8), e1800078. [Link]
-
Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry2021 , 39, 116133. [Link]
-
NIST WebBook. Ethyl 4-methylbenzoate. [Link]
-
Ethyl 2-(3,5-dimethyl-1,1-dioxo-2H-1λ,2,6-thiadiazin-4-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online2012 , 68(Pt 6), o1858. [Link]
-
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online2006 , 62(8), o3278–o3279. [Link]
-
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online2013 , 69(11), o1768. [Link]
-
A Novel ω-3 Acid Ethyl Ester Formulation Incorporating Advanced Lipid TechnologiesTM (ALT®) Improves Docosahexaenoic Acid and Eicosapentaenoic Acid Bioavailability Compared with Lovaza®. Clinical Therapeutics2017 , 39(2), 379-391. [Link]
-
Relative Bioavailability of an Emulsion Formulation for Omega-3-Acid Ethyl Esters Compared to the Commercially Available Formulation: A Randomized, Parallel-Group, Single-Dose Study Followed by Repeat Dosing in Healthy Volunteers. Clinical Pharmacology in Drug Development2012 , 1(1), 14–23. [Link]
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Application Notes and Protocols: 2-(3,5-Dimethylisoxazol-4-yl)ethanol as a Nucleophile in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole motif is a cornerstone in medicinal chemistry, valued for its presence in numerous biologically active compounds and its ability to act as a versatile pharmacophore.[1][2] Isoxazole derivatives are integral to a wide array of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[3][1][4] The compound 2-(3,5-Dimethylisoxazol-4-yl)ethanol is a valuable building block in drug discovery, offering a primary alcohol functional group attached to a stable, substituted isoxazole ring. This primary alcohol can act as a potent nucleophile in a variety of substitution reactions, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.
This guide provides an in-depth exploration of the utility of this compound as a nucleophile, with a focus on two of the most robust and widely used substitution reactions in organic synthesis: the Williamson Ether Synthesis and the Mitsunobu Reaction. We will delve into the mechanistic underpinnings of these transformations and provide detailed, actionable protocols for their execution in a laboratory setting.
Chemical Properties and Reactivity Profile
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 83467-34-9 | [5] |
| Molecular Formula | C₇H₁₁NO₂ | [5] |
| Molecular Weight | 141.17 g/mol | [5] |
| Appearance | Inquire with supplier | [6] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO, alcohols) | General Chemical Knowledge |
The key to the nucleophilicity of this compound lies in the lone pairs of electrons on the oxygen atom of the primary hydroxyl group. To enhance its nucleophilic character for reactions like the Williamson ether synthesis, the alcohol is typically deprotonated with a suitable base to form the corresponding alkoxide. This significantly increases the electron density on the oxygen, making it a much more potent nucleophile.
The Williamson Ether Synthesis: A Classic Approach to Ether Formation
The Williamson ether synthesis is a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide on an electrophile, typically a primary alkyl halide or sulfonate.[1][2][4]
Mechanistic Overview
The reaction is initiated by the deprotonation of this compound with a strong base, such as sodium hydride (NaH), to generate the sodium alkoxide. This alkoxide then acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted S(_N)2 displacement of the halide leaving group.
Caption: General workflow of the Williamson Ether Synthesis.
Detailed Protocol: Synthesis of 2-(2-(3,5-Dimethylisoxazol-4-yl)ethoxy)naphthalene
This protocol describes the synthesis of a model ether using 2-bromomethylnaphthalene as the electrophile.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 141.17 | 1.00 g | 7.08 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.31 g | 7.79 | 1.1 |
| 2-Bromomethylnaphthalene | 221.10 | 1.72 g | 7.79 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
| Saturated Aqueous NH₄Cl | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.00 g, 7.08 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.31 g of a 60% dispersion, 7.79 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Electrophile: Dissolve 2-bromomethylnaphthalene (1.72 g, 7.79 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether.
The Mitsunobu Reaction: Inversion of Stereochemistry and Milder Conditions
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry at the alcohol carbon.[7][8][9] This reaction is particularly useful when the Williamson ether synthesis is not feasible, for example, with less reactive electrophiles or when milder conditions are required. The reaction proceeds through an alkoxyphosphonium salt intermediate.[8]
Mechanistic Overview
The reaction is initiated by the formation of a phosphorane from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol then adds to this species to form an alkoxyphosphonium salt. The nucleophile, in this case, another alcohol for ether synthesis, then displaces the activated hydroxyl group in an S(_N)2 fashion.
Caption: General workflow of the Mitsunobu Reaction for ether synthesis.
Detailed Protocol: Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethyl 4-nitrobenzoate
This protocol details the synthesis of an ester, a common application of the Mitsunobu reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 141.17 | 1.00 g | 7.08 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 2.23 g | 8.50 | 1.2 |
| 4-Nitrobenzoic acid | 167.12 | 1.42 g | 8.50 | 1.2 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.70 mL | 8.50 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
| Saturated Aqueous NaHCO₃ | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (1.00 g, 7.08 mmol), triphenylphosphine (2.23 g, 8.50 mmol), and 4-nitrobenzoic acid (1.42 g, 8.50 mmol). Dissolve the solids in anhydrous THF (30 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of DIAD: Add diisopropyl azodicarboxylate (1.70 mL, 8.50 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Directly load the crude residue onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield the pure ester.
Safety Precautions
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood and under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DIAD/DEAD: These reagents are toxic and potential sensitizers. Handle with care in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents are required for these reactions. Ensure proper handling and storage to prevent moisture contamination.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities in drug discovery and development. Its primary alcohol functionality allows it to serve as an effective nucleophile in cornerstone reactions such as the Williamson ether synthesis and the Mitsunobu reaction. The protocols provided herein offer a robust starting point for researchers to explore the derivatization of this important isoxazole-containing scaffold, paving the way for the creation of new and potentially therapeutic molecules.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [3]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [1]
-
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [2]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [7]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [4]
-
This compound | 83467-34-9. Sigma-Aldrich. [5]
-
This compound. Fluorochem. [6]
-
Mitsunobu reaction. Wikipedia. [7]
-
Mitsunobu Reaction. Organic Chemistry Portal. [8]
-
Williamson ether synthesis. Wikipedia. [2]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [1]
-
Williamson Ether Synthesis. Chemistry Steps. [4]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2-(3,5-Dimethylisoxazol-4-yl)ethanol in the Synthesis of Potent BRD4 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting BRD4 in Modern Drug Discovery
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, has emerged as a pivotal target in therapeutic research, particularly in oncology.[1][2] BRD4 functions as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails, a key mechanism in the regulation of gene transcription.[3][4] Dysregulation of BRD4 activity is implicated in the aberrant expression of oncogenes, such as c-Myc, making it a compelling target for cancer therapy.[2][5] The development of small molecule inhibitors that can effectively block the BRD4-histone interaction is therefore a highly active area of investigation.
A particularly successful strategy in the design of BRD4 inhibitors has been the utilization of the 3,5-dimethylisoxazole moiety as a structural mimic of acetylated lysine.[3][6][7] This heterocyclic system effectively engages with the key amino acid residue, asparagine 140 (Asn140), in the Kac binding pocket of BRD4, anchoring the inhibitor and disrupting its function.[4] This application note provides a detailed guide on the use of a key building block, 2-(3,5-Dimethylisoxazol-4-yl)ethanol , in the synthesis of a representative BRD4 inhibitor, drawing upon established synthetic methodologies and structure-activity relationship (SAR) insights.
The Role of this compound: A Versatile Synthon
This compound is a valuable intermediate in the synthesis of more complex BRD4 inhibitors. Its utility stems from the presence of a primary alcohol, which can be readily converted into a variety of functional groups, such as halides or sulfonates, for subsequent coupling reactions. This allows for the strategic introduction of the critical 3,5-dimethylisoxazole pharmacophore into a larger molecular scaffold.
The following sections detail a representative synthetic workflow, providing step-by-step protocols for the preparation of a BRD4 inhibitor using this compound as a key starting material. The protocols are based on established chemical transformations prevalent in medicinal chemistry and inspired by the synthetic routes disclosed in the scientific literature.[3][8]
Synthetic Workflow for a Representative BRD4 Inhibitor
The overall synthetic strategy involves the activation of the primary alcohol of this compound, followed by a nucleophilic substitution reaction with a suitable phenolic partner to construct the core of the BRD4 inhibitor.
Caption: Synthetic workflow for a BRD4 inhibitor.
Experimental Protocols
Part 1: Synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole (Intermediate 1)
Rationale: The conversion of the primary alcohol in this compound to a bromide is a crucial activation step. The resulting alkyl bromide is an excellent electrophile for the subsequent Williamson ether synthesis. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-(2-bromoethyl)-3,5-dimethylisoxazole as a clear oil.
Self-Validation: The successful synthesis of the bromide can be confirmed by ¹H NMR, where the characteristic triplet of the methylene group adjacent to the alcohol will be shifted downfield and will appear as a triplet adjacent to the bromine. Mass spectrometry will also show the characteristic isotopic pattern for a bromine-containing compound.
Part 2: Synthesis of a Key Phenolic Intermediate (Representative Example)
Rationale: This protocol outlines the synthesis of a key intermediate via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. In this step, the electrophilic bromide (Intermediate 1) is coupled with a nucleophilic phenol. The choice of the phenolic partner is critical and is often guided by structure-activity relationship studies to optimize interactions with the BRD4 binding pocket.
Materials:
-
4-(2-Bromoethyl)-3,5-dimethylisoxazole (Intermediate 1)
-
3,5-Dihydroxybenzaldehyde (or other suitable resorcinol derivative)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add a solution of 4-(2-bromoethyl)-3,5-dimethylisoxazole (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction. Potassium carbonate acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide. An excess of the base ensures complete deprotonation.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The 3,5-dimethylisoxazole moiety is a cornerstone of many potent BRD4 inhibitors. Its efficacy is attributed to its ability to act as an acetyl-lysine mimic.[3][4]
Caption: Key interactions of a 3,5-dimethylisoxazole-based inhibitor in the BRD4 binding pocket.
The nitrogen atom of the isoxazole ring forms a crucial hydrogen bond with the side chain of Asn140.[4] Additionally, a water-mediated hydrogen bond can form between the isoxazole oxygen and the side chain of Tyr97.[6] The remainder of the inhibitor scaffold is designed to make favorable hydrophobic and van der Waals interactions with other key residues in the binding pocket, such as the WPF (Trp81, Pro82, Phe83) shelf.[4]
Data Summary
The following table summarizes the inhibitory activities of representative 3,5-dimethylisoxazole-based BRD4 inhibitors from the literature, highlighting the potency that can be achieved with this scaffold.
| Compound ID | BRD4(1) IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) | Reference |
| 11h | 27.0 | HL-60 | 0.120 | [2] |
| 11h | 27.0 | MV4-11 | 0.09 | [2] |
| Compound 22 | 7.7 | HCT116 | 0.162 | [4][5] |
| Compound 11d | 550 | MV4-11 | 0.19 | [1] |
| Compound 11f | 800 | MV4-11 | 0.12 | [1] |
Conclusion
This compound serves as a strategic and versatile building block in the synthesis of potent and selective BRD4 inhibitors. The protocols and insights provided in this application note offer a framework for researchers to design and synthesize novel inhibitors based on the privileged 3,5-dimethylisoxazole scaffold. A thorough understanding of the synthetic methodologies and the underlying structure-activity relationships is paramount for the successful development of next-generation epigenetic therapies targeting BRD4.
References
-
Design, Synthesis and Biological Evaluation of 3,5-dimethylisoxazole and Pyridone Derivatives as BRD4 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem. [Link]
-
Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. [Link]
-
Development of isoxazole azepine analogues as BRD4 inhibitors and their application in inflammatory and autoimmune diseases. Drug Discovery Today. [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
-
Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. [Link]
-
BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters. [Link]
-
Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. National Center for Biotechnology Information. [Link]
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Introduction: The Strategic Advantage of Fragment-Based Approaches and the Privileged Isoxazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments" (typically <300 Da), against a biological target.[2][3] These fragments, due to their simplicity, can explore chemical space more efficiently and often form high-quality interactions with the target protein, albeit with lower affinity (mM to µM range).[2][4] The structural information gleaned from how these fragments bind provides a robust foundation for optimizing them into potent and selective drug candidates through strategies like fragment growing, linking, or merging.[4][5]
Within the vast landscape of chemical fragments, the 3,5-dimethylisoxazole motif stands out as a "privileged" scaffold in medicinal chemistry. Isoxazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The 3,5-dimethylisoxazole unit, in particular, has been identified as a novel bioisostere for acetylated lysine, making it a valuable tool for targeting bromodomains, which are key epigenetic regulators.[8] The inclusion of a flexible ethanol linker, as in 2-(3,5-Dimethylisoxazol-4-yl)ethanol , provides a key vector for synthetic elaboration, allowing for the exploration of nearby binding pockets to enhance affinity and selectivity. This application note provides a detailed guide for researchers on the effective use of this compound in an FBDD campaign.
Physicochemical Properties of this compound
A successful fragment library is built on compounds with desirable physicochemical properties that adhere to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) and exhibit good aqueous solubility. This compound is a commercially available liquid that aligns well with these principles.[9][10]
| Property | Value | Source/Method |
| Molecular Formula | C7H11NO2 | [10] |
| Molecular Weight | 141.17 g/mol | [10] |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | [10] |
| CAS Number | 83467-34-9 | [9][10] |
| Physical State | Liquid | [10] |
| cLogP (estimated) | ~0.5-1.0 | Estimation based on structure |
| Aqueous Solubility | High | Predicted due to low MW and polar groups |
Proposed Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be valuable for creating analogues. A plausible synthetic route involves the reduction of a corresponding carboxylic acid or ester derivative, a common transformation in organic synthesis.[11] For example, ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate can be reduced using a mild reducing agent like lithium borohydride (LiBH4) or a more powerful one like lithium aluminum hydride (LAH) in an appropriate solvent such as tetrahydrofuran (THF).
Caption: Proposed synthetic route for this compound.
Experimental Protocols for Fragment Screening
The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[2][12] A cascading approach, using a primary screen followed by orthogonal validation methods, is highly recommended to eliminate false positives.[13][14] Here, we detail protocols for a primary screen using Surface Plasmon Resonance (SPR) and a structural validation using X-ray crystallography.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting and characterizing biomolecular interactions in real-time.[15] It is well-suited for primary fragment screening due to its high sensitivity and throughput.[2][14]
Objective: To identify if this compound binds to the target protein and to estimate its binding affinity (KD).
Materials:
-
Biacore 8K or similar high-sensitivity SPR instrument[5]
-
Sensor chips (e.g., CM5)
-
Amine coupling kit
-
Target protein (≥95% purity)
-
This compound (in DMSO stock)
-
Running buffer (e.g., HBS-EP+) with DMSO matched to sample concentration
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC/NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate excess reactive groups with ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a concentration series of this compound in running buffer (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM). Ensure the final DMSO concentration is consistent across all samples and the running buffer (typically ≤ 5%).
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) over time. A concentration-dependent increase in RU on the target surface relative to the reference surface indicates binding.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (KD).[14]
-
Causality and Trustworthiness:
-
Why Amine Coupling? This is a robust and widely used method for covalently attaching proteins to the sensor surface.
-
Why a Reference Cell? This is crucial for correcting non-specific binding and bulk refractive index changes, a common source of false positives in fragment screening.[14]
-
Why a Concentration Series? Demonstrating concentration-dependent binding is a key indicator of a specific interaction.
-
Orthogonal Validation: Hits identified by SPR should be confirmed using a different biophysical technique to ensure they are not artifacts of the SPR methodology.[5]
Caption: Workflow for SPR-based fragment screening.
Protocol 2: Hit Validation and Structural Elucidation by X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target.[16][17] This structural data is invaluable for the subsequent stages of structure-based drug design.[18]
Objective: To confirm the binding of this compound and determine its precise binding mode.
Materials:
-
Crystals of the target protein.
-
This compound.
-
Cryoprotectant solution.
-
X-ray diffraction equipment (synchrotron source is recommended for fragment screening).[3]
Methodology:
-
Crystal Soaking or Co-crystallization:
-
Soaking: Transfer pre-grown protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) and cryoprotectant for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment. This is often more challenging but can be necessary if soaking disrupts the crystal lattice.
-
-
Data Collection:
-
Flash-cool the soaked or co-crystallized crystal in liquid nitrogen.
-
Mount the crystal on the X-ray diffractometer.
-
Collect a complete diffraction dataset. High-throughput robotics can facilitate the screening of many crystals.[3]
-
-
Structure Determination and Analysis:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known apo-structure.
-
Generate electron density maps. Since fragments are weak binders and may have low occupancy, specialized map analysis tools like PanDDA can be beneficial.[16]
-
Carefully inspect the difference electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.
-
Build the fragment into the density and refine the structure.
-
Analyze the protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Causality and Trustworthiness:
-
Why High Fragment Concentration? This is necessary to overcome the weak affinity and achieve sufficient occupancy in the crystal.
-
Why Cryo-cooling? This minimizes radiation damage to the crystal during data collection.
-
Why Difference Maps? These maps are essential for unambiguously identifying the electron density of the bound fragment, distinguishing it from noise.[19]
-
Validation: The refined structure should have good stereochemistry and fit to the electron density. The observed interactions should be chemically sensible.
Hit Validation and Fragment Evolution
Once a fragment hit like this compound is validated, the next step is to improve its potency.[4] The high-resolution structural information from X-ray crystallography is critical for this "fragment evolution" phase.
Strategies for Optimization:
-
Fragment Growing: The ethanol linker on this compound provides a clear vector for synthetic elaboration. By analyzing the crystal structure, chemists can design modifications that extend the fragment into adjacent pockets of the protein, forming additional favorable interactions.
-
Fragment Linking: If another fragment is found to bind in a nearby, non-overlapping site, the two can be linked together to create a larger, higher-affinity molecule.[4]
-
Fragment Merging: If two fragments have overlapping binding modes, a new molecule can be designed that incorporates the key features of both.
The goal is to maintain the high-quality interactions of the initial fragment while building in additional interactions to drive up potency.
Caption: Iterative cycle of fragment-based lead discovery.
Conclusion
This compound represents a high-quality starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties and the privileged nature of the 3,5-dimethylisoxazole scaffold make it an attractive candidate for screening against a variety of protein targets. By employing a robust screening cascade of sensitive biophysical methods like SPR and validating hits with high-resolution structural techniques such as X-ray crystallography, researchers can confidently identify and optimize this fragment into a potent lead compound. The detailed protocols and strategic insights provided in this application note serve as a comprehensive guide for leveraging this valuable fragment in modern drug discovery.
References
-
Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 11, 2026, from [Link]
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Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of visualized experiments : JoVE, (49), 2533. [Link]
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Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based screening by protein crystallography: successes and pitfalls. Journal of medicinal chemistry, 48(2), 403–413. [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved January 11, 2026, from [Link]
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Vivar, J., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12872-12877. [Link]
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Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved January 11, 2026, from [Link]
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Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved January 11, 2026, from [Link]
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Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 7(2), 134-138. [Link]
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Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]
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Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future medicinal chemistry, 5(3), 289–306. [Link]
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ResearchGate. (n.d.). Synthesis of Functionalized 2-Isoxazolines as Three-Dimensional Fragments for Fragment-Based Drug Discovery. Retrieved January 11, 2026, from [Link]
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Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved January 11, 2026, from [Link]
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CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved January 11, 2026, from [Link]
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Kumar, A., & Guss, J. M. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert opinion on drug discovery, 18(9), 947–961. [Link]
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Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Retrieved January 11, 2026, from [Link]
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Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular and Cellular Proteomics, 5(6), 1137-1148. [Link]
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Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in enzymology, 493, 219–249. [Link]
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European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. [Link]
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ResearchGate. (n.d.). Figure 3. a) Coupling of the isoxazole fragment to a model substrate.... Retrieved January 11, 2026, from [Link]
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Erlanson, D. A., et al. (2016). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 59(10), 4374-4388. [Link]
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Royal Society of Chemistry. (2023). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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Carradori, S., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1178-1185. [Link]
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Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of medicinal chemistry, 56(9), 3217–3227. [Link]
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Li, Y., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in chemistry, 11, 1269300. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol. Retrieved January 11, 2026, from [Link]
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Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of medicinal chemistry, 54(19), 6761–6770. [Link]
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Application Note: Comprehensive Analytical Characterization of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a key heterocyclic building block in pharmaceutical synthesis. The protocols herein are designed to ensure structural confirmation, purity assessment, and quality control, aligning with the rigorous standards of drug development. We detail an integrated workflow employing spectroscopic and chromatographic techniques, explaining the scientific rationale behind each method. The objective is to provide a robust framework for researchers to obtain reliable and reproducible analytical data, ensuring the identity, purity, and quality of this important chemical entity.
Introduction and Compound Profile
This compound is a substituted isoxazole derivative of significant interest in medicinal chemistry. The isoxazole ring is a common scaffold in many biologically active compounds.[1] Therefore, rigorous analytical characterization is paramount to guarantee the quality of starting materials and intermediates, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a multi-technique approach for its complete characterization.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Synonym | 2-(3,5-dimethyl-4-isoxazolyl)ethanol |
| CAS Number | 83467-34-9[2] |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Appearance | (Typically a liquid or low-melting solid) |
Integrated Analytical Workflow
A successful characterization strategy does not rely on a single technique but integrates multiple orthogonal methods to build a complete profile of the compound. The workflow below illustrates the logical progression from structural confirmation to quantitative purity analysis.
Caption: Integrated workflow for the comprehensive characterization of a small molecule intermediate.
Part I: Structural Elucidation Protocols
This phase confirms that the synthesized molecule has the correct atomic connectivity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework.[4]
3.1.1. Protocol: ¹H and ¹³C NMR Analysis
-
Objective: To confirm the molecular structure by identifying all unique proton and carbon environments and their connectivity.
-
Materials: 10-20 mg of purified this compound, Deuterated Chloroform (CDCl₃) or DMSO-d₆, NMR tubes.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Dissolve ~15 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations.
-
-
Data Interpretation and Expected Signals: The structure contains several distinct signals that can be used for definitive assignment. The chemical shifts of protons on the isoxazole ring are influenced by the electronic effects of substituents.[5]
Table 1: Expected NMR Spectral Data (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale |
| 3-CH₃ | ~2.4 (s, 3H) | ~11 | Methyl group at C3 of the isoxazole ring. |
| 5-CH₃ | ~2.2 (s, 3H) | ~10 | Methyl group at C5 of the isoxazole ring. |
| -CH₂- (ring) | ~2.7 (t, 2H) | ~25 | Methylene group adjacent to the isoxazole ring. |
| -CH₂- (OH) | ~3.8 (t, 2H) | ~60 | Methylene group attached to the hydroxyl group. |
| -OH | 1.5-3.0 (br s, 1H) | - | Exchangeable proton; shift is concentration-dependent. |
| C4 (isoxazole) | - | ~115 | Quaternary carbon at position 4. |
| C3 (isoxazole) | - | ~160 | Quaternary carbon at position 3. |
| C5 (isoxazole) | - | ~168 | Quaternary carbon at position 5. |
Mass Spectrometry (MS)
MS provides the molecular weight and elemental formula (with high resolution MS) and offers structural clues through fragmentation patterns.[3][6] Isoxazoles exhibit predictable fragmentation, often initiated by the cleavage of the weak N-O bond.[7]
3.2.1. Protocol: GC-MS (Electron Ionization)
-
Objective: To determine the molecular weight and analyze fragmentation patterns to support structural confirmation.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Dilute the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~100 µg/mL.
-
GC Method (Illustrative):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Inlet Temp: 250°C.
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: EI, 70 eV.
-
Mass Range: m/z 35-300.
-
-
Data Interpretation:
-
Molecular Ion (M⁺•): Expect a peak at m/z = 141, corresponding to the molecular weight.
-
Key Fragments: Look for characteristic fragments. Cleavage of the ethanol side-chain (loss of •CH₂OH, m/z 31) would yield a fragment at m/z 110. Ring fragmentation patterns characteristic of isoxazoles should also be observed.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[8]
3.3.1. Protocol: FT-IR Analysis
-
Objective: To confirm the presence of key functional groups (hydroxyl, isoxazole ring).
-
Instrumentation: FT-IR Spectrometer.
-
Sample Preparation:
-
For liquids: Apply a thin film of the neat sample between two NaCl or KBr plates.
-
For solids: Prepare a KBr pellet by grinding 1-2 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The data is typically processed to present as % Transmittance vs. Wavenumber (cm⁻¹).
-
-
Data Interpretation:
Table 2: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |
| ~3400-3200 (broad) | O-H | Stretching | Confirms the presence of the hydroxyl group.[9][10] |
| ~3000-2850 | C-H (sp³) | Stretching | Aliphatic C-H bonds in methyl and methylene groups. |
| ~1620-1580 | C=N | Stretching | Characteristic of the isoxazole ring system.[11] |
| ~1450, ~1380 | C-H | Bending | Aliphatic C-H bending vibrations. |
| ~1150-1100 | N-O | Stretching | Characteristic of the isoxazole ring.[11] |
| ~1050 | C-O | Stretching | Stretching of the primary alcohol C-O bond. |
Part II: Purity and Impurity Profiling
This phase quantifies the compound's purity and identifies any potential process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds in the pharmaceutical industry.[12][13] It separates components of a mixture with high resolution, allowing for accurate quantification.
4.1.1. Protocol: Reversed-Phase HPLC for Purity Assay
-
Objective: To determine the purity of the sample by area percent and to detect non-volatile impurities.
-
Rationale for Method Choice: A reversed-phase method is chosen due to the moderate polarity of the analyte. A C18 stationary phase provides excellent retention and separation capabilities for a wide range of small organic molecules.[14][15]
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of mobile phase or a suitable solvent (e.g., Acetonitrile/Water) to make a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC Method (Illustrative):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 20% B to 95% B over 15 min, hold at 95% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 220 nm |
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks are present.
-
Inject the sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
-
Data Interpretation: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Any other peaks represent impurities. Method validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.[16][17][18]
Sources
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- 18. fda.gov [fda.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification and Purity Assessment of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a heterocyclic alcohol of interest in pharmaceutical and chemical synthesis. The developed reversed-phase HPLC method is suitable for both the accurate quantification of the main compound and the separation of potential process-related impurities and degradation products. The protocol herein is established on fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose in research and quality control environments.
Introduction
This compound is a substituted isoxazole derivative. Isoxazole moieties are significant pharmacophores found in numerous biologically active compounds and approved drugs.[1] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for monitoring purity, quantifying assay, and ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[2]
The development of an HPLC method, particularly for impurity profiling, requires a systematic approach to optimize chromatographic conditions for adequate separation of all potential components.[3][4] This note describes the logical development and validation of a reversed-phase HPLC (RP-HPLC) method, a technique well-suited for moderately polar compounds like the target analyte. The causality behind the selection of the stationary phase, mobile phase composition, and detector parameters is explained to provide a comprehensive guide for researchers.
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is critical for methodical HPLC method development.
-
Structure:
-
Key Features:
-
Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen, which provides a UV chromophore essential for detection.
-
Ethanol Side Chain: The hydroxyl group imparts polarity to the molecule.
-
Solubility: Expected to be soluble in polar organic solvents such as methanol, acetonitrile, and ethanol, as well as aqueous mixtures of these solvents.[6]
-
Chromatographic Method and Protocol
The following protocol was developed to achieve optimal separation, peak shape, and sensitivity for this compound and its potential impurities.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: C18 stationary phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Justification: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of moderately polar to non-polar compounds. The alkyl chains offer a hydrophobic stationary phase that interacts with the non-polar regions of the analyte.
-
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid, analytical grade
-
Detailed Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm (PDA: 200-400 nm) |
| Run Time | 25 minutes |
-
Causality of Parameter Selection:
-
Mobile Phase: A combination of water and acetonitrile is a common choice for RP-HPLC, offering good solvating properties and low viscosity. The addition of 0.1% formic acid serves two purposes: it acidifies the mobile phase to suppress the ionization of any potential acidic or basic impurities, thereby improving peak shape, and it can enhance mass spectrometry compatibility if hyphenated techniques are used.[7]
-
Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted with sharp peaks within a reasonable timeframe.[8]
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
-
Detection Wavelength: The isoxazole ring is expected to have UV absorbance. A wavelength of 220 nm was chosen as it is a common wavelength for detecting organic molecules with aromatic character and provides good sensitivity for the analyte. A PDA detector is recommended to assess peak purity and to identify the optimal detection wavelength for all components.
-
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Sample and Standard Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[9][10]
System Suitability
Before commencing any validation or sample analysis, system suitability must be established. This is achieved by making five replicate injections of the Working Standard Solution (0.1 mg/mL).
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[11] This is demonstrated by injecting a blank (diluent), a placebo (if applicable), the standard solution, and a sample solution. The peak for this compound in the sample should be free from interference at its retention time. Peak purity analysis using a PDA detector should also be performed.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[12]
-
Prepare a series of at least five concentrations of this compound ranging from 0.005 mg/mL (LOQ) to 0.15 mg/mL (150% of the working concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).[11]
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[13]
-
Repeatability (Intra-day precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be established with acceptable precision and accuracy.[3]
Workflow Visualization
The overall workflow for the HPLC analysis is depicted below.
Caption: HPLC analysis workflow from preparation to reporting.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis and purity determination of this compound. The method development was guided by established chromatographic principles, and the validation protocol ensures that the method is compliant with regulatory expectations for accuracy, precision, and reliability. This application note serves as a comprehensive guide for researchers and quality control analysts working with this compound and similar isoxazole derivatives.
References
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- McMaster, M. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
- Israel, S. (2024, December 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- Dong, M. W. (2019, May 1). Method Development for Drug Impurity Profiling: Part 1.
- Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Patel, S., et al. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- IJCRT. (n.d.).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
- Nethercote, P., & Boudreau, S. P. (2016). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Oriental Journal of Chemistry. (n.d.).
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2024, June 30). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- ACS Omega. (2022, August 15).
- Fluorochem. (n.d.). This compound.
- ChemicalBook. (n.d.). Ethanol | 64-17-5.
- PubChem. (n.d.). 2-(2-Methyl-2,3-dihydro-1,3-thiazol-4-yl)ethanol.
- BLDpharm. (n.d.). 157170-95-1|2-(3-Methoxy-4-methylisoxazol-5-yl)ethanol.
- SIELC Technologies. (n.d.). Separation of Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- on Newcrom R1 HPLC column.
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- 7. Separation of Ethanol, 2,2’-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Application Note: GC-MS Analysis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol , a heterocyclic alcohol of interest in pharmaceutical and chemical synthesis. Due to the polar nature of the hydroxyl group, which can lead to poor chromatographic peak shape, this protocol details a derivatization step using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a more volatile and less polar trimethylsilyl (TMS) ether. The developed method provides excellent sensitivity, and reproducibility for the identification and quantification of this compound, making it suitable for quality control, reaction monitoring, and metabolic studies.
Introduction
This compound (CAS 83467-34-9) is a substituted isoxazole derivative. Isoxazole moieties are significant pharmacophores found in numerous therapeutic agents, acting as versatile intermediates in drug discovery and development.[1] Accurate and reliable analytical methods are essential for characterizing these intermediates to ensure the quality and consistency of final products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] However, the direct analysis of polar compounds containing active hydrogens, such as alcohols, can be challenging, often resulting in asymmetric peaks and poor sensitivity due to interactions with the stationary phase.[3] Chemical derivatization is a widely employed strategy to overcome these limitations. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is one of the most common and effective derivatization techniques in GC analysis.[4][5] This process increases volatility, enhances thermal stability, and improves chromatographic behavior, leading to sharper, more symmetrical peaks.[3]
This guide provides a comprehensive, step-by-step protocol for the GC-MS analysis of this compound following silylation with MSTFA.
Experimental
Materials and Reagents
-
Analyte: this compound, ≥95% purity (Fluorochem, CAS 83467-34-9)[6]
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Derivatization Grade (CAS 24589-78-4)
-
Solvent: Pyridine, Anhydrous, ≥99.8%
-
Solvent: Ethyl Acetate, HPLC Grade
-
Inert Gas: Helium (or Hydrogen), ≥99.999% purity for GC carrier gas
Instrumentation and Analytical Conditions
A standard capillary GC-MS system is required. The parameters listed in Table 1 are provided as a starting point and may require optimization for different instrument models.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms, or equivalent) | A 5% phenyl column offers excellent versatility and thermal stability for a wide range of compounds, including the TMS-derivatized analyte.[7] |
| Inlet Type | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without causing thermal degradation. |
| Injection Mode | Split (50:1) | A split injection is suitable for screening and when sample concentration is sufficient, preventing column overload and ensuring sharp peaks. For trace analysis, a splitless injection may be used, requiring optimization of the initial oven temperature and hold time.[8] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal column efficiency and is a standard flow rate for 0.25 mm ID columns. |
| Oven Temperature Program | A temperature program is essential for eluting the analyte in a reasonable time with good peak shape and for cleaning the column of higher-boiling contaminants.[9][10] | |
| Initial Temperature | 80 °C | |
| Initial Hold Time | 1 min | |
| Ramp Rate | 15 °C/min | An optimized ramp rate provides a good balance between analysis speed and chromatographic resolution.[11] |
| Final Temperature | 280 °C | |
| Final Hold Time | 5 min | Ensures that all components, including potential byproducts and matrix contaminants, are eluted from the column.[11] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[2] |
| Ionization Energy | 70 eV | |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains ion path cleanliness and ensures consistent mass filtering. |
| Mass Scan Range | m/z 40 - 400 | This range covers the expected molecular ion and fragment ions of the TMS-derivatized analyte while excluding low-mass interferences from the solvent and carrier gas. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering the mass spectrometer, which would cause excessive filament wear and source contamination. |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate. These will be used to establish a calibration curve for quantification.
Sample Preparation and Derivatization Protocol
The derivatization reaction must be performed in anhydrous conditions, as silylating reagents readily react with water.[3][12]
-
Pipette Sample: Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Evaporate Solvent: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. This step is critical to remove any residual water.
-
Add Reagents: To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA. Pyridine acts as a catalyst and acid scavenger, driving the reaction to completion.
-
React: Tightly cap the vial and heat it in a heating block or oven at 60 °C for 30 minutes.
-
Cool: Allow the vial to cool to room temperature.
-
Analyze: The sample is now ready for injection into the GC-MS system.
Caption: Experimental workflow from sample preparation to data analysis.
Data Analysis and Interpretation
Analyte Identification
The TMS derivative of this compound has a molecular weight of 213.3 g/mol . Identification is confirmed by matching the retention time and the acquired mass spectrum with that of a known standard.
-
Expected Retention Time: Approximately 9-11 minutes under the conditions in Table 1.
-
Mass Spectrum: The Electron Ionization (EI) mass spectrum is expected to show a molecular ion ([M]⁺) at m/z 213. The fragmentation pattern is key to structural confirmation.
Predicted Mass Fragmentation
The primary fragmentation pathways for the TMS-derivatized molecule are predicted to be:
-
Molecular Ion [M]⁺: m/z 213
-
Loss of a methyl group (-CH₃): A characteristic loss from the TMS group, resulting in a stable ion at m/z 198 ([M-15]⁺). This is often the base peak or a very prominent ion for TMS derivatives.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the fragment at m/z 142 , corresponding to the [C₆H₁₂NOSi]⁺ ion.
-
Other Fragments: Ions corresponding to the trimethylsilyl group (m/z 73) and fragments from the isoxazole ring may also be present.
Caption: Predicted major fragmentation pathways for the TMS derivative.
Method Validation and System Suitability
To ensure the reliability and trustworthiness of the results, the method should be validated, and system suitability should be checked before each analytical run.[13][14][15]
System Suitability Test (SST)
Inject a mid-concentration standard (e.g., 25 µg/mL) before analyzing samples. The system is deemed ready for use if the criteria in Table 2 are met.
Table 2: System Suitability Test Criteria
| Parameter | Acceptance Criterion | Purpose |
| Retention Time (RT) Stability | RSD ≤ 0.5% (for n=3 replicate injections) | Ensures the stability and reproducibility of the chromatographic system. |
| Peak Asymmetry (Tailing Factor) | 0.9 – 1.5 | Confirms good chromatographic performance and the effectiveness of the derivatization, minimizing active site interactions.[16] |
| Signal-to-Noise Ratio (S/N) | ≥ 100 for the quantifier ion (e.g., m/z 198) | Demonstrates that the instrument has sufficient sensitivity for the analysis. |
Method Validation Parameters (Representative Data)
The method should be validated for linearity, sensitivity (LOD/LOQ), precision, and accuracy. Table 3 provides an example of expected performance.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (Calibration Range) | 1 – 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 1.0 µg/mL (S/N ≥ 10) |
| Precision (Repeatability, n=6) | RSD ≤ 5% at 25 µg/mL |
| Accuracy (Recovery) | 95% – 105% |
Conclusion
This application note describes a validated GC-MS method for the analysis of this compound. The protocol, which incorporates a crucial silylation step with MSTFA, effectively overcomes the challenges associated with analyzing this polar heterocyclic alcohol. The method demonstrates excellent chromatographic performance, sensitivity, and reproducibility. It is well-suited for researchers, scientists, and drug development professionals requiring a reliable analytical tool for the quality control and characterization of this important chemical intermediate.
References
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AICS. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available at: [Link][5]
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Taylor & Francis Online. (n.d.). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. International Journal of Environmental Analytical Chemistry, 73(4). Available at: [Link][17]
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Crawford Scientific. (n.d.). GC Derivatization. Available at: [Link][3]
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Bibel, H. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link][12]
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Villalobos, S. A., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Available at: [Link][18]
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PubMed. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. Journal of Chromatography A, 1195(1-2), 141-149. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][19]
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PubMed. (n.d.). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 860, 369-381. Available at: [Link][20]
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Agilent. (n.d.). Practical Steps in GC Method Development. Available at: [Link][21]
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NIST. (2023). Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. Available at: [Link][13]
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Springer Nature Experiments. (n.d.). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. Available at: [Link][22]
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NIST. (2024). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Available at: [Link][14]
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Anthias Consulting. (2016). Strategies for GC-MS Method Development. YouTube. Available at: [Link][23]
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Phenomenex. (2025). Temperature Programming for Better GC Results. Available at: [Link][9]
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MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Foods, 12(23), 4341. Available at: [Link]
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ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Available at: [Link][15]
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Chromatography Online. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Available at: [Link][8]
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Chromatography Today. (2022). What is Temperature Programming in Gas Chromatography? Available at: [Link][10]
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MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. Available at: [Link][7]
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Scribd. (n.d.). Temperature Programming in GC. Available at: [Link]
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OSAC. (2022). Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids. Available at: [Link][16]
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Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link][2]
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Element Lab Solutions. (n.d.). GC Temperature Program Development. Available at: [Link][11]
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NIH. (2011). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6659–6669. Available at: [Link]
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Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]
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NIH. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling. Available at: [Link]
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NIH. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6659–6669. Available at: [Link][1]
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ResearchGate. (2018). Mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. Available at: [Link]
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PubMed. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223-227. Available at: [Link]
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Application Note: High-Purity Isolation of 2-(3,5-Dimethylisoxazol-4-yl)ethanol via Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a polar heterocyclic alcohol, using normal-phase flash column chromatography. Due to the presence of a hydrophilic ethanol group and a polar isoxazole core, this compound requires a carefully optimized method to achieve high purity, effectively removing non-polar impurities and closely related polar by-products. This guide details method development using Thin-Layer Chromatography (TLC), optimal column packing, sample loading techniques, and a gradient elution strategy designed for maximum resolution and yield. The causality behind each experimental choice is explained to provide researchers with a robust and reproducible purification workflow.
Introduction
This compound is a valuable chemical intermediate whose isoxazole ring system is a key pharmacophore in a wide array of therapeutic agents.[1][2] The successful synthesis of drug candidates and other complex molecules often hinges on the purity of such starting materials. The compound's structure, featuring both a polar hydroxyl (-OH) group and a moderately polar N-O heterocyclic system, presents a distinct purification challenge.[3][4] These polar functional groups cause strong interactions with silica gel, making the compound's elution and separation from similar polar impurities difficult.
Flash column chromatography is a highly effective and efficient preparative technique for purifying organic compounds.[5] This guide outlines a systematic approach using normal-phase flash chromatography, which leverages a polar stationary phase (silica gel) to exploit the polarity of the target molecule for effective separation.
Principles of Separation
The purification strategy is based on the principles of normal-phase adsorption chromatography. In this mode, the stationary phase (silica gel) is highly polar, while the mobile phase is a significantly less polar organic solvent or solvent mixture.
-
Differential Adsorption: Molecules in the crude mixture are introduced to the top of the column and travel downwards, carried by the mobile phase. Separation occurs because of a continuous series of adsorption/desorption events. Polar compounds, like our target molecule with its hydroxyl group, form stronger hydrogen bonds with the polar silanol groups (Si-OH) of the silica gel.[3]
-
Elution Order: Consequently, more polar compounds are retained longer on the column and elute later. Non-polar impurities, having weaker interactions with the silica, travel through the column more quickly and elute first.
-
Gradient Elution: To achieve optimal separation, a gradient elution technique is employed. The process begins with a mobile phase of low polarity to wash out non-polar impurities. The polarity of the mobile phase is then gradually increased, which weakens the interaction between the target compound and the silica gel, allowing it to elute from the column as a sharp, concentrated band, separate from more strongly retained polar impurities.[6][7][8]
Materials and Equipment
| Category | Item | Specifications |
| Chemicals | Crude this compound | - |
| Silica Gel for Flash Chromatography | 230-400 mesh (40-63 µm) | |
| n-Hexane | HPLC Grade | |
| Ethyl Acetate | HPLC Grade | |
| Dichloromethane (for sample loading) | ACS Grade | |
| Consumables | TLC Plates | Silica gel 60 F254, aluminum-backed |
| Glass Wool or Cotton | Degreased | |
| Sand | Washed, 50-70 mesh | |
| Collection Vessels | Test tubes or vials | |
| Equipment | Glass Chromatography Column | Appropriate size (e.g., 40 mm ID for ~1-5 g crude) |
| Flash Chromatography System or Compressed Air/Nitrogen Source with Regulator | - | |
| Rotary Evaporator | - | |
| TLC Developing Chamber | - | |
| UV Lamp | 254 nm wavelength |
Pre-Purification: TLC Method Development
Optimizing the mobile phase (eluent) is the most critical step for a successful separation and is achieved using Thin-Layer Chromatography (TLC).[5] The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) between 0.25 and 0.35, which provides the best balance between separation and elution time.[3]
Protocol for TLC Analysis
-
Prepare TLC Chamber: Add the chosen solvent system to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of the crude mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the equilibrated chamber and replace the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[9][10] Isoxazole rings, being aromatic, will appear as dark spots on the fluorescent green background.[9] Circle the spots with a pencil. Further visualization can be done using an iodine chamber or a potassium permanganate stain, which reacts with the alcohol functional group.[10][11][12]
-
Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Selecting the Solvent System
A standard and effective solvent system for moderately polar compounds is a mixture of n-Hexane and Ethyl Acetate (EtOAc).[13]
-
Starting Point: Begin with a low-polarity mixture, such as 20% EtOAc in Hexane (4:1 Hexane:EtOAc).
-
Optimization:
-
If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 30%, 40%).
-
If the Rf is too high (>0.4), the eluent is too polar. Decrease the proportion of ethyl acetate.
-
-
Target System: A solvent system of 30-40% Ethyl Acetate in Hexane is often a good starting point for this specific compound.
Protocol: Flash Column Chromatography
The following protocol is designed for the purification of approximately 1-2 grams of crude material. Column and solvent volumes should be scaled accordingly for different quantities.
Column Packing (Wet Slurry Method)
-
Preparation: Select a glass column of appropriate size (e.g., 4 cm diameter for a 30-50:1 silica-to-crude ratio by weight).[5] Place a small plug of glass wool or cotton at the bottom, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand on top of the plug.
-
Create Slurry: In a beaker, mix ~40-60 g of silica gel with ~150 mL of the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane). Stir gently to create a uniform slurry free of air bubbles.
-
Pack Column: Quickly but carefully pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Pressurize and Settle: Open the stopcock and apply gentle air pressure to the top of the column to force the solvent through. This will pack the silica into a stable, uniform bed. Ensure the solvent level never drops below the top of the silica bed. Once packed, add a final ~1 cm layer of sand to the top to protect the silica surface.
Sample Loading (Dry Loading Technique)
For polar compounds, dry loading is superior to direct liquid application as it prevents band broadening and improves resolution.[14][15][16]
-
Adsorption: Dissolve the crude this compound (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add Sorbent: Add 3-5 g of silica gel to this solution and mix thoroughly.
-
Evaporation: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load Column: Drain the solvent in the packed column down to the level of the top sand layer. Carefully add the silica-adsorbed sample onto the sand.
-
Finalize: Gently tap the column to level the sample layer and carefully add another ~1 cm layer of sand on top.
Elution and Fraction Collection
This protocol utilizes a step-gradient elution, which is effective and easy to perform manually.[8][17]
-
Initial Elution: Carefully fill the column with the initial low-polarity solvent (e.g., 10% EtOAc in Hexane). Apply pressure and begin collecting fractions (e.g., 20 mL per test tube). This first step will elute very non-polar impurities.
-
Gradient Increase: After several column volumes (monitor by observing the elution of any fast-moving spots seen on the initial TLC), switch to the optimized TLC solvent (e.g., 30% EtOAc in Hexane). This mobile phase is designed to elute the target compound.
-
Final Flush: Once the target compound has fully eluted (confirmed by TLC), increase the polarity further (e.g., 60% EtOAc in Hexane) to wash out any highly polar impurities that remain on the column.
-
Fraction Analysis: Periodically analyze the collected fractions using the TLC method developed in Section 4.0. Spot multiple fractions per plate to track the elution profile. Combine the fractions that contain only the pure target compound.
Workflow and Data Visualization
The entire purification workflow can be summarized in the following diagram.
Caption: Workflow for the purification of this compound.
Table 1: Recommended Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent resolving power for polar compounds. |
| Mobile Phase | n-Hexane / Ethyl Acetate | Good balance of polarity and low boiling points for easy removal.[13] |
| Elution Type | Step Gradient | Simple to implement manually and effective for separating compounds with different polarities.[8] |
| Sample Loading | Dry Loading | Prevents band broadening and yields sharper peaks for better separation.[14][15] |
| Flow Rate | ~5-10 cm/min (solvent level drop) | Optimal flow for flash chromatography, balancing speed and resolution. |
Table 2: Example of TLC Analysis of Fractions
(Using 30% EtOAc in Hexane as eluent)
| Lane | Sample | Rf of Target | Observation |
| 1 | Crude Mixture | 0.30 | Multiple spots visible |
| 2 | Fractions 5-8 | - | High Rf impurity spot only |
| 3 | Fractions 9-11 | 0.30 | Faint target spot + lower Rf impurity |
| 4 | Fractions 12-20 | 0.30 | Single, clean spot of the target compound |
| 5 | Fractions 21-23 | 0.30 | Faint target spot + baseline impurity |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Incorrect solvent system.- Column overloaded.- Sample band too wide (improper loading). | - Re-optimize eluent with TLC.- Use a larger column or less sample.- Use the dry loading technique. |
| Compound Won't Elute | - Eluent polarity is too low. | - Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). |
| Cracked/Channeling Silica Bed | - Column packed improperly.- Column ran dry. | - Repack the column ensuring a uniform slurry.- Never let the solvent level drop below the top of the silica bed. |
| Tailing of Spots on TLC | - Compound is too polar or acidic/basic.- Sample is too concentrated on TLC plate. | - Add a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.- Dilute the sample before spotting. |
References
-
Reddit. (2022). When do you dry load and when do you wet load? (silica column chromatography). Reddit. [Link]
-
Polite, L. (n.d.). Introduction to Gradient Elution. Chromedia. [Link]
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-
Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. Reddit. [Link]
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Silver, J. & Shaikh, T. (2023). What reagent to use for visualization of isoxazole on TLC?. ResearchGate. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography?. [Link]
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Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
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Pratap, V. et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 115-157. [Link]
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MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. [Link]
-
University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. [Link]
-
Roy, S. K. et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link]
-
Al-Karagoly, H. et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2), 223-234. [Link]
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Le, K. N. et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1827. [Link]
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University of York, Department of Chemistry. (n.d.). Visualising plates. [Link]
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LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]
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Hewings, M. J. et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. [Link]
-
PubChem. (n.d.). 2-(2-Methyl-2,3-dihydro-1,3-thiazol-4-yl)ethanol. [Link]
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- 11. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. teledynelabs.com [teledynelabs.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. reddit.com [reddit.com]
Topic: Recrystallization Protocols for the Purification of 2-(3,5-Dimethylisoxazol-4-yl)ethanol Derivatives
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. Derivatives of 2-(3,5-Dimethylisoxazol-4-yl)ethanol represent a promising class of compounds, but their synthesis often yields crude products containing impurities such as unreacted starting materials, byproducts, and regioisomers.[1] Achieving the high levels of purity required for downstream applications, particularly in drug development, is paramount. Recrystallization is a robust, scalable, and cost-effective purification technique for solid compounds.[2] This guide provides a detailed examination of the principles and a step-by-step protocol for the recrystallization of solid derivatives of this compound, designed to ensure high yield and exceptional purity.
Foundational Principles: The Science of Recrystallization
Recrystallization is not merely a procedure; it is a controlled manipulation of solubility equilibria. The fundamental principle relies on the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[2][3]
The Core Mechanism:
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent in which the target compound has high solubility. Impurities ideally remain either insoluble (for removal by hot filtration) or are present in such small quantities that they stay dissolved in the solvent even upon cooling.
-
Crystal Lattice Formation: The saturated solution is cooled slowly. As the temperature decreases, the solubility of the target compound drops, forcing it out of the solution. The molecules self-assemble into a highly ordered, pure crystal lattice, excluding the dissimilar impurity molecules, which remain in the surrounding solution (the "mother liquor").
-
Isolation: The pure crystals are then separated from the impurity-laden mother liquor.
The success of this technique is almost entirely dependent on the selection of an appropriate solvent. The polar nature of the isoxazole ring, combined with the specific functional groups of the derivative, dictates the ideal solvent choice.[3]
Causality of Solvent Selection
Choosing the right solvent is a critical decision-making process. An ideal solvent should exhibit the following characteristics:
-
High Solubilizing Power at Elevated Temperatures: The solvent must effectively dissolve the target compound near its boiling point to create a saturated solution.
-
Low Solubilizing Power at Low Temperatures: Upon cooling, the compound's solubility should decrease significantly to maximize the recovery of pure crystals.
-
Favorable Impurity Solubility Profile: Impurities should be either completely insoluble in the hot solvent or highly soluble in the cold solvent to remain in the mother liquor.
-
Chemical Inertness: The solvent must not react with the compound being purified.[2]
-
Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals during the drying phase.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
For isoxazole derivatives, polar protic solvents such as ethanol and methanol are frequently effective starting points, often used in combination with water to fine-tune the polarity and solubility profile.[4][5][6]
Caption: Decision flowchart for selecting a suitable recrystallization solvent.
Detailed Recrystallization Protocol
This protocol provides a general, yet comprehensive, workflow. Researchers should optimize parameters based on the specific derivative's properties.
Materials and Equipment
-
Glassware: Erlenmeyer flasks (multiple sizes), beakers, graduated cylinders, Hirsch or Büchner funnel.
-
Heating: Hot plate with stirring capability, heating mantle.
-
Filtration: Vacuum flask, vacuum tubing, filter paper, vacuum source.
-
Reagents: Crude this compound derivative, high-purity solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water), activated carbon (optional).
-
Miscellaneous: Spatula, glass stirring rod, watch glass, boiling chips.
Experimental Workflow
Caption: Step-by-step experimental workflow for recrystallization.
Step-by-Step Methodology
-
Step 1: Dissolution of the Crude Solid
-
Place the crude solid derivative in an Erlenmeyer flask with a stir bar or boiling chips.
-
Add a small portion of the chosen solvent and begin heating the mixture with stirring.
-
Continue adding the solvent in small increments until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which ensures maximum recovery upon cooling. Adding excessive solvent will result in low or no yield.[5]
-
-
Step 2: Decolorization (Optional)
-
If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a very small amount of activated carbon.
-
Reheat the mixture to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.
-
-
Step 3: Hot Filtration (if Decolorization was Performed or Insoluble Impurities are Present)
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel, which would decrease the yield. This step removes the activated carbon or any insoluble impurities.
-
-
Step 4: Crystallization
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Step 5: Isolation of Crystals
-
Set up a Büchner or Hirsch funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystallized mixture into the funnel. Causality: The vacuum rapidly pulls the mother liquor away from the crystals.
-
-
Step 6: Washing the Crystals
-
With the vacuum still on, wash the crystals with a very small amount of ice-cold solvent.
-
Repeat once or twice. Causality: The cold solvent washes away any adhering mother liquor without significantly dissolving the purified crystals.
-
-
Step 7: Drying
-
Allow air to be pulled through the crystals on the filter for several minutes to help them dry.
-
Transfer the purified solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting and Data Interpretation
The success of recrystallization is measured by recovery and purity. Purity should be assessed by techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or melting point analysis.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent used; solution is not saturated. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid's surface. Add a "seed" crystal of the pure compound. |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point; cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent. |
| Low Recovery | Compound has significant solubility in cold solvent; premature crystallization during hot filtration. | Ensure the solution is cooled thoroughly in an ice bath. Use the absolute minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. |
| Product Still Impure | Inappropriate solvent choice; cooling was too fast. | Repeat the recrystallization, potentially with a different solvent system. Ensure cooling is slow and undisturbed. |
Quantitative Data Summary
The following table provides a template for recording and comparing the results of solvent screening experiments.
| Trial | Crude Mass (g) | Solvent System | Solvent Volume (mL) | Recovered Mass (g) | % Recovery | Purity (e.g., MP °C) |
| 1 | 1.05 | Ethanol | 25 | 0.85 | 81% | 122-124 |
| 2 | 1.02 | Isopropanol | 30 | 0.91 | 89% | 123-124 |
| 3 | 1.10 | Ethanol/Water (9:1) | 22 | 0.95 | 86% | 121-123 |
| Crude MP | - | - | - | - | - | 115-120 |
Conclusion
Recrystallization is an indispensable technique for the purification of solid this compound derivatives. By systematically selecting an appropriate solvent and carefully controlling the parameters of dissolution, cooling, and isolation, researchers can achieve high yields of exceptionally pure material. This protocol, grounded in the fundamental principles of solubility, provides a robust framework for obtaining compounds that meet the stringent purity requirements of pharmaceutical and chemical research.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
- Solubility of Things. (n.d.). Isoxazole.
- BenchChem. (n.d.). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- Preprints.org. (n.d.). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- The Scientific Temper. (n.d.). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
- Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent.
Sources
Application Note: A Robust and Scalable Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Introduction: The Significance of a Key Building Block
2-(3,5-Dimethylisoxazol-4-yl)ethanol is a pivotal intermediate in the synthesis of complex heterocyclic molecules. The 3,5-dimethylisoxazole moiety is a recognized pharmacophore present in numerous biologically active compounds, including potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family protein BRD4, which is a significant target in oncology research.[1] The development of a reliable, safe, and scalable synthesis for this alcohol is therefore of high interest to researchers in medicinal chemistry and process development.
This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound via the reduction of its corresponding aldehyde, 3,5-Dimethylisoxazole-4-carbaldehyde. We will delve into the mechanistic rationale, process safety, and practical considerations necessary to transition this synthesis from the bench to a multi-gram scale, ensuring high yield and purity.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route is the reduction of the commercially available aldehyde, 3,5-Dimethylisoxazole-4-carbaldehyde[2][3], to the primary alcohol.
Reaction Scheme:
Choice of Reducing Agent: Sodium Borohydride (NaBH₄)
For a scalable process, the choice of reducing agent is critical. While stronger agents like Lithium Aluminum Hydride (LAH) are effective, they are also highly pyrophoric and react violently with protic solvents. We have selected Sodium Borohydride (NaBH₄) for the following reasons:
-
Safety and Handling: NaBH₄ is a milder reducing agent that can be handled safely in air (with precautions) and is compatible with protic solvents like methanol and ethanol. [4]It reacts with water and alcohols to release flammable hydrogen gas, but this reaction is manageable with proper temperature control and ventilation. [4][5]* Selectivity: NaBH₄ is highly selective for the reduction of aldehydes and ketones, leaving other potentially sensitive functional groups (if present) untouched.
-
Cost-Effectiveness and Availability: It is a readily available and economical reagent suitable for large-scale applications.
Reaction Mechanism: Hydride Transfer
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is stabilized as a borate ester intermediate. Subsequent workup with a proton source (in this case, the methanol solvent and later an aqueous acid quench) liberates the final alcohol product.
Caption: Figure 1: Mechanism of Aldehyde Reduction by NaBH₄.
Detailed Scale-up Protocol
This protocol is designed for a nominal 25-gram scale of the starting aldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Mass ( g/mol ) | Moles | Equivalents |
| 3,5-Dimethylisoxazole-4-carbaldehyde [2] | ≥98% | e.g., TCI, Sigma | 25.0 g | 125.13 | 0.200 | 1.0 |
| Sodium Borohydride (NaBH₄) [6] | ≥98%, powder | e.g., Sigma, Acros | 9.0 g | 37.83 | 0.238 | 1.2 |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher, VWR | 500 mL | - | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher, VWR | 1 L | - | - | - |
| Hydrochloric Acid (HCl), 1 M | Aqueous Solution | Fisher, VWR | ~150 mL | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | 250 mL | - | - | - |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | 250 mL | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Fisher, VWR | ~30 g | - | - | - |
| Silica Gel | 60 Å, 230-400 mesh | e.g., SiliCycle | As needed | - | - | - |
Equipment
-
1 L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Thermometer / Temperature probe
-
Addition funnel (optional, for controlled addition)
-
Ice-water bath
-
2 L Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Flash chromatography setup
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile gloves. [4][7]* Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Sodium Borohydride Handling: NaBH₄ is a water-reactive solid that releases flammable hydrogen gas upon contact with protic solvents, acids, or moisture. [4]Avoid generating dust. Do not allow contact with water during storage or initial handling. [5]Quenching must be performed slowly and with cooling to manage hydrogen evolution and potential exotherms.
-
Spill Cleanup: In case of a NaBH₄ spill, do NOT use water. Cover the spill with dry sand or soda ash, sweep up, and place in a designated container for hazardous waste disposal. [7]
Step-by-Step Procedure
Step 1: Reaction Setup and Aldehyde Dissolution
-
Equip a 1 L three-neck flask with an overhead stirrer, a thermometer, and a nitrogen inlet.
-
Charge the flask with 3,5-Dimethylisoxazole-4-carbaldehyde (25.0 g, 0.200 mol).
-
Add anhydrous methanol (400 mL) to the flask. Stir until all the aldehyde has completely dissolved.
-
Place the flask in an ice-water bath and cool the solution to 0–5 °C.
Step 2: Controlled Addition of Sodium Borohydride
-
While maintaining the internal temperature between 0–10 °C, add the sodium borohydride (9.0 g, 0.238 mol) in small portions over 30–45 minutes.
-
Rationale: Portion-wise addition is crucial for scale-up. It allows for control over the initial exotherm and the rate of hydrogen gas evolution as the NaBH₄ begins to react with the methanol solvent.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).
-
Stir the reaction for an additional 2–3 hours at room temperature.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).
-
Spot the starting material and the reaction mixture. The reaction is complete when the starting aldehyde spot has been fully consumed.
Step 4: Reaction Quench and Solvent Removal
-
Once the reaction is complete, cool the flask back down to 0–5 °C in an ice-water bath.
-
CAUTION: This step will generate hydrogen gas. Ensure adequate ventilation. Slowly and carefully add 1 M HCl (~150 mL) dropwise to quench the excess NaBH₄ and decompose the borate ester complexes. Maintain the temperature below 20 °C. Continue adding acid until the pH is ~5-6 and gas evolution ceases.
-
Remove the majority of the methanol using a rotary evaporator.
Step 5: Aqueous Work-up and Extraction
-
Transfer the resulting aqueous slurry to a 2 L separatory funnel.
-
Add ethyl acetate (300 mL) and water (150 mL). Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 150 mL).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
Saturated NaHCO₃ solution (1 x 250 mL) to neutralize any remaining acid.
-
Brine (1 x 250 mL) to reduce the amount of dissolved water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (~30 g), swirl, and let it stand for 15 minutes.
Step 6: Purification
-
Filter off the drying agent (MgSO₄) and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid or oil. The expected melting point of the pure product is 76 °C. [8]3. Purification Strategy:
-
Crystallization (Recommended for high-purity crude): The crude product can often be purified by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexane. [9][10]Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to induce crystallization.
-
Flash Chromatography (If necessary): If the crude product is an oil or contains significant impurities, purify using a silica gel column with a gradient of ethyl acetate in hexane.
-
Step 7: Final Product Isolation and Characterization
-
Collect the purified product.
-
Dry the solid under vacuum to remove residual solvents.
-
Record the final mass and calculate the yield. (Expected yield: 85-95%).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Process Flow and Troubleshooting
Overall Process Workflow
Caption: Figure 2: Step-by-step workflow for the synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (TLC) | 1. Insufficient NaBH₄ (degraded reagent).2. Insufficient reaction time. | 1. Use fresh, dry NaBH₄. Add an additional 0.2 equivalents if needed.2. Extend the reaction time at room temperature by 1-2 hours. |
| Low Yield | 1. Incomplete extraction from the aqueous layer.2. Product loss during crystallization. | 1. Perform 1-2 additional extractions with ethyl acetate.2. Cool the crystallization mixture slowly and for a longer period. Concentrate the mother liquor to recover more product. |
| Product is an Oil, not a Solid | Presence of residual solvent or impurities. | 1. Ensure the product is thoroughly dried under high vacuum.2. Purify the crude material via flash column chromatography. |
| Violent Quench | 1. Quenching was performed too quickly.2. Reaction was not cooled adequately. | 1. Always add the quenching agent (HCl) slowly and dropwise.2. Ensure the reaction is maintained in an ice bath during the entire quench step. |
Conclusion
This application note details a safe, efficient, and scalable protocol for the synthesis of this compound. By utilizing sodium borohydride in methanol, this process avoids the hazards associated with stronger reducing agents while providing excellent yields and high purity. The provided step-by-step instructions, safety guidelines, and troubleshooting information create a self-validating system that can be confidently implemented by researchers and drug development professionals for multi-gram production of this valuable chemical intermediate.
References
-
OSU Chemistry. Sodium Borohydride SOP.docx. Oregon State University. [Link]
-
Carl ROTH. Safety Data Sheet: Sodium borohydride. (2021). [Link]
-
UC Center for Laboratory Safety. Sodium borohydride - Standard Operating Procedure. (2012). [Link]
-
Harper College. Sodium borohydride MSDS. (2005). [Link]
-
New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. (1999). [Link]
-
MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). [Link]
-
Springer Nature. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). [Link]
-
PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
The Journal of Organic Chemistry. A useful, regiospecific synthesis of isoxazoles. [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). [Link]
-
PubMed Central. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. [Link]
-
National Institutes of Health. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [Link]
-
PubMed. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. (2018). [Link]
-
ResearchGate. Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. (2015). [Link]
-
Technical Disclosure Commons. Process for the preparation of 2-[4- [(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N. (2024). [Link]
-
PubChem. 3,5-Dimethyl-4-Isoxazolecarbaldehyde. [Link]
-
PubMed. An exceptionally DMSO-tolerant alcohol dehydrogenase for the stereoselective reduction of ketones. [Link]
-
GlobalChemMall. (3,5-Dimethylisoxazol-4-yl)methanol. [Link]
-
National Institutes of Health. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. [Link]
-
Royal Society of Chemistry. ORGANIC CHEMISTRY. [Link]
-
Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). [Link]
- Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
- Google Patents. Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
- Google Patents.
- Google Patents.
- Google Patents. Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
- Google Patents. Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
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- 1. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-4-Isoxazolecarbaldehyde | C6H7NO2 | CID 289576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylisoxazole-4-carboxaldehyde 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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- 10. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(3,5-Dimethylisoxazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Moiety in Modern Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its ability to participate in various non-covalent interactions with biological targets. The specific compound, 2-(3,5-Dimethylisoxazol-4-yl)ethanol, represents a key building block in the synthesis of more complex molecules, particularly in the burgeoning field of epigenetic modulation. Research has highlighted the role of 3,5-dimethylisoxazole derivatives as potent inhibitors of bromodomain and extra-terminal domain (BET) family proteins, such as BRD4, which are critical regulators of gene transcription and are implicated in various cancers.[1][2][3][4] This guide provides a comprehensive overview of the essential handling, storage, and preliminary experimental protocols for this compound to ensure its safe and effective use in a research environment.
Material Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its appropriate handling and application.
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | [5][6] |
| CAS Number | 83467-34-9 | [5][6] |
| Molecular Formula | C₇H₁₁NO₂ | [5][6] |
| Molecular Weight | 141.17 g/mol | [5] |
| Appearance | Liquid | [5][7] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in water and organic solvents.[8] | |
| Stability | Stable under normal conditions.[9] |
Health and Safety Information: A Proactive Approach to Risk Mitigation
The following safety information is derived from the Safety Data Sheet (SDS) for this compound and should be strictly adhered to.[5]
Hazard Identification:
Precautionary Measures:
| Category | Precautionary Statement Codes |
| Prevention | P261, P264, P270, P271, P280 |
| Response | P301+P312.1, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P308+P313, P321 |
Detailed Handling Protocols:
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.
-
Skin and Body Protection: A lab coat is required. Ensure full skin coverage.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[9]
Hygiene Practices:
-
Wash hands thoroughly after handling the compound.[10]
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Remove contaminated clothing immediately and wash before reuse.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[5]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][10]
Storage and Stability: Preserving Compound Integrity
Proper storage is crucial for maintaining the stability and purity of this compound.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed when not in use.[9][11]
-
Incompatible Materials: Avoid strong oxidizing agents.[9]
-
Heat and Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][10]
Experimental Protocols: Application in Drug Discovery
The 3,5-dimethylisoxazole moiety is a known acetyl-lysine (KAc) mimic, making it a valuable scaffold for developing bromodomain inhibitors.[12] The following protocols outline how this compound can be utilized in a drug discovery workflow targeting BRD4.
Protocol 1: Synthesis of a BRD4 Inhibitor Precursor
This protocol describes a conceptual synthetic step where this compound can be used as a starting material.
Objective: To functionalize the hydroxyl group of this compound for further coupling reactions.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Perform a liquid-liquid extraction with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the mesylation of this compound.
Protocol 2: In Vitro Assay for BRD4 Inhibition
This protocol outlines a general method to screen the inhibitory activity of a synthesized compound against the BRD4 protein.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against BRD4.
Materials:
-
Recombinant human BRD4 protein
-
Biotinylated histone H4 acetylated peptide
-
AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer
-
Synthesized test compound (dissolved in DMSO)
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well microplate, add the assay buffer, recombinant BRD4 protein, and the biotinylated histone H4 peptide.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no BRD4) controls.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the streptavidin-coated donor beads and perform a final incubation in the dark.
-
Read the plate on a compatible microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Flowchart of an in vitro BRD4 inhibition assay.
Waste Disposal
All chemical waste, including unused this compound and any solutions containing it, must be disposed of in accordance with local, state, and federal regulations.[13][14] Collect waste in a designated, properly labeled, and sealed container. Do not dispose of it down the drain.
Conclusion
This compound is a valuable research chemical with significant potential in the development of novel therapeutics, particularly in the area of oncology. Adherence to the handling, storage, and safety protocols outlined in this guide is paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. By understanding the properties and potential applications of this compound, researchers can effectively and safely incorporate it into their drug discovery programs.
References
-
Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]
-
SAFETY DATA SHEET. accessdata.fda.gov. [Link]
-
Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PMC. [Link]
-
Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. [Link]
-
Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. PubMed. [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. [Link]
-
Cas no 83467-34-9 (this compound). Molecule Structure. [Link]
-
Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. ResearchGate. [Link]
-
2-(2-Methyl-2,3-dihydro-1,3-thiazol-4-yl)ethanol | C6H11NOS. PubChem. [Link]
-
Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. PubMed. [Link]
Sources
- 1. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 83467-34-9(this compound) | Kuujia.com [nl.kuujia.com]
- 7. Hit2Lead | this compound | CAS# 83467-34-9 | MFCD00459761 | BB-4016587 [hit2lead.com]
- 8. Ethanol | 64-17-5 [chemicalbook.com]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. itwreagents.com [itwreagents.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
Application Notes & Protocols: Leveraging 2-(3,5-Dimethylisoxazol-4-yl)ethanol in Click Chemistry for Advanced Drug Discovery
Abstract
The 3,5-disubstituted isoxazole motif is a cornerstone in modern medicinal chemistry, valued for its role as a bioisostere and its favorable physicochemical properties. This guide provides a comprehensive overview of the strategic utilization of 2-(3,5-Dimethylisoxazol-4-yl)ethanol as a versatile building block in click chemistry applications, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While not intrinsically reactive in click chemistry, the terminal ethanol group of this molecule offers a prime handle for straightforward functionalization into either an azide or a terminal alkyne. This unlocks its potential for seamless conjugation to a diverse array of molecular partners, including biomolecules, fluorophores, and drug candidates. We present detailed, field-proven protocols for the chemical modification of this compound and its subsequent application in CuAAC reactions, providing researchers in drug development and chemical biology with a robust toolkit for innovation.
Introduction: The Strategic Value of the Isoxazole Scaffold in Click Chemistry
Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 3,5-dimethylisoxazole moiety, in particular, has been identified as an effective mimic of acetylated lysine, making it a valuable component in the design of inhibitors for bromodomain proteins, which are crucial epigenetic targets.[3]
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and biocompatible.[4][5] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent, forming a stable triazole linkage between an azide and a terminal alkyne.[6] This reaction's reliability and orthogonality make it an indispensable tool for drug discovery, bioconjugation, and materials science.[5][7]
This compound represents a key starting material for integrating the desirable isoxazole scaffold into larger molecular architectures via click chemistry. Its primary alcohol is readily converted into either an azide or a terminal alkyne, the two essential partners for the CuAAC reaction. This guide provides the scientific rationale and step-by-step protocols for this synthetic strategy.
From Inert to "Clickable": Functionalization of this compound
The conversion of the hydroxyl group of this compound into a clickable moiety is a critical first step. We present two validated pathways: conversion to an azide and conversion to a terminal alkyne.
Synthesis of 4-(2-Azidoethyl)-3,5-dimethylisoxazole
The direct conversion of alcohols to azides is an efficient transformation that avoids the isolation of intermediate alkyl halides.[8][9] A reliable method involves a one-pot procedure using a phosphine-based reagent system.[1][2]
Experimental Protocol: One-Pot Azidation of this compound
-
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, thoroughly grind triphenylphosphine (1.2 eq.), iodine (1.2 eq.), and imidazole (1.2 eq.) to a fine powder.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMSO.
-
Add sodium azide (1.5 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(2-azidoethyl)-3,5-dimethylisoxazole.
-
Synthesis of 4-(But-3-yn-1-yl)-3,5-dimethylisoxazole
The conversion of a primary alcohol to a terminal alkyne can be achieved through a two-step, one-pot process involving oxidation to the aldehyde followed by treatment with the Bestmann-Ohira reagent.[10][11]
Experimental Protocol: One-Pot Synthesis of Terminal Alkyne
-
Materials:
-
This compound
-
Manganese dioxide (MnO₂), activated
-
Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF, add activated manganese dioxide (5-10 eq.).
-
Stir the suspension vigorously at room temperature for 4-8 hours, monitoring the oxidation to the corresponding aldehyde by TLC.
-
Filter the reaction mixture through a pad of diatomaceous earth, washing the pad with THF.
-
To the filtrate, add a solution of the Bestmann-Ohira reagent (1.5 eq.) and potassium carbonate (2.0 eq.) in anhydrous methanol.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 4-(but-3-yn-1-yl)-3,5-dimethylisoxazole.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the azide and alkyne derivatives of this compound in hand, they can be readily employed in CuAAC reactions to conjugate with a desired partner molecule. The following is a general protocol for bioconjugation in an aqueous system.[7][12][13]
General Workflow for CuAAC Bioconjugation
The general workflow involves the preparation of stock solutions, the click reaction itself, and subsequent purification of the conjugate.
Caption: General workflow for a CuAAC reaction.
Detailed Protocol for CuAAC
This protocol describes the conjugation of an alkyne-functionalized isoxazole with an azide-containing biomolecule.
-
Materials:
-
4-(But-3-yn-1-yl)-3,5-dimethylisoxazole (or other alkyne partner)
-
Azide-functionalized biomolecule (or other azide partner)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (for dissolving hydrophobic components)
-
-
Stock Solutions:
-
Alkyne-Isoxazole: 10 mM in DMSO
-
Azide-Biomolecule: 10 mM in PBS or appropriate buffer
-
CuSO₄: 100 mM in deionized water
-
THPTA: 200 mM in deionized water
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh)
-
-
Reaction Setup (for a 200 µL final volume):
-
In a microcentrifuge tube, combine:
-
2 µL of 10 mM Alkyne-Isoxazole (final concentration: 100 µM)
-
10 µL of 10 mM Azide-Biomolecule (final concentration: 500 µM)
-
Buffer to bring the volume to 173 µL
-
-
Prepare the catalyst premix: in a separate tube, mix 2 µL of 100 mM CuSO₄ and 5 µL of 200 mM THPTA. Let it stand for 2 minutes.
-
Add the 7 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 20 µL of freshly prepared 1 M sodium ascorbate.
-
Gently mix by pipetting or vortexing at a low speed.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Monitor reaction progress by LC-MS or an appropriate analytical technique.
-
Purify the resulting conjugate using a method suitable for the biomolecule (e.g., size-exclusion chromatography, dialysis, or HPLC).
-
Reaction Parameters and Optimization
The efficiency of the CuAAC reaction can be influenced by several factors.
| Parameter | Recommended Range | Rationale |
| Alkyne/Azide Ratio | 1:1 to 1:5 | An excess of one reagent can drive the reaction to completion, especially if one component is precious. |
| CuSO₄ Concentration | 50 µM - 1 mM | Higher concentrations can accelerate the reaction but may be detrimental to sensitive biomolecules. |
| Ligand:Cu Ratio | 2:1 to 5:1 | The ligand stabilizes the Cu(I) oxidation state and protects biomolecules from oxidative damage.[7][14] |
| Sodium Ascorbate | 5-20 mM | Acts as a reducing agent to maintain the copper in its active Cu(I) state. |
| pH | 6.5 - 8.0 | Optimal range for most bioconjugations. |
Mechanistic Overview of CuAAC
The CuAAC reaction proceeds through a catalytic cycle involving copper acetylide intermediates.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Conclusion and Future Perspectives
This compound serves as an exemplary platform for the integration of the valuable isoxazole scaffold into complex molecular systems using the power of click chemistry. The straightforward functionalization of its terminal alcohol into either an azide or an alkyne opens up a vast chemical space for researchers in drug discovery and chemical biology. The protocols detailed herein provide a reliable and reproducible framework for synthesizing these key intermediates and applying them in robust CuAAC reactions. As the demand for modular and efficient synthetic strategies continues to grow, the strategic use of such versatile building blocks will be paramount in the development of next-generation therapeutics and biological probes.
References
-
Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethyl-imidazolinium Hexafluorophosphate. Org. Lett.2007 , 9 (18), 3539–3541. [Link]
-
Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Org. Lett.2003 , 5 (18), 3293–3296. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Adv., 2024 , 14, 11183-11202. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Int. J. Mol. Sci.2023 , 24(3), 2829. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Curr. Protoc. Chem. Biol.2011 , 3(4), 153-162. [Link]
-
3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. J. Med. Chem.2011 , 54(17), 6139–6150. [Link]
-
DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. [Link]
-
One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent. Tetrahedron Lett.2005 , 46(38), 6473-6476. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [Link]
-
Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]
-
Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. 2019 , 14(7), 659-672. [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutics. 2010 , 2(1), 27-50. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
Sources
- 1. A practical one-pot synthesis of azides directly from alcohols | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2‐Alkynoates by Palladium(II)‐Catalyzed Oxidative Carbonylation of Terminal Alkynes and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 11. One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent [organic-chemistry.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Welcome to the technical support resource for the synthesis and optimization of 2-(3,5-Dimethylisoxazol-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Section 1: Synthesis Strategy & Core Reaction
Q1: What is a reliable synthetic pathway for this compound, and what are the critical stages?
A1: A robust and common approach involves a two-stage process: first, the formation of the 3,5-dimethylisoxazole core, followed by functionalization at the C4 position to introduce the ethanol group.
-
Stage 1: Isoxazole Ring Formation. The most direct method for creating the 3,5-dimethylisoxazole scaffold is the cyclocondensation reaction of acetylacetone (2,4-pentanedione) with a hydroxylamine salt (e.g., hydroxylamine hydrochloride). This reaction is typically straightforward but requires careful control of pH to ensure optimal nucleophilicity of the hydroxylamine and prevent side reactions.
-
Stage 2: C4-Functionalization. The C4 position of 3,5-dimethylisoxazole is nucleophilic and can be functionalized through various methods. A common route is a Vilsmeier-Haack reaction to install a formyl group (an aldehyde), followed by a Wittig reaction to add a carbon atom and subsequent reduction to the primary alcohol. An alternative is direct acylation followed by reduction.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting & Yield Improvement
Q2: My isoxazole ring formation reaction (acetylacetone + hydroxylamine) has a low yield. What factors should I investigate?
A2: Low yields in this classic isoxazole synthesis often stem from suboptimal reaction conditions or the quality of starting materials.[1] A systematic approach to troubleshooting is key.
-
pH Control: The reaction is highly pH-dependent. The free hydroxylamine base is the active nucleophile, but it is unstable. Using a mild base (e.g., sodium acetate, sodium bicarbonate) to neutralize the hydroxylamine salt in situ is crucial. Strongly basic conditions can promote side reactions or degradation of the isoxazole ring, which is known to be sensitive to strong bases.[1]
-
Reaction Time and Temperature: Insufficient reaction time can lead to low conversion, while prolonged heating can cause product degradation or byproduct formation.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.
-
Starting Material Purity: Acetylacetone exists as a mixture of keto-enol tautomers, which can affect reactivity.[1] Ensure you are using a high-purity grade. The stability of the hydroxylamine solution is also critical; it is best to use freshly prepared solutions.
-
Solvent Choice: The choice of solvent can influence reaction rates and solubility. Ethanol is a common and effective solvent, but exploring others like methanol or aqueous mixtures may improve yields depending on the specific base used.
Caption: Troubleshooting flowchart for low yields in isoxazole synthesis.
Q3: I am observing significant formation of furoxan byproducts. How can this be prevented?
A3: Furoxan formation is a classic side reaction in isoxazole syntheses that proceed via a nitrile oxide intermediate, which is not the primary route for the acetylacetone method but is relevant for other isoxazole syntheses.[1] Furoxans are the result of the dimerization of two nitrile oxide molecules.[1] This is especially prevalent at high concentrations of the nitrile oxide.
To mitigate this, if you are using a synthesis route involving a nitrile oxide:
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne or alkene). This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired [3+2] cycloaddition over dimerization.[2][3]
-
Slow Addition: Slowly add the nitrile oxide precursor (e.g., an oxime halide) to the reaction mixture containing the dipolarophile. This strategy also maintains a low concentration of the reactive intermediate.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes slow the rate of dimerization more than the rate of the desired cycloaddition.
Q4: The yield for introducing the ethanol group at the C4 position is poor. What are the critical parameters for this functionalization step?
A4: This is a multi-step process, and yield loss can occur at each stage.
-
Vilsmeier-Haack Reaction (Formylation): This reaction can be aggressive. Overheating can lead to decomposition. Careful control of temperature (often starting at 0 °C and slowly warming) is critical. The stoichiometry of the Vilsmeier reagent (POCl₃/DMF) must be precise to avoid side reactions.
-
Wittig Reaction: The ylide must be generated under anhydrous conditions. The presence of water will quench the strong base (like n-BuLi) used for deprotonation. Ensure all glassware is oven-dried and solvents are anhydrous. The reactivity of the aldehyde can also be a factor; electron-rich aldehydes sometimes react more slowly.
-
Reduction of the Vinyl Group: Hydroboration-oxidation is a reliable method for the anti-Markovnikov hydration of the vinyl group to the primary alcohol. Ensure the borane reagent (e.g., BH₃·THF) is fresh and the oxidative workup (H₂O₂, NaOH) is performed carefully to avoid cleaving the isoxazole ring.
| Stage | Parameter to Optimize | Rationale |
| Formylation | Temperature | Prevents thermal decomposition of the isoxazole ring. |
| Reagent Stoichiometry | Excess Vilsmeier reagent can lead to undesired side products. | |
| Wittig Reaction | Anhydrous Conditions | Water quenches the organolithium base required for ylide formation. |
| Base Choice | The pKa of the phosphonium salt determines the required base strength. | |
| Reduction | Reagent Quality | Borane reagents are moisture-sensitive and degrade over time. |
| Workup pH | Strongly basic conditions during workup can damage the isoxazole ring.[1] |
Section 3: Purification and Product Handling
Q5: I am struggling to purify the final product, this compound. What are the best practices?
A5: Purification of polar, functionalized heterocycles can be challenging due to the presence of similarly polar byproducts.[1] A multi-step purification strategy is often required.
-
Aqueous Workup: After the reaction is complete, a carefully planned aqueous workup can remove many inorganic salts and water-soluble impurities. Use a sequence of washes (e.g., saturated NaHCO₃, water, brine) and extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most common and effective method for removing organic impurities.[1]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This allows for the separation of less polar impurities first, followed by your more polar product. The presence of the hydroxyl group makes the product quite polar.
-
-
Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent final purification step.[4] Screen various solvent systems to find one where the product is soluble when hot but sparingly soluble when cold.[5] Common systems for compounds with hydroxyl groups include ethanol/water, ethyl acetate/hexane, or isopropanol.
Q6: My final product seems to degrade upon storage. Is the this compound molecule known to be unstable?
A6: The isoxazole ring itself contains a relatively weak N-O bond, which can be susceptible to cleavage under certain conditions.[1]
-
Reductive Cleavage: Avoid strong reducing agents, especially catalytic hydrogenation (e.g., H₂/Pd), which can cleave the N-O bond.[1] This is why methods like hydroboration are preferred for reducing the vinyl group over hydrogenation.
-
pH Sensitivity: As mentioned, the ring can be opened by strong bases.[1] It is also sensitive to strong acids. Store the purified compound under neutral conditions.
-
Storage Conditions: For long-term storage, keep the compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. If the compound is an oil, storing it as a solution in a non-reactive solvent may improve stability.
Optimized Experimental Protocol
This protocol is a suggested starting point. Optimization may be required based on your specific laboratory conditions and reagent batches.
Part A: Synthesis of 3,5-Dimethylisoxazole
-
To a stirred solution of hydroxylamine hydrochloride (10.0 g, 144 mmol) and sodium acetate (17.7 g, 216 mmol) in 100 mL of ethanol, add acetylacetone (14.4 g, 144 mmol).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours, monitoring by TLC (Mobile phase: 4:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in 150 mL of diethyl ether and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3,5-dimethylisoxazole, which can be purified by distillation if necessary.
Part B: Synthesis of this compound (via Formylation/Wittig/Reduction)
-
Formylation: Cool a solution of 3,5-dimethylisoxazole (9.7 g, 100 mmol) in 50 mL of anhydrous DMF to 0 °C. Add phosphorus oxychloride (POCl₃) (16.8 g, 110 mmol) dropwise, keeping the temperature below 10 °C. Allow the reaction to warm to room temperature and then heat to 60 °C for 3 hours. Cool, and carefully pour the reaction mixture onto 200 g of crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 100 mL). Dry and concentrate to yield 4-formyl-3,5-dimethylisoxazole. Purify by column chromatography.
-
Wittig Reaction: Suspend methyltriphenylphosphonium bromide (35.7 g, 100 mmol) in 200 mL of anhydrous THF under nitrogen. Cool to 0 °C and add n-butyllithium (1.6 M in hexanes, 62.5 mL, 100 mmol) dropwise. Stir for 1 hour at 0 °C. Add a solution of the aldehyde from the previous step (12.5 g, 100 mmol) in 50 mL of anhydrous THF dropwise. Allow to warm to room temperature and stir overnight. Quench with saturated ammonium chloride solution and extract with diethyl ether. Wash, dry, and concentrate. Purify by column chromatography to yield 4-vinyl-3,5-dimethylisoxazole.
-
Hydroboration-Oxidation: Dissolve the vinyl isoxazole (13.7 g, 100 mmol) in 100 mL of anhydrous THF under nitrogen and cool to 0 °C. Add borane-THF complex (1.0 M in THF, 110 mL, 110 mmol) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 4 hours. Cool back to 0 °C and slowly add 30 mL of water, followed by 30 mL of 3 M NaOH (aq), and then 30 mL of 30% hydrogen peroxide (H₂O₂) dropwise, maintaining the temperature below 20 °C. Stir for 2 hours at room temperature. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by flash column chromatography (gradient elution, Hexane/Ethyl Acetate) to yield the final product, this compound.
References
- Benchchem.
- MDPI.
- RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- ResearchGate.
- Organic Chemistry Portal. Isoxazole synthesis.
- PubMed Central (PMC).
- Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
- Arkivoc.
- Benchchem. Technical Support Center: 2-(Benzo[d]isoxazol-3-yl)
- Google Patents. Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this valuable heterocyclic building block, which is often utilized in the development of novel pharmaceuticals.[1][2] This document moves beyond simple protocols to explain the chemical principles behind common side reactions and offers robust solutions to mitigate them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common and reliable laboratory-scale route for synthesizing this compound?
A1: The most frequently employed and generally reliable method is the reduction of an ester precursor, typically ethyl 3,5-dimethylisoxazole-4-carboxylate, using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).[3] This approach is favored due to the commercial availability of the starting materials and the straightforward nature of the reduction. The corresponding carboxylic acid can also be reduced, but the ester is often preferred for its better solubility in ethereal solvents used for LiAlH₄ reactions.
Q2: How stable is the 3,5-dimethylisoxazole ring under the required reaction conditions?
A2: The 3,5-disubstituted isoxazole core is remarkably stable under many conditions, including exposure to many acids, bases, and oxidizing agents.[4] It is generally stable to hydride reagents like LiAlH₄, which is why this method is effective.[4] However, the N-O bond is the inherent weak point of the isoxazole ring. It is susceptible to cleavage under specific reductive conditions, most notably catalytic hydrogenation (e.g., H₂/Pd-C), which reductively opens the ring to form a β-amino enone.[5][6] Additionally, the ring can be forced open under harsh basic conditions, especially at elevated temperatures.[5][7] Therefore, careful control of the reaction workup is crucial.
Q3: What are the primary impurities I should anticipate and monitor for via TLC or LC-MS?
A3: The three most common impurities to monitor for are:
-
Unreacted Starting Material: Ethyl 3,5-dimethylisoxazole-4-carboxylate.
-
Aldehyde Intermediate: 3,5-Dimethylisoxazole-4-carbaldehyde, resulting from incomplete reduction.
-
Ring-Opened Byproducts: Various β-amino enone derivatives if the workup is too harsh or if incompatible reagents are used.[5][6]
Section 2: Troubleshooting Guide for Synthesis via Ester Reduction
This guide addresses specific experimental problems encountered during the LiAlH₄ reduction of ethyl 3,5-dimethylisoxazole-4-carboxylate.
Problem 1: Low or no yield of the desired product, with starting material largely unreacted.
-
Possible Cause (A): Inactive LiAlH₄. Lithium aluminum hydride is a highly reactive powder that decomposes upon exposure to atmospheric moisture. Its potency can degrade significantly with improper storage or handling.
-
Solution: Always use freshly opened LiAlH₄ from a reputable supplier, handled under an inert atmosphere (e.g., in a glovebox or under a strong argon/nitrogen flow). If the reagent's activity is in doubt, it should be safely discarded and replaced.
-
-
Possible Cause (B): Presence of water. LiAlH₄ reacts violently and exothermically with protic solvents and residual water on glassware.[8] This not only consumes the reagent but also poses a significant safety hazard.
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., >120°C for several hours) and cooled under a stream of dry nitrogen or in a desiccator immediately before use. The reaction solvent (typically THF or diethyl ether) must be anhydrous.
-
Problem 2: My final product is contaminated with the intermediate aldehyde.
-
Possible Cause: Incomplete Reduction. The reduction of an ester to a primary alcohol with LiAlH₄ is a two-step process that proceeds through an aldehyde intermediate. If the reaction is stopped prematurely or if an insufficient amount of hydride is used, the aldehyde may be isolated as a significant byproduct.
-
Solution:
-
Stoichiometry: Ensure at least 2.0 equivalents of hydride (H⁻) are used. Since each mole of LiAlH₄ provides four moles of hydride, a molar ratio of at least 0.5:1 (LiAlH₄:ester) is required. In practice, using 1.0 to 1.5 molar equivalents of LiAlH₄ is recommended to ensure complete conversion.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the intermediate aldehyde spot (which is typically more nonpolar than the final alcohol) confirms completion.
-
Temperature: While the initial addition of LiAlH₄ should be done at 0°C to control the exotherm, the reaction may need to be warmed to room temperature or gently refluxed to drive it to completion.
-
-
Problem 3: The reaction mixture turned dark, and the NMR of the crude product is complex and uninterpretable.
-
Possible Cause: Isoxazole Ring Cleavage. This is the most probable cause for a complex, intractable product mixture. While the ring is stable to LiAlH₄ itself, the workup procedure is critical. A rapid, uncontrolled quench of excess LiAlH₄ with water can generate localized high temperatures and strongly basic (aluminate) conditions, which can promote the hydrolytic opening of the isoxazole ring.[7]
-
Solution: Implement a Controlled Quench. The Fieser workup method is highly recommended for safely and effectively quenching LiAlH₄ reactions while maintaining low temperatures. After cooling the reaction back to 0°C, add the following reagents sequentially and dropwise with vigorous stirring:
-
'X' mL of Water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of Water (Where 'X' is the number of grams of LiAlH₄ used). This procedure precipitates the aluminum salts as a granular solid that is easily filtered, preventing the formation of problematic gels and avoiding harsh conditions.
-
-
Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reduction of the corresponding ethyl ester.
Materials:
-
Ethyl 3,5-dimethylisoxazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate & Hexanes (for chromatography)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add LiAlH₄ (1.2 eq).
-
Suspend the LiAlH₄ in anhydrous THF (approx. 0.2 M relative to the ester).
-
Cool the suspension to 0°C using an ice-water bath.
-
Dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C.
-
Perform a Fieser workup by slowly and sequentially adding: (i) water (1 mL per 1 g of LiAlH₄), (ii) 15% NaOH (aq) (1 mL per 1 g of LiAlH₄), and (iii) water (3 mL per 1 g of LiAlH₄).
-
Stir the resulting slurry vigorously for 30 minutes at room temperature.
-
Filter the granular white solid (aluminum salts) through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorb the crude oil onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to afford this compound as a liquid or low-melting solid.[9]
Section 4: Data and Visualization
Table 1: Reagent Stoichiometry and Typical Results
| Reagent | Molar Eq. | Role | Typical Yield | Purity (Post-Column) |
| Ethyl 3,5-dimethylisoxazole-4-carboxylate | 1.0 | Starting Material | - | - |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 - 1.5 | Reducing Agent | 75-90% | >97% |
Table 2: Representative TLC Analysis Guide
| Compound | Description | Typical Rf (30% EtOAc/Hexanes) | Visualization (KMnO₄ stain) |
| Ethyl 3,5-dimethylisoxazole-4-carboxylate | Starting Material | ~0.6 | Fades slowly |
| 3,5-Dimethylisoxazole-4-carbaldehyde | Aldehyde Intermediate | ~0.5 | Bright yellow spot |
| This compound | Product Alcohol | ~0.25 | Bright yellow spot |
Reaction and Workflow Diagrams
Caption: The reduction of the ester proceeds via an aldehyde intermediate.
Caption: A decision tree for diagnosing common synthesis issues.
References
-
Ishikawa, T. (n.d.). Synthetic Reactions Using Isoxazole Compounds. Hiroshima University Institutional Repository. [Link]
-
Waring, J. F., & Cihlar, T. (2002). pH and temperature stability of the isoxazole ring in leflunomide and its active metabolite, A771726. ResearchGate. [Link]
-
Chan, E., et al. (2016). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
-
Batchelor, K. J., et al. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research. [Link]
-
Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBio Letters. [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. [Link]
-
Hunt, I. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]
-
Clark, J. (2023). Reduction of Carboxylic Acids with LiAlH₄. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (n.d.). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol. [Link]
-
Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Purification of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Welcome to the technical support center for the purification of 2-(3,5-Dimethylisoxazol-4-yl)ethanol (CAS No. 83467-34-9). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this key isoxazole intermediate. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2] However, their purification can present significant challenges, including the separation of structurally similar impurities and potential product degradation.[3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve high purity and yield.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a direct question-and-answer format.
Issue 1: Persistent Impurities After Initial Extraction/Work-up
Question: My initial analysis (TLC/¹H NMR) of the crude this compound shows multiple impurities with polarities similar to my product. What are these likely to be, and how can I address this early on?
Answer: The presence of closely-eluting impurities is a frequent challenge in isoxazole synthesis.[3] These contaminants typically fall into three categories:
-
Unreacted Starting Materials: Depending on your synthetic route (e.g., condensation of a β-diketone with hydroxylamine), residual starting materials can persist.
-
Regioisomers: If an unsymmetrical precursor was used, you might have formed a regioisomeric isoxazole byproduct. These isomers often have very similar physical properties, making them particularly difficult to separate.[3]
-
Reaction Byproducts: Side reactions can generate various impurities. For instance, the synthesis of some isoxazoles can produce furoxan byproducts.[3]
Causality and Strategic Approach: The core issue is the similar polarity and structural resemblance of these impurities to the target molecule. A simple acid-base wash during work-up is often insufficient. The most effective strategy is to employ an orthogonal purification technique like column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
Issue 2: Poor Resolution in Column Chromatography
Question: I am struggling to separate my product using silica gel column chromatography. The fractions are either contaminated or the yield is very low due to broad elution. What can I do to optimize the separation?
Answer: This is a classic purification problem that can be solved by systematically optimizing your chromatographic conditions. Column chromatography is the most common and effective method for purifying isoxazole derivatives.[3][4]
Core Principle: The goal is to maximize the difference in affinity (ΔCV, column volumes) between your product and the impurities for the stationary phase.
Troubleshooting Steps & Explanations:
-
Systematic Solvent Screening (TLC): Do not rely on a single solvent system. Use Thin-Layer Chromatography (TLC) to screen a range of solvent systems to find the one that provides the best separation.[3] A good target Rf (retention factor) for your product is ~0.25-0.35 to ensure it moves off the column in a reasonable volume without eluting too quickly.
-
Employ Gradient Elution: Start with a low-polarity mobile phase (e.g., 100% Hexane or Heptane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Acetone). This technique sharpens elution bands and improves resolution between closely-eluting compounds.
-
Add a Modifier: Sometimes, adding a small amount of a third solvent can dramatically improve separation. For compounds with basic (e.g., nitrogen-containing) or acidic (e.g., hydroxyl) groups, adding ~0.5-1% triethylamine (for bases) or acetic acid (for acids) to the mobile phase can reduce tailing on silica gel and lead to sharper peaks.[3]
-
Check Column Loading and Packing: Overloading the column is a common cause of poor separation. As a rule of thumb, use a crude material-to-silica ratio of 1:30 to 1:100 (w/w). Ensure the column is packed uniformly without air bubbles to prevent channeling.
Data Table: Recommended Starting Solvent Systems for TLC Screening
| System No. | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Notes |
| 1 | n-Hexane | Ethyl Acetate | 90:10 → 50:50 | A standard, versatile system. |
| 2 | Dichloromethane | Methanol | 99:1 → 95:5 | Good for more polar compounds. |
| 3 | Toluene | Acetone | 95:5 → 70:30 | Offers different selectivity compared to esters. |
| 4 | Cyclohexane | Diethyl Ether | 80:20 → 40:60 | Provides a different polarity profile. |
Issue 3: Product Degradation During Purification
Question: My overall yield drops significantly after column chromatography, and I observe new spots on my TLC analysis of the combined fractions. Is my product decomposing?
Answer: Yes, product degradation is a real possibility. The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[3]
Potential Causes of Degradation:
-
Harsh pH: Strongly acidic or basic conditions can promote ring-opening.[3] If you used an acidic or basic modifier in your mobile phase, this could be a factor.
-
Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).[3]
-
Transition Metals: Trace metals left over from a previous synthetic step can sometimes catalyze decomposition.[3]
-
Photochemical Instability: Some heterocyclic compounds are sensitive to UV light.[3]
Preventative Measures:
-
Use Milder Conditions: Neutralize the crude product before loading it onto the column. If you must use a modifier, use the lowest effective concentration.
-
Protect from Light: If you suspect photosensitivity, wrap your flasks and column in aluminum foil.
-
Inert Atmosphere: While not always necessary, running the column under a nitrogen or argon atmosphere can prevent oxidative decomposition of sensitive compounds.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should consider? A1: this compound has a molecular weight of 141.17 g/mol .[5] It is typically supplied as a liquid.[5] The presence of the hydroxyl (-OH) group makes it polar and capable of hydrogen bonding, while the dimethylisoxazole ring provides some lipophilic character. This amphiphilic nature is key to selecting appropriate chromatography and recrystallization solvents.
Q2: Can I use recrystallization for purification? A2: Yes, recrystallization can be a highly effective technique, especially for removing trace impurities after chromatography to obtain material of >99.5% purity.[4][6] Since the target compound is a liquid at room temperature, techniques like melt crystallization or derivatization into a solid followed by recrystallization might be considered. However, a more common approach for liquid compounds is to use column chromatography as the primary purification method. For solid derivatives or impurities, a mixed-solvent system (e.g., ethanol/water, chloroform/cyclohexane) is often effective.[4][7]
Q3: Which analytical methods are best for final purity assessment? A3: A combination of methods provides the most comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is the gold standard for quantitative purity analysis.[8][9] It can resolve trace impurities that may not be visible by other methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and residual solvents.[8][10]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the structure of the final product and can be used to identify and quantify impurities if appropriate internal standards are used.
Q4: How should I remove residual solvents from the final liquid product? A4: For a liquid product, removing high-boiling solvents like DMF or DMSO can be challenging. After column chromatography, the solvent is typically removed using a rotary evaporator. To remove the last traces of solvent, high vacuum (using a vacuum pump, not just a water aspirator) at a slightly elevated temperature (e.g., 30-40 °C) for several hours is recommended. This process is often referred to as "drying under high vacuum."
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a standard procedure for purifying 1-5 grams of crude this compound.
1. Preparation: a. Select an appropriate solvent system based on prior TLC screening (e.g., Hexane:Ethyl Acetate). b. Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase. For 1g of crude material, use approximately 40-50g of silica. c. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (~2-3 times the weight of the crude material), and evaporate the solvent to obtain a free-flowing powder. c. Carefully add the sample to the top of the packed column.
3. Elution: a. Begin eluting with the low-polarity mobile phase. b. Gradually increase the solvent polarity according to your predetermined gradient. c. Collect fractions in test tubes or vials.
4. Analysis: a. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light and/or with a chemical stain (e.g., potassium permanganate). b. Combine the pure fractions. c. Remove the solvent using a rotary evaporator. d. Dry the final product under high vacuum to remove residual solvent.
Visual Workflow: Troubleshooting Purification
This diagram outlines the logical steps to take when troubleshooting the purification of this compound.
Caption: A workflow for troubleshooting purification challenges.
Visual Logic: Purification Method Selection
This decision tree helps in selecting the appropriate primary purification technique based on initial observations.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. scispace.com [scispace.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. env.go.jp [env.go.jp]
Technical Support Center: Optimizing Reaction Conditions for 2-(3,5-Dimethylisoxazol-4-yl)ethanol Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 2-(3,5-Dimethylisoxazol-4-yl)ethanol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important class of molecules. The 3,5-dimethylisoxazole moiety is a recognized bioisostere for acetylated lysine and is a key component in developing potent ligands for bromodomains and other epigenetic targets.[1][2]
This resource is structured to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and effectively troubleshoot your experiments.
Section 1: Synthesis of the Core Scaffold: this compound
The most common and logical synthetic route to the parent alcohol, this compound, involves the reduction of a suitable carbonyl precursor, such as 3,5-dimethylisoxazole-4-carbaldehyde or a corresponding carboxylic acid or ester.
Experimental Workflow: From Carbaldehyde to Alcohol
A primary and reliable method for synthesizing the target alcohol is the reduction of 3,5-dimethylisoxazole-4-carbaldehyde.[3][4][5][6][7] This aldehyde is a commercially available starting material or can be synthesized through various methods.
Caption: General workflow for the reduction of 3,5-dimethylisoxazole-4-carbaldehyde.
Troubleshooting Guide: Reduction of 3,5-Dimethylisoxazole-4-carbaldehyde
Q1: My reduction reaction is incomplete, and I still see starting aldehyde by TLC/LC-MS. What should I do?
A1: Incomplete reduction can be due to several factors. Here's a systematic approach to troubleshoot:
-
Reagent Stoichiometry and Activity:
-
Sodium Borohydride (NaBH₄): This is a mild reducing agent. Ensure you are using a sufficient molar excess (typically 1.5-3 equivalents). NaBH₄ can decompose over time, especially if not stored under anhydrous conditions. Consider using a freshly opened bottle or titrating your stock solution.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent. It should be used in a strictly anhydrous aprotic solvent like THF or diethyl ether. LiAlH₄ reacts violently with protic solvents (like methanol or water). Ensure your glassware is oven-dried and the solvent is anhydrous.
-
-
Reaction Temperature:
-
For NaBH₄ in methanol, reactions are often run at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature and stir for a longer duration can help.
-
For LiAlH₄, reactions are typically started at 0 °C and then allowed to warm to room temperature.
-
-
Solvent Choice: The choice of solvent can impact the reaction rate. For NaBH₄, methanol or ethanol are common choices. For LiAlH₄, THF or diethyl ether are standard.
Q2: I am observing side products in my reduction reaction. What are they and how can I avoid them?
A2: While the reduction of an aldehyde to a primary alcohol is generally a clean reaction, side products can arise, particularly with stronger reducing agents or if the isoxazole ring itself reacts.
-
Isoxazole Ring Opening: The N-O bond in the isoxazole ring can be susceptible to cleavage under certain reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[8] For this reason, hydride-based reducing agents are generally preferred. If you suspect ring opening, avoid harsh reducing conditions.
-
Over-reduction of other functional groups: If your starting material has other reducible functional groups (e.g., esters, amides), a milder reducing agent like NaBH₄ is preferred to selectively reduce the aldehyde.
Q3: The work-up of my LiAlH₄ reaction is problematic, leading to a gelatinous precipitate and low isolated yield. How can I improve this?
A3: The work-up of LiAlH₄ reactions is a common point of difficulty. A carefully controlled quenching procedure is crucial. A widely used and reliable method is the Fieser work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add 'x' mL of water.
-
Slowly add 'x' mL of 15% aqueous NaOH.
-
Slowly add '3x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.
-
Stir the resulting mixture at room temperature until a granular precipitate forms, which can be easily filtered off. The organic layer can then be separated and worked up as usual.
Section 2: Derivatization from the Core Scaffold
Once the core alcohol is synthesized, a variety of derivatives can be prepared by leveraging the reactivity of the hydroxyl group or by functionalizing the isoxazole ring itself.
Ether and Ester Synthesis
The hydroxyl group of this compound can be readily converted to ethers or esters using standard synthetic protocols (e.g., Williamson ether synthesis, acylation).
Extending the Carbon Chain: Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes, such as 3,5-dimethylisoxazole-4-carbaldehyde, into alkenes, which can then be further functionalized.[9][10][11]
Caption: Key steps in the Wittig reaction for alkene synthesis.
Q4: My Wittig reaction with 3,5-dimethylisoxazole-4-carbaldehyde is giving a low yield of the desired alkene. What are the common pitfalls?
A4: Low yields in Wittig reactions can often be traced back to the generation and stability of the phosphorus ylide.
-
Ylide Formation:
-
Ensure you are using a sufficiently strong base to deprotonate the phosphonium salt. For non-stabilized ylides (where R is an alkyl group), strong bases like n-BuLi or NaH are necessary.[12] For stabilized ylides (where R is an electron-withdrawing group like -CO₂Et), milder bases like NaOEt or K₂CO₃ can be used.
-
The reaction should be performed under anhydrous and inert conditions (e.g., under nitrogen or argon), as the ylides are highly reactive towards water and oxygen.
-
-
Ylide Stability: Non-stabilized ylides are less stable and should be generated in situ and used immediately. Stabilized ylides are more tolerant of reaction conditions.[12]
-
Stereoselectivity: The nature of the ylide also influences the stereochemistry of the resulting alkene. Non-stabilized ylides typically give the (Z)-alkene as the major product, while stabilized ylides favor the (E)-alkene.[9]
Q5: The purification of my product from triphenylphosphine oxide is difficult. Are there any alternative procedures?
A5: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions. Here are some strategies:
-
Crystallization: If your product is a solid, careful recrystallization can often leave the triphenylphosphine oxide behind in the mother liquor.
-
Chromatography: While sometimes challenging, column chromatography on silica gel can be effective. Using a less polar eluent system can help to retain the more polar triphenylphosphine oxide on the column.
-
Alternative Reagents: The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that uses phosphonate esters. The phosphate byproduct of the HWE reaction is water-soluble and can be easily removed during aqueous work-up.
C-C Bond Formation via Cross-Coupling Reactions
For derivatives where a carbon-carbon bond is formed at the isoxazole ring, starting from a halogenated isoxazole precursor is a common strategy. Palladium-catalyzed cross-coupling reactions like the Suzuki[13][14][15] and Sonogashira[16][17][18][19][20] reactions are invaluable.
Q6: I am attempting a Suzuki coupling with a 4-bromo-3,5-dimethylisoxazole, but the reaction is not proceeding. What should I check?
A6: A failed Suzuki coupling can be due to issues with the catalyst, base, or reactants.
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and impurities. Ensure your reaction is properly degassed and run under an inert atmosphere. The choice of palladium source and ligand is also critical. For challenging couplings, consider using more advanced catalyst systems (e.g., those with bulky phosphine ligands like SPhos or XPhos).
-
Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[21] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent, so screening a few different bases may be necessary.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure your boronic acid is of high quality.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized to ensure all components are sufficiently soluble.
Table 1: Troubleshooting Common Cross-Coupling Issues
| Issue | Potential Cause | Recommended Action |
| No Reaction | Inactive catalyst | Use a fresh palladium source and ligand; ensure inert atmosphere. |
| Incorrect base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Poor quality boronic acid | Use fresh, high-purity boronic acid. | |
| Low Yield | Suboptimal temperature | Optimize the reaction temperature (often between 80-110 °C). |
| Incorrect solvent | Screen different solvent systems to improve solubility. | |
| Homocoupling of Boronic Acid | Oxygen in the reaction | Thoroughly degas the reaction mixture. |
Grignard Reactions with Isoxazole Carbonyls
Grignard reagents are excellent nucleophiles for adding alkyl or aryl groups to carbonyls, such as 3,5-dimethylisoxazole-4-carbaldehyde, to generate secondary alcohols.[1][22][23][24]
Q7: My Grignard reaction with 3,5-dimethylisoxazole-4-carbaldehyde is giving a low yield of the desired secondary alcohol. What could be the problem?
A7: Grignard reactions require strict anhydrous conditions.
-
Water Contamination: Grignard reagents are very strong bases and will be quenched by any protic source, including water in the solvent or on the glassware. Ensure all glassware is oven-dried and that you are using an anhydrous ether or THF as the solvent.
-
Grignard Reagent Quality: The Grignard reagent may have degraded upon storage. It is often best to use freshly prepared Grignard reagents or to titrate the solution before use to determine the exact concentration.
-
Side Reactions: The isoxazole ring itself can potentially react with Grignard reagents, although addition to the aldehyde is generally much faster.[22] Running the reaction at a low temperature (e.g., 0 °C or -78 °C) can improve selectivity and minimize side reactions.
Section 3: General Troubleshooting and FAQs
Q8: I am having trouble with the regioselectivity of my initial isoxazole synthesis. How can I control which regioisomer is formed?
A8: Regioselectivity is a common challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions or condensations with unsymmetrical 1,3-dicarbonyl compounds.[8]
-
Steric and Electronic Effects: The regioselectivity is governed by the steric and electronic properties of the reactants. Modifying substituents on your alkyne or nitrile oxide precursor can direct the cycloaddition to favor one isomer.
-
Reaction Conditions:
Q9: My isoxazole product seems to be decomposing during work-up or purification. What conditions should I avoid?
A9: The isoxazole ring is generally stable, but can be cleaved under certain conditions.
-
Strongly Basic or Acidic Conditions: Avoid prolonged exposure to strong acids or bases during work-up.[8]
-
Reductive Cleavage: As mentioned earlier, catalytic hydrogenation can cleave the N-O bond.[8]
-
Photochemical Decomposition: Some isoxazoles can be sensitive to UV light and may undergo rearrangement.[8][26] If your compound is light-sensitive, protect it from light during work-up and storage.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. a. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]
-
Reddit. (2022). Isoxazole synthesis. r/Chempros. Retrieved from [Link]
-
ResearchGate. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
PubMed. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Retrieved from [Link]
-
Springer. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Springer. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole. Scribd. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. UCLA. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. Retrieved from [Link]
-
YouTube. (2019). synthesis of isoxazoles. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethyl-4-Isoxazolecarbaldehyde. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3, 5-Dimethylisoxazole-4-carboxaldehyde, min 97%, 1 gram. CP Lab Safety. Retrieved from [Link]
-
YouTube. (2019). Sonogashira coupling. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected. Retrieved from [Link]
-
PubMed. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. Retrieved from [Link]
Sources
- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 54593-26-9: 3,5-Dimethyl-4-isoxazolecarbaldehyde [cymitquimica.com]
- 4. 3,5-Dimethyl-4-Isoxazolecarbaldehyde | C6H7NO2 | CID 289576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3,5-Dimethylisoxazole-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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- 26. Isoxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Reaction Monitoring of 2-(3,5-Dimethylisoxazol-4-yl)ethanol by Thin-Layer Chromatography (TLC)
Welcome to the dedicated technical support guide for monitoring reactions involving 2-(3,5-Dimethylisoxazol-4-yl)ethanol using Thin-Layer Chromatography (TLC). This resource is designed for researchers, medicinal chemists, and process development scientists who rely on accurate and efficient reaction tracking. Here, we address common challenges and provide expert insights to ensure your TLC analysis is both robust and reliable.
Part 1: Frequently Asked Questions (FAQs) for TLC Setup
This section covers the foundational questions you might have when establishing a TLC protocol for a reaction involving this compound, a polar heterocyclic alcohol.
Question 1: What is the ideal stationary phase for monitoring reactions with this compound?
Answer: For a polar molecule like this compound and its likely reaction products, the standard and most effective stationary phase is silica gel 60 F₂₅₄ . The "60" refers to the mean pore size in angstroms, which is well-suited for separating small organic molecules. The "F₂₅₄" indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm. The isoxazole ring in your compound is a chromophore, making it visible under UV light. The polar silanol groups (Si-OH) on the silica surface will interact with your polar analyte, providing the basis for separation. For highly polar products, alumina (less acidic) can be an alternative, but silica is the recommended starting point.
Question 2: How do I select an appropriate mobile phase (solvent system) to achieve good separation?
Answer: The key to a good separation is finding a solvent system that results in a retention factor (Rƒ) of approximately 0.3-0.5 for the compound of interest. A good starting point for a polar compound like this compound is a mixture of a non-polar solvent and a polar solvent.
-
Initial Recommendation: Begin with a 7:3 or 8:2 mixture of Ethyl Acetate (EtOAc) and Hexanes.
-
Systematic Approach: If the spots remain at the baseline (Rƒ is too low), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (EtOAc). If the spots run with the solvent front (Rƒ is too high), the mobile phase is too polar. Increase the proportion of the less polar solvent (Hexanes).
The goal is to achieve clear separation between your starting material, any key intermediates, and the final product. It is crucial to co-spot your TLC plate: apply the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) to definitively identify each component.
Part 2: Troubleshooting Common TLC Issues
Even with a well-designed protocol, issues can arise. This section provides a troubleshooting guide for common problems encountered during the TLC analysis of this compound reactions.
Question 3: My spots are streaking vertically instead of appearing as tight, round spots. What's causing this and how do I fix it?
Answer: Streaking is a common issue and can be caused by several factors, especially with polar, hydrogen-bond-donating compounds like your ethanol derivative.
| Potential Cause | Explanation | Solution |
| Sample Overloading | Applying too much of the reaction mixture to the TLC plate saturates the stationary phase, leading to a continuous "streak" rather than a discrete band. | Dilute your sample before spotting. A concentration of 1-2 mg/mL is typically sufficient. |
| Compound is Too Polar for the Solvent System | The compound has very strong interactions with the silica gel and is not effectively eluted by the mobile phase, causing it to "drag" up the plate. | Add a small amount (0.5-1%) of a more polar solvent like methanol or a few drops of acetic acid/triethylamine to the mobile phase. This can help to occupy the highly active sites on the silica, leading to more symmetrical spots. |
| Acidic/Basic Nature of the Compound | If your compound is acidic or basic, it can interact ionically with the slightly acidic silica gel, leading to streaking. | For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine or ammonia. This neutralizes the active sites and improves spot shape. |
| Incomplete Sample Dissolution | If the sample is not fully dissolved in the spotting solvent, solid material can streak up the plate. | Ensure your sample is completely dissolved before spotting. If needed, gently warm the sample or use a stronger, volatile solvent for spotting (e.g., dichloromethane). |
Question 4: I can't see any spots on my TLC plate after development and visualization. What should I do?
Answer: This can be a frustrating problem. The solution depends on the visualization method you are using.
-
UV Visualization (254 nm): If your starting material, this compound, and the expected product are not visible, first confirm that your UV lamp is functioning correctly. If it is, the concentration of your compound on the plate may be too low. Try spotting a more concentrated sample. It's also possible that your product has lost the UV-active isoxazole ring, although this is unlikely in most standard reactions.
-
Staining: If compounds are not UV-active or if you want to confirm the presence of non-UV active byproducts, a chemical stain is necessary. For a general-purpose stain, especially for compounds with functional groups that are not easily oxidized, permanganate stain is an excellent choice.
Protocol: Potassium Permanganate Stain
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution is stable for months when stored in a dark bottle.
-
Application: After developing the TLC plate, dry it completely with a heat gun. Dip the plate quickly into the permanganate solution using forceps.
-
Visualization: Gently warm the plate with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background. This is a very sensitive stain for alcohols.
Part 3: Advanced Techniques and Data Interpretation
This section explores how to move beyond simple qualitative monitoring to a more quantitative and definitive analysis.
Question 5: How can I use TLC to estimate the completion of my reaction?
Answer: TLC is a powerful tool for determining when a reaction has gone to completion. The primary indicator is the complete consumption of the starting material.
Workflow for Reaction Monitoring
Caption: Workflow for monitoring a reaction using TLC.
By comparing the intensity of the starting material spot in the reaction mixture lane over time, you can gauge the reaction's progress. A completed reaction is generally indicated by the complete disappearance of the starting material spot. The co-spot lane is critical to confirm that the spot in the reaction lane is indeed your starting material.
Question 6: My reaction produces multiple products with very similar Rƒ values. How can I improve their separation?
Answer: When multiple products have similar polarities, achieving separation can be challenging. Here are two effective strategies:
-
Optimize the Mobile Phase: Small changes to the solvent system can have a significant impact. Try switching to a different solvent system with similar polarity but different selectivity. For example, if you are using Ethyl Acetate/Hexanes, try a Dichloromethane/Methanol system. The different intermolecular interactions between the analytes and the new solvents can alter the relative Rƒ values.
-
Two-Dimensional TLC (2D-TLC): This is a powerful technique for separating complex mixtures.
-
Step 1: Spot the reaction mixture in one corner of a square TLC plate and develop it as usual.
-
Step 2: Dry the plate completely and then rotate it 90 degrees.
-
Step 3: Develop the plate again in a different solvent system. This second development further separates compounds that were not resolved in the first dimension.
-
Caption: The process of Two-Dimensional TLC (2D-TLC).
This technique effectively spreads the spots over the entire plate, significantly enhancing resolution for complex mixtures.
References
Technical Support Center: Troubleshooting Solubility Issues of 2-(3,5-Dimethylisoxazol-4-yl)ethanol in Organic Solvents
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 2-(3,5-Dimethylisoxazol-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in common organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its behavior, enabling you to design robust experimental protocols.
Physicochemical Profile of this compound
Understanding the structural characteristics of this compound is the first step in troubleshooting its solubility. The molecule's structure imparts a dual character—it has both polar and non-polar regions. The hydroxyl (-OH) group and the nitrogen and oxygen atoms in the isoxazole ring are polar and capable of hydrogen bonding. Conversely, the two methyl groups and the hydrocarbon backbone are non-polar. This amphiphilic nature is the primary determinant of its solubility profile.
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | [1] |
| CAS Number | 83467-34-9 | [1] |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Appearance | Liquid | [1] |
| Key Structural Features | - Polar Groups: Hydroxyl (-OH), Isoxazole Ring (N, O heteroatoms) | |
| - Non-Polar Groups: Two Methyl (-CH₃) groups, Ethyl linker | ||
| - Hydrogen Bond Donor: 1 (from -OH) | ||
| - Hydrogen Bond Acceptor: 2 (from N and O in the ring, and O in -OH) |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its structure, this compound is expected to be most soluble in polar protic and polar aprotic solvents. The principle of "like dissolves like" is paramount; solvents that can engage in hydrogen bonding and have a moderate to high polarity will be most effective.[2][3] Therefore, alcohols (e.g., ethanol, methanol), DMSO, and DMF should be good starting points. Its solubility will likely be limited in purely non-polar solvents like hexane or toluene due to the energetic penalty of disrupting the solvent-solvent interactions without sufficient compensating solute-solvent interactions.[3]
Q2: Why is my compound not dissolving even in a recommended solvent like ethanol?
A2: Several factors could be at play:
-
Concentration: You may be attempting to create a supersaturated solution. Every compound has a maximum solubility in a given solvent at a specific temperature.[4]
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[2][5][6] Your experiment at room temperature might not be sufficient to dissolve the desired amount.
-
Purity of Compound/Solvent: Impurities in either the solute or the solvent can alter the expected solubility characteristics. Water content in an organic solvent, for instance, can significantly change its polarity.
-
Kinetic vs. Thermodynamic Solubility: Dissolution can be a slow process. Insufficient time or agitation may result in a suspension rather than a true solution.[7]
Q3: My compound dissolved with heating, but crashed out of solution upon cooling. What does this mean and how can I fix it?
A3: This indicates that you successfully created a saturated or supersaturated solution at a higher temperature, but the compound's solubility is significantly lower at room temperature.[6] This is a common phenomenon. To address this:
-
Use a Co-solvent System: The addition of a second, miscible solvent can improve the overall solvating power of the system and stabilize the solute at lower temperatures.[8][9]
-
Work at Elevated Temperatures: If your experimental protocol allows, you can maintain the solution at the elevated temperature at which the compound is soluble.
-
Re-evaluate Solvent Choice: The primary solvent may not be optimal. A solvent with a slightly different polarity or stronger hydrogen bonding capability might maintain solubility upon cooling.
Troubleshooting Guide: Specific Scenarios
This section addresses specific problems you may encounter during your experiments. A general troubleshooting workflow is illustrated below.
Caption: General workflow for troubleshooting solubility issues.
Problem 1: The compound won't dissolve in a non-polar solvent (e.g., Hexane, Toluene).
-
Question: I'm trying to dissolve this compound in toluene for a reaction, but it remains an insoluble liquid/solid. Why?
-
Answer: There is a significant polarity mismatch. Toluene is a non-polar aromatic solvent, while your compound has a highly polar hydroxyl group and a polar isoxazole ring. The energy required to break the strong hydrogen bonds between the solute molecules is not compensated by the weak van der Waals forces that would form with toluene.
-
Solution: Introduce a polar co-solvent. A co-solvent acts as a bridge between the solute and the primary solvent.[8][10][11] Adding a small volume (5-20%) of a miscible, more polar solvent like tetrahydrofuran (THF) or 1,4-dioxane can dramatically increase solubility. These co-solvents can interact with both the polar groups of your compound and the non-polar solvent.
-
Problem 2: The compound has limited solubility in a polar aprotic solvent (e.g., Acetone, Ethyl Acetate).
-
Question: I can only dissolve a small amount of my compound in ethyl acetate. I need a more concentrated solution. What should I do?
-
Answer: While polar aprotic solvents are better matches than non-polar ones, their solvating power for your compound might be limited by their inability to act as hydrogen bond donors. The primary solute-solvent interaction here is dipole-dipole.
-
Solution 1 (Heating): Gently warm the mixture. Increasing the temperature provides the energy needed to overcome the solute's crystal lattice energy (if it's a solid) and promotes dissolution.[6][12] Use a water bath at 40-50°C with stirring.
-
Solution 2 (Co-solvency): Add a small percentage (e.g., 5-10%) of a polar protic co-solvent like ethanol or methanol. The protic co-solvent can hydrogen bond with the hydroxyl group and the heteroatoms of your compound, significantly enhancing solubility.[13]
-
Problem 3: The compound is not dissolving well even in a polar protic solvent (e.g., Ethanol).
-
Question: I expected the compound to be freely soluble in ethanol, but I'm struggling to get my desired concentration of 50 mg/mL.
-
Answer: Even with a good solvent match, solubility is finite. You may be exceeding the saturation limit at room temperature.
-
Solution 1 (Sonication & Gentle Heat): Use an ultrasonic bath to provide localized energy and break up any particle agglomerates.[7] This can be combined with gentle warming to 40°C.
-
Solution 2 (Stronger Polar Solvent): Switch to a more powerful polar solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly polar and are excellent solvents for a wide range of organic molecules. They are often used to create concentrated stock solutions.
-
Caption: A co-solvent bridges the polarity gap between the solute and the primary solvent.
Experimental Protocols
Protocol 1: Systematic Approach to Solvent Screening
-
Preparation: Dispense 1-2 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, DMSO).
-
Initial Observation: Observe solubility at room temperature. Note if the compound dissolves immediately, partially, or not at all.
-
Agitation: Vortex each vial for 30 seconds. Observe any changes.
-
Sonication: Place the vials in an ultrasonic bath for 5 minutes. Observe any changes.
-
Heating: Place the vials in a heat block or water bath at 50°C for 5 minutes. Agitate gently. Observe any changes.
-
Cooling: Allow the heated vials to cool to room temperature. Observe if any precipitation occurs.
-
Analysis: Record your observations in a table to identify the most effective solvent system for your required concentration.
Protocol 2: Solubility Enhancement using Co-solvency
-
Primary Suspension: Suspend the desired mass of this compound in the primary organic solvent (e.g., toluene). Start with about 80% of your final target volume.
-
Co-solvent Addition: While stirring vigorously, add a suitable co-solvent (e.g., THF) dropwise.
-
Observation: Continue adding the co-solvent until the solution becomes clear.
-
Quantification: Note the volume of co-solvent required. It is best practice to keep the co-solvent volume minimal, ideally below 20% of the total volume, to avoid drastically changing the overall properties of the solvent system for your subsequent application.
-
Final Volume Adjustment: Add more of the primary solvent to reach the final target concentration and volume.
References
-
Factors Influencing the Solubility of Drugs - Pharmlabs. Link
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021-07-05). Link
-
Cosolvent - Wikipedia. Link
-
Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives - Benchchem. Link
-
Temperature and solvent effects in the solubility of some drugs: experimental and modeling. Link
-
Solubility: The Important Phenomenon in Pharmaceutical Analysis | Open Access Journals. Link
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. Link
-
Cosolvent. Link
-
Cosolvent – Knowledge and References - Taylor & Francis. Link
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020-11-12). Link
-
Co-solvent: Significance and symbolism. (2025-12-23). Link
-
Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. (2021-08-27). Link
-
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. Link
-
13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2023-07-07). Link
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021-07-26). Link
-
Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023-01-29). Link
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022-12-12). Link
-
Advances in isoxazole chemistry and their role in drug discovery - PubMed. (2025-03-17). Link
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Link
-
Solubility of organic solutes in ethanol/water mixtures - PubMed. Link
-
This compound | 83467-34-9 - Sigma-Aldrich. Link
-
This compound - Fluorochem. Link
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- 13. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Welcome to the technical support center for 2-(3,5-Dimethylisoxazol-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered with this key intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Section 1: Initial Assessment and Impurity Profiling
A successful purification strategy begins with a thorough understanding of your material. The crude product's impurity profile dictates the most effective purification method.
Q1: What are the key physicochemical properties of this compound I should be aware of?
Understanding the fundamental properties of your target compound is the first step in designing a purification strategy. The presence of the hydroxyl (-OH) group makes it a polar molecule, which heavily influences its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Physical State | Liquid | [1] |
| Purity (Typical) | ~95% (Commercial Grade) | [1] |
| Key Structural Features | Isoxazole ring, two methyl groups, primary alcohol | N/A |
Q2: What are the most common impurities associated with the synthesis of this compound?
Impurities can originate from starting materials, side reactions during synthesis, or degradation. For isoxazole derivatives, these typically fall into several classes:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 1,3-diketones or hydroxylamine.[2][3] These are often highly polar and can sometimes be removed with an initial aqueous wash.
-
Reaction Byproducts: The formation of the isoxazole ring can sometimes yield regioisomers or byproducts like furoxans, which may have very similar polarities to the desired product, making separation challenging.[4]
-
Solvent and Reagent Residue: Residual solvents or reagents used in the synthesis (e.g., bases like triethylamine, acids) can contaminate the final product.
-
Degradation Products: The isoxazole ring can be susceptible to cleavage under certain conditions. Strong acidic conditions (pH < 3.5) or basic conditions, especially at elevated temperatures, can lead to ring-opening and degradation.[5][6] Exposure to UV light may also cause rearrangement.[2]
Q3: Which analytical techniques are recommended for assessing the purity of my crude sample?
A multi-pronged analytical approach is best for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is your first and most crucial tool. It is indispensable for quickly assessing the complexity of the crude mixture and for developing a solvent system for column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. A reversed-phase C18 column is typically effective for analyzing polar organic molecules like this one.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of unknown impurities, which provides clues to their structures.[9]
Section 2: Primary Purification via Column Chromatography
Column chromatography is the most frequently used and effective method for purifying isoxazole derivatives.[4] Success hinges on the careful selection of the stationary and mobile phases.
Workflow for Chromatography Method Development
Caption: Decision workflow for developing a column chromatography method.
Troubleshooting Column Chromatography
Q: I'm struggling to find a good solvent system. My compound either stays at the baseline or shoots to the solvent front on the TLC plate. What should I do?
This is a common polarity mismatch issue. Your goal is an Rf value of approximately 0.2-0.4 for good separation on a column.
-
If Rf is too low (at baseline): Your mobile phase is not polar enough.[10] Gradually increase the proportion of the polar solvent (e.g., increase ethyl acetate in your hexane/ethyl acetate mixture). If you are already at 100% ethyl acetate, consider switching to a more polar solvent like methanol (e.g., 1-5% methanol in dichloromethane).
-
If Rf is too high (at solvent front): Your mobile phase is too polar.[10] Increase the proportion of the non-polar solvent (e.g., increase hexane).
Table 2: Common Chromatography Solvents (Increasing Polarity)
| Solvent | Polarity Index |
|---|---|
| Hexane / Heptane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane (DCM) | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Acetonitrile (MeCN) | 5.8 |
| Isopropanol (IPA) | 3.9 |
| Ethanol (EtOH) | 4.3 |
| Methanol (MeOH) | 5.1 |
Q: My spot is streaking or "tailing" on the TLC plate. Will this affect my column?
Yes, streaking on TLC indicates that the compound is interacting too strongly or in a non-ideal way with the silica gel, which will lead to broad peaks and poor separation on the column.[10]
-
Cause: This often happens with polar compounds containing amine or hydroxyl groups that interact with acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a modifier to your mobile phase. For a compound with a hydroxyl group, adding a small amount of acid (e.g., 0.5-1% acetic acid) can sometimes help by protonating the compound and standardizing its interaction with the silica. Conversely, if basic impurities are suspected or if the compound itself is sensitive, adding a small amount of a base like triethylamine (0.5-1%) can neutralize the acidic sites on the silica.[4][10]
Q: I believe my compound is degrading on the silica column. How can I confirm this and what can I do?
If you see new spots appearing in your collected fractions that were not in the crude material, degradation is likely.
-
Confirmation: Run a "silica stability test." Dissolve a small amount of your crude product in a solvent, spot it on a TLC plate, and then add a small amount of silica gel to the vial. Let it stir for a few hours at room temperature, then spot the mixture on the same TLC plate next to the original spot and elute. If new spots appear in the silica-treated sample, your compound is not stable to silica.[11]
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of silica in your mobile phase containing 1-2% triethylamine, then pack the column with this slurry. This neutralizes the acidic sites.
-
Use a Different Stationary Phase: Consider using alumina (neutral or basic) or switching to reverse-phase chromatography (e.g., C18 silica), where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile).[11]
-
Section 3: Polishing the Product by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from an already enriched product, often yielding highly pure crystalline material.[12]
Experimental Workflow for Recrystallization
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. silicycle.com [silicycle.com]
- 11. Purification [chem.rochester.edu]
- 12. mt.com [mt.com]
Technical Support Center: 2-(3,5-Dimethylisoxazol-4-yl)ethanol Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 2-(3,5-Dimethylisoxazol-4-yl)ethanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: From Bench to Bulk
Scaling up any chemical synthesis introduces complexities that may not be apparent at the gram scale. The synthesis of this compound is no exception. This section addresses specific problems you may encounter, their root causes, and actionable solutions.
Problem 1: Decreased Yield and Slower Reaction Rate at Larger Scale
Question: I successfully synthesized this compound with an 85% yield in a 100 mL flask. However, upon scaling to a 5 L reactor, my yield dropped to 60%, and the reaction is taking significantly longer to complete. What could be the cause?
Answer: This is a classic scale-up challenge often related to mass and heat transfer limitations. As the reactor volume increases, the surface-area-to-volume ratio decreases, leading to inefficient mixing and temperature control.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Mixing | In a larger vessel, achieving uniform distribution of reactants and maintaining a consistent temperature throughout the reaction mixture is more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate and promoting side reactions. | 1. Optimize Agitation: Increase the stirrer speed or consider using a different type of impeller (e.g., anchor or pitched-blade turbine) to improve mixing efficiency. 2. Baffling: If your reactor is not already baffled, installing baffles can disrupt vortex formation and promote more turbulent, effective mixing. |
| Poor Heat Transfer | The larger volume of the reaction mass makes it harder to heat and cool efficiently. If the reaction is endothermic, it may not be reaching the optimal temperature. If it's exothermic, localized overheating can lead to degradation of reactants or products. | 1. Reactor Jacketing: Ensure the reactor jacket fluid is at the correct temperature and flow rate to provide adequate heating or cooling. 2. Controlled Addition: For exothermic reactions, consider a controlled, slow addition of one of the reactants to manage the heat generated.[1] |
| Reagent Purity at Scale | The purity of reagents sourced in larger quantities can sometimes differ from smaller, lab-grade batches. Impurities can inhibit the reaction or introduce side reactions. | 1. Quality Control: Always perform quality control checks on new batches of starting materials, regardless of the supplier's certificate of analysis. 2. Re-purification: If necessary, re-purify starting materials before use. |
Problem 2: Increased Impurity Profile, Especially Dimerization Byproducts
Question: On a larger scale, I'm observing a significant increase in a high-molecular-weight impurity, which I suspect is a furoxan dimer. How can I minimize its formation?
Answer: The formation of furoxans is a common side reaction in isoxazole synthesis, particularly those involving in situ generation of nitrile oxides.[2] At higher concentrations typical of scale-up, the dimerization of the nitrile oxide intermediate can become more pronounced.[2]
Troubleshooting Flowchart for Impurity Reduction:
Caption: Decision tree for minimizing furoxan byproduct formation.
Detailed Strategies:
-
In Situ Generation and Consumption: The key is to ensure the nitrile oxide intermediate reacts with the intended dipolarophile as soon as it is formed. This can be achieved by the slow, subsurface addition of the oxidizing agent (e.g., bleach or N-chlorosuccinimide) to a well-stirred solution of the oxime and the alkyne/alkene.
-
Stoichiometry Adjustment: Increasing the relative amount of the dipolarophile can help to "trap" the nitrile oxide before it has a chance to dimerize. Experiment with increasing the stoichiometry from 1.1 equivalents to 1.3 or 1.5 equivalents.
-
Solvent Effects: The choice of solvent can influence the rate of both the desired reaction and the dimerization. Acetonitrile has been shown to be effective in some cases.[3]
Problem 3: Difficulties in Product Isolation and Purification
Question: My crude product is an oil that is difficult to handle, and column chromatography, which worked well on a small scale, is not practical for multi-kilogram quantities. What are my options for large-scale purification?
Answer: Transitioning from chromatography to more scalable purification techniques like crystallization or distillation is a critical step in process development.
Purification Strategy Comparison:
| Method | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution for separating closely related impurities. | Not easily scalable, requires large volumes of solvent, costly.[2] | Small-scale synthesis and initial impurity profiling. |
| Crystallization | Highly scalable, can provide very pure material, cost-effective. | Product must be a solid, requires screening for suitable solvent systems. | Purifying solid products at a large scale.[4] |
| Distillation | Scalable, effective for separating compounds with different boiling points. | Product must be thermally stable, may not separate isomers or impurities with similar boiling points. | Purifying liquid products that are thermally stable. |
| Liquid-Liquid Extraction | Good for removing water-soluble or acid/base-labile impurities. | May require large solvent volumes, can lead to emulsion formation. | Initial work-up and removal of bulk impurities. |
Recommended Approach for this compound:
-
Initial Work-up: Start with a thorough aqueous wash of the crude reaction mixture to remove water-soluble starting materials and byproducts. An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., saturated sodium bicarbonate) can remove basic and acidic impurities, respectively.
-
Crystallization Screening: Even if the crude product is an oil, it may crystallize after initial purification. Screen a variety of solvent/anti-solvent systems (e.g., ethanol/water, ethyl acetate/heptane, toluene/heptane) to induce crystallization.
-
Distillation: If the product remains an oil and is thermally stable, vacuum distillation can be an effective purification method. The boiling point of (3,5-Dimethylisoxazol-4-yl)methanol is reported as 96-97 °C, which can serve as a reference point.[5]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key considerations for scale-up?
A1: A common route involves the reduction of a corresponding carboxylic acid or ester, such as methyl 3,5-dimethylisoxazole-4-carboxylate.[5]
Reaction Scheme:
Caption: General reduction synthesis pathway.
Scale-Up Considerations:
-
Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective on a small scale, their pyrophoric nature and highly exothermic quenches pose significant safety risks at a larger scale. Consider alternative, safer reducing agents like sodium borohydride (NaBH4) in combination with a Lewis acid, or catalytic hydrogenation if the isoxazole ring is stable under those conditions.
-
Thermal Management: The reduction of esters is often highly exothermic. A slow, controlled addition of the reducing agent to the ester solution at a low temperature is crucial to prevent thermal runaway.
-
Work-up Procedure: Quenching large volumes of hydride reagents requires careful planning and specialized equipment to manage gas evolution and exotherms safely.
Q2: Are there any specific safety hazards I should be aware of when scaling up this synthesis?
A2: Yes, several potential hazards require careful management:
-
Thermal Runaway: As mentioned, exothermic reactions, particularly reductions and the quenching of reactive reagents, can lead to a rapid increase in temperature and pressure if not properly controlled.
-
Use of Strong Bases or Acids: Ring-opening of the isoxazole can occur under strongly basic or acidic conditions.[2] Ensure that pH is controlled during work-up procedures.
-
Solvent Choice: Use of volatile and flammable solvents like diethyl ether or THF requires appropriate engineering controls (e.g., grounding, inert atmosphere, proper ventilation) to mitigate fire and explosion risks.
Q3: How can I monitor the reaction progress effectively on a large scale?
A3: In-process controls (IPCs) are essential for monitoring reaction completion and impurity formation at scale. While thin-layer chromatography (TLC) is useful in the lab, it may not be rapid enough for large-scale process control.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantitative analysis of reaction progress. A small sample can be quickly withdrawn from the reactor, quenched, and analyzed to determine the ratio of starting material to product.
-
Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can also be an effective monitoring tool.
-
Spectroscopic Methods: In some cases, in-situ monitoring using spectroscopic techniques like FT-IR or Raman spectroscopy can provide real-time reaction data without the need for sampling.
By anticipating these common scale-up challenges and implementing robust process controls, the synthesis of this compound can be successfully and safely transitioned from the laboratory to production scale.
References
- Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27, 1309–1344.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Yadav, J. S., et al. (2011). A novel and efficient method for the synthesis of trisubstituted isoxazoles using flow chemistry. Beilstein Journal of Organic Chemistry, 7, 1234-1240.
- Zheng, G., et al. (2025). Biocatalytic syn-stereoselective synthesis of alkyloxime, oxime ether, and their derivatives. Biotechnology and Bioprocess Engineering.
- Wu, X., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Organic Letters, 24(9), 1774–1778.
- Wang, J., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085.
- Hong, J., & Luesch, H. (2012). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. ACS Medicinal Chemistry Letters, 3(11), 901-905.
- Technical Disclosure Commons. (2024). Process for the preparation of 2-[4- [(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N.
-
GlobalChemMall. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanol. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: 2-(Benzo[d]isoxazol-3-yl)ethanol Purification.
- Al-Mousawi, S. M., et al. (2021). One-Pot Synthesis of 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2021(2), M1234.
- Gupta, R., Mehta, G., & Kuhad, R. C. (2015). Scale up of abatement of fermentation inhibitors from acid hydrolysates for efficient conversion to ethanol as biofuel. Journal of Chemical Technology & Biotechnology, 90(5), 904-910.
- Lopez-Giraldo, L. J., et al. (2024). Ethanol Production from Soursop Leachate: Nitrogen Sources and Scale-up. Chemical Engineering Transactions, 107, 1-6.
- Al-Omran, F., et al. (2013). β-Oxo Anilides in Heterocyclic Synthesis: Novel Synthesis of Substituted Pyridazinones, Pyridine, Pyrimidines and Pyrazolotriazines. International Journal of Organic Chemistry, 3(1), 59-67.
Sources
- 1. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalchemmall.com [globalchemmall.com]
Technical Support Center: 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Welcome to the technical support guide for 2-(3,5-Dimethylisoxazol-4-yl)ethanol. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique combination of a hydroxyl group and an isoxazole moiety presents specific handling requirements, particularly concerning moisture sensitivity. This guide provides in-depth, field-proven insights to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is moisture a critical concern?
This compound is a bifunctional organic molecule featuring a substituted isoxazole ring and a primary alcohol functional group. Its utility in drug discovery is significant, as the isoxazole core is a key pharmacophore in numerous approved drugs.[1][2][3]
The primary concern with moisture stems from the terminal ethanol (hydroxyl) group . Alcohols, especially those with short alkyl chains, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This absorbed water can act as an unwanted nucleophile, a proton source, or a base in sensitive chemical reactions, leading to side products, reduced yields, and catalyst deactivation.
While the isoxazole ring is generally a stable aromatic system, its stability can be compromised under specific conditions, such as in the presence of strong bases or at elevated temperatures, where ring-opening can occur.[6][7] The presence of water can alter the pH and reaction environment, potentially contributing to these degradation pathways in sensitive transformations.[7][8]
Q2: My reaction yield is unexpectedly low. How can I confirm if my this compound has been compromised by moisture?
Low yield is a classic symptom of water contamination in moisture-sensitive reactions. While visual inspection is unreliable, there are definitive analytical methods to quantify water content:
-
Karl Fischer Titration: This is the gold standard for accurately determining trace amounts of water in organic solvents and reagents.
-
¹H NMR Spectroscopy: While less quantitative than Karl Fischer, this method can be indicative. Prepare a sample in a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The presence of a broad, exchangeable peak for water (typically around 1.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆) suggests contamination. For older bottles of any liquid reagent, it is good practice to take an NMR to assess decomposition.[9]
A simple, albeit indirect, method is to run a control reaction. If a freshly opened or rigorously dried sample of the reagent provides a significantly higher yield under identical conditions, your working stock is likely contaminated.
Q3: What are the definitive best practices for storing this reagent to prevent moisture uptake?
Proper storage is the most effective preventative measure. The goal is to minimize exposure to the laboratory atmosphere.[10][11]
| Storage Condition | Recommendation | Rationale |
| Container | Store in the original manufacturer's bottle. | These containers are specifically designed to maintain reagent integrity.[10] For reagents packaged in Sure/Seal™ bottles, the septum provides an excellent barrier against the atmosphere.[12] |
| Sealing | Ensure the cap is tightly sealed after every use. For standard screw-cap bottles, wrapping the cap-bottle junction with Parafilm provides an extra barrier. | Prevents gradual ingress of atmospheric moisture and other contaminants.[10] |
| Environment | Store the sealed bottle inside a cabinet or desiccator containing a desiccant (e.g., Drierite™ or silica gel). | A dry secondary environment provides an additional layer of protection. |
| Temperature | Store at room temperature unless the supplier datasheet specifies refrigeration. Avoid freezing, as this can cause container stress and failure.[9] | Temperature fluctuations can create pressure differentials, potentially drawing moist air into a poorly sealed container.[11] |
| Atmosphere | For high-purity applications, store the reagent under a positive pressure of an inert gas like argon or nitrogen. | This is the most robust method for protecting highly sensitive reagents from both moisture and oxygen.[12] |
Q4: What is the standard protocol for dispensing this compound for a moisture-sensitive reaction?
Executing a clean, anhydrous transfer is critical. The recommended method is using syringe techniques under an inert atmosphere. This prevents the reagent from ever being exposed to ambient air.
A detailed, step-by-step protocol for this workflow is provided in the "Experimental Protocols" section below.
Q5: What are the specific chemical consequences of water contamination in reactions involving this molecule?
Water can be detrimental in several ways, depending on the specific reaction chemistry:
-
As a Nucleophile: The hydroxyl group on this compound is often the intended nucleophile. Water is also a nucleophile and can compete in reactions, leading to undesired byproducts. For example, in an esterification with an acyl chloride, water would hydrolyze the acyl chloride back to the carboxylic acid.
-
As a Proton Source: In reactions involving strongly basic or organometallic reagents (e.g., Grignard reagents, organolithiums, LDA), water will rapidly quench these species, consuming expensive reagents and halting the desired reaction.
-
Impact on Catalysts: Many transition metal catalysts used in cross-coupling reactions are sensitive to water, which can lead to catalyst deactivation and failed reactions.
-
Solvent Effects: The presence of water can alter the polarity and solvation properties of the reaction medium, which can influence reaction rates and selectivity.[13]
// Nodes start [label="this compound\n+ H₂O Contamination\nin Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"];
reagent_node [shape=ellipse, label="Sensitive Reagents\n(e.g., n-BuLi, Grignards, LDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; electrophile_node [shape=ellipse, label="Reactive Electrophiles\n(e.g., Acyl Chlorides, Anhydrides)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_node [shape=ellipse, label="Moisture-Sensitive Catalysts\n(e.g., Pd(PPh₃)₄)", fillcolor="#F1F3F4", fontcolor="#202124"];
outcome1 [label="Protonation/\nQuenching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; outcome2 [label="Competitive Nucleophilic Attack/\nHydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; outcome3 [label="Catalyst Deactivation/\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
result [label="Low Yield / Reaction Failure", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reagent_node [label=" H₂O acts as\nproton source"]; start -> electrophile_node [label=" H₂O acts as\ncompeting nucleophile"]; start -> catalyst_node [label=" H₂O attacks\nmetal center"];
reagent_node -> outcome1; electrophile_node -> outcome2; catalyst_node -> outcome3;
outcome1 -> result; outcome2 -> result; outcome3 -> result; } enddot Caption: Consequences of water contamination in a typical organic reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Quenching of a strong base or organometallic reagent by water.2. Deactivation of a moisture-sensitive catalyst. | 1. Verify the dryness of all solvents and reagents. Use freshly dried solvents. 2. Use a new bottle of this compound or dry the existing stock over molecular sieves (ensure compatibility first).3. Ensure the inert atmosphere is truly dry and oxygen-free. |
| Formation of unexpected side products. | 1. Water acting as a competing nucleophile.2. Water-induced degradation of starting materials or intermediates. | 1. Analyze crude reaction mixture by LC-MS or GC-MS to identify byproducts (e.g., hydrolyzed starting materials).2. Rigorously follow anhydrous techniques for reagent transfer and reaction setup.[12] |
| Inconsistent results between experiments. | 1. Variable amounts of moisture introduced from the atmosphere.2. Degradation of the reagent over time due to improper storage. | 1. Standardize the handling protocol for all moisture-sensitive reagents.2. Check the water content of the reagent stock before each use if high reproducibility is required.3. Always use a freshly opened bottle for critical, large-scale reactions. |
Experimental Protocols
Protocol 1: Anhydrous Liquid Reagent Transfer via Syringe
This protocol ensures the transfer of this compound without exposure to the atmosphere.
Materials:
-
Oven-dried reaction flask with a rubber septum
-
Oven-dried, gas-tight syringe and long needle
-
Reagent bottle of this compound (e.g., Aldrich Sure/Seal™)
-
Source of dry, inert gas (Argon or Nitrogen) with a bubbler
Procedure:
-
System Purge: Assemble the dry reaction flask and purge with inert gas for 5-10 minutes. Maintain a slight positive pressure of inert gas, confirmed by a slow bubble rate in the bubbler.
-
Syringe Preparation: Dry the syringe and needle in a 125 °C oven overnight and cool in a desiccator.[12] Alternatively, flush the syringe thoroughly with the inert gas at least 10 times immediately before use.[12]
-
Pressure Equalization: Insert a needle connected to the inert gas line through the septum of the reagent bottle. This will replace the volume of liquid removed with inert gas, preventing a vacuum that could pull in air.
-
Withdraw Reagent: Puncture the septum of the reagent bottle with the dry syringe needle. To avoid clogging, ensure the needle tip is below the surface of the liquid. Slowly withdraw the desired volume. It is helpful to pull a small amount of inert gas from the headspace into the syringe after the liquid to prevent drips.
-
Transfer: Remove the syringe from the reagent bottle and swiftly insert it through the septum of the reaction flask. Depress the plunger to add the reagent.
-
Finalize: Remove the syringe from the reaction flask. For highly sensitive reactions, the reaction flask can be briefly evacuated and backfilled with inert gas to remove any trace air introduced during the transfer.
References
-
How to Store Lab Reagents: Dos and Don'ts. (2025). Laboratory Disposable Products. [Link]
-
How to Store Reagents. Department of Chemistry: University of Rochester. [Link]
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
-
Structure and stability of isoxazoline compounds. ResearchGate. [Link]
-
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1990). PubMed. [Link]
-
Solubility of Isoxazole. Solubility of Things. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2024). RSC Publishing. [Link]
-
Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2024). PMC - NIH. [Link]
-
Role of water in determining organic reactivity in aqueous binary solvents. ResearchGate. [Link]
-
Effect of the hygroscopic nature of pure ethanol in the accuracy of preparation of simulator solutions. (2004). ROSA P. [Link]
-
12.2 Properties of Alcohols | Organic Chemistry. (2021). YouTube. [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected NMR Shifts for 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Prepared by: Your Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(3,5-Dimethylisoxazol-4-yl)ethanol and have encountered unexpected or difficult-to-interpret Nuclear Magnetic Resonance (NMR) spectra. Instead of a rigid troubleshooting list, we will explore the common challenges through a series of frequently asked questions, delving into the underlying chemical principles and providing robust experimental protocols to validate your findings.
Introduction: The Challenge with this compound
The structure of this compound—featuring a substituted heterocyclic ring linked to a flexible hydroxyethyl sidechain—presents several factors that can lead to NMR shifts deviating from simple predictions. These include intramolecular interactions, solvent effects, and conformational dynamics. This guide will equip you with the expertise to diagnose these effects confidently.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this molecule?
A1: Predicting chemical shifts is the first step in identifying a deviation. While a definitive experimental spectrum depends on acquisition conditions, we can establish a baseline from established chemical shift ranges and data on analogous structures.[1][2]
The structure is as follows:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Proton (¹H) Shift (ppm) | Multiplicity | Carbon (¹³C) Shift (ppm) | Notes |
| Isoxazole-CH₃ (C3) | ~2.35 | Singlet (s) | ~11 | Typical for a methyl on an isoxazole ring. |
| Isoxazole-CH₃ (C5) | ~2.20 | Singlet (s) | ~10 | May be slightly upfield compared to the C3-methyl. |
| Ring-CH₂- | ~2.60 | Triplet (t) | ~28 | Adjacent to the isoxazole ring. |
| -CH₂-OH | ~3.80 | Triplet (t) | ~61 | Deshielded by the adjacent oxygen atom.[1] |
| -OH | 1.5 - 4.0 (highly variable) | Broad Singlet (br s) | N/A | Position and shape are highly dependent on concentration, solvent, and temperature. |
| Isoxazole C3 | N/A | N/A | ~161 | Quaternary carbon. |
| Isoxazole C4 | N/A | N/A | ~115 | Quaternary carbon, site of substitution. |
| Isoxazole C5 | N/A | N/A | ~168 | Quaternary carbon. |
Note: These are estimated values. Significant deviations are the primary subject of this guide.
Q2: My hydroxyl (-OH) proton signal is significantly downfield (e.g., > 5 ppm) and broad. What is the likely cause?
A2: A downfield and broad hydroxyl signal is a classic indicator of hydrogen bonding.[3] In the case of this compound, there are two primary possibilities:
-
Intermolecular Hydrogen Bonding: At higher concentrations, molecules can form hydrogen bonds with each other. This deshields the hydroxyl proton, shifting it downfield. This effect is concentration-dependent.
-
Intramolecular Hydrogen Bonding: The molecule's geometry may allow the hydroxyl proton to form a hydrogen bond with either the nitrogen or oxygen atom of the isoxazole ring. This creates a stable 5- or 6-membered ring structure, which strongly deshields the proton, causing a significant downfield shift that persists even at low concentrations.[4][5] This is a common phenomenon in molecules with proximate hydrogen bond donors and acceptors.[6][7]
Caption: Potential intramolecular H-bond in this compound.
To diagnose this, see Protocol 1 .
Q3: The chemical shifts of my methylene (-CH₂-) protons are significantly different from predictions. Why?
A3: The electronic environment of the methylene protons is highly sensitive to the choice of NMR solvent. Solvent molecules can arrange around the solute, creating a "solvent cage" that influences the local magnetic field.[8][9]
-
Non-polar, Aprotic Solvents (e.g., CDCl₃): Generally serves as a good baseline, with minimal specific interactions beyond standard dipole-dipole forces.
-
Polar, Aprotic Solvents (e.g., DMSO-d₆): These solvents can act as hydrogen bond acceptors. DMSO will strongly interact with the -OH proton, disrupting any intramolecular H-bonds and significantly altering the shifts of the adjacent -CH₂- group.[8]
-
Aromatic Solvents (e.g., Benzene-d₆): These solvents exhibit strong magnetic anisotropy.[10] They tend to arrange around the positive end of the solute's dipole, often causing nearby protons to experience a shielding effect, shifting them upfield. This can be a powerful diagnostic tool.
Caption: Influence of different solvent cages on the solute's NMR spectrum.
Table 2: Expected Direction of Shift Changes for Methylene Protons Relative to CDCl₃
| Proton Group | Solvent: DMSO-d₆ | Solvent: Benzene-d₆ | Causality |
| Ring-CH₂ - | Minor downfield shift (Δδ ~ +0.1 ppm) | Significant upfield shift (Δδ ~ -0.3 to -0.6 ppm) | Proximity to the polar heterocyclic ring. |
| -CH₂ -OH | Significant downfield shift (Δδ ~ +0.2 ppm) | Significant upfield shift (Δδ ~ -0.4 to -0.7 ppm) | Strong interaction with the hydroxyl group. |
To confirm solvent effects, see Protocol 2 .
Q4: My spectrum shows completely unexpected signals or splitting patterns. Could I have synthesized the wrong isomer?
A4: This is a critical possibility. The synthesis of substituted isoxazoles, particularly from β-dicarbonyl compounds and hydroxylamine, can sometimes yield regioisomers.[11] An incorrect starting material or reaction condition could lead to an alternative structure that fits the mass spec data but has a different NMR spectrum.
Potential Isomer: 2-(3,5-Dimethylisoxazol-5 -yl)ethanol is an unlikely but possible isomer depending on the synthetic route, though it would be named differently. A more plausible issue is an error in the starting materials leading to a different substitution pattern altogether.
A logical workflow is essential to diagnose this.
Sources
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Introduction: Welcome to the technical support guide for the crystallization of 2-(3,5-Dimethylisoxazol-4-yl)ethanol (CAS 83467-34-9). This document is designed for researchers, chemists, and pharmaceutical development professionals who may be encountering challenges in obtaining a crystalline solid form of this compound. Based on its structure—a substituted isoxazole with a flexible ethanol side chain—and its listed physical state as a liquid at room temperature, this compound presents typical challenges associated with low-melting-point solids or viscous oils.[1] This guide provides a structured, causality-driven approach to troubleshooting common crystallization issues through a series of targeted FAQs and in-depth troubleshooting protocols.
Troubleshooting Guide: From Persistent Oil to Pure Crystals
This section addresses the most pressing experimental hurdles in a question-and-answer format, guiding you from initial problem identification to a successful crystalline product.
Q1: My this compound synthesis resulted in a viscous oil that refuses to crystallize, even after solvent removal. What is the most common cause and my first step?
A1: The most frequent cause for crystallization failure, especially when a compound presents as an oil, is the presence of impurities.[2][3] These can be residual solvents, unreacted starting materials, or by-products from the synthesis. Even at low concentrations, impurities can disrupt the formation of an ordered crystal lattice, a process that relies on highly specific intermolecular interactions.[4][5]
Your first and most critical step is to verify the purity of your material.
Recommended Action: Purity Assessment
-
High-Resolution NMR Spectroscopy: Obtain a ¹H and ¹³C NMR spectrum. Look for unexpected peaks, broad signals where sharp ones are expected, or incorrect integration ratios that indicate the presence of contaminants. Residual solvents are often easily identified in the ¹H NMR spectrum.
-
LC-MS or GC-MS: These techniques can help identify and quantify minor impurities that may not be clearly visible by NMR.
-
Purification: If impurities are detected, re-purify your compound using column chromatography. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) is often effective for separating polar compounds like this isoxazole derivative from less polar or more polar impurities.
Q2: I've confirmed my compound is >99% pure, but it remains an oil or "oils out" upon cooling a solution. What is the underlying issue and how do I select a better solvent system?
A2: This phenomenon, known as "oiling out," is common for compounds with low melting points.[6] It occurs when, upon cooling, the solute's concentration exceeds its solubility limit while the temperature is still above its melting point. Instead of nucleating to form a solid, the solute separates as a liquid phase. The key is to find a solvent system where the compound becomes supersaturated at a temperature well below its melting point.
The principle of "like dissolves like" is a good starting point.[7] this compound is a polar molecule due to the isoxazole ring and the hydroxyl group. Therefore, polar solvents are likely to be good solvents, while non-polar solvents will be poor solvents. An ideal crystallization solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[7][8]
Experimental Protocol: Systematic Solvent Screening
-
Solubility Testing: In small test tubes, test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents at room temperature and upon heating.
-
Categorize Solvents:
-
Good Solvents (Soluble at RT): Methanol, Ethanol, Acetone, Acetonitrile. These are candidates for use in an anti-solvent system.[9][10]
-
Poor Solvents (Insoluble at RT): Hexanes, Heptane, Toluene, Diethyl Ether. These are potential anti-solvents.
-
Potential Single Solvents (Sparingly Soluble at RT, Soluble Hot): Isopropanol, Ethyl Acetate, Methyl tert-butyl ether (MTBE). These are prime candidates for cooling crystallization.
-
Data Presentation: Solvent Selection Table
| Solvent Class | Example Solvents | Polarity | Typical Role in Crystallization |
| Protic Polar | Methanol, Ethanol, Water | High | Good solvent; often requires an anti-solvent.[11] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Medium-High | Can be a single solvent or a good solvent.[7] |
| Non-Polar | Hexanes, Heptane, Toluene | Low | Anti-solvent; used to reduce solubility.[12] |
| Ethers | Diethyl Ether, MTBE | Low-Medium | Can be an anti-solvent or part of a co-solvent system. |
Q3: Single-solvent cooling crystallization isn't working. What advanced or alternative crystallization techniques should I try?
A3: When cooling crystallization fails, more sophisticated methods are required to gently coax the molecules into a lattice. For low-melting-point compounds, low-temperature anti-solvent crystallization is often the most effective strategy.[6]
Technique 1: Low-Temperature Anti-Solvent Crystallization
This method involves dissolving the compound in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (anti-solvent) in which the solvents are miscible, until turbidity (cloudiness) is observed.[13] Performing this at low temperatures can prevent oiling out.
Step-by-Step Methodology:
-
Dissolve your purified compound in a minimal volume of a good solvent (e.g., acetone or ethyl acetate) at room temperature.
-
Cool this solution in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).[6]
-
Slowly add a cold anti-solvent (e.g., hexanes or heptane) dropwise with gentle stirring until you observe persistent turbidity.
-
If turbidity appears, add one or two drops of the good solvent to redissolve the precipitate slightly.
-
Seal the vessel and leave it undisturbed at the low temperature (e.g., in a freezer at -20 °C). Crystals should form slowly over several hours to days.
Technique 2: Seeding
If you have ever successfully produced even a tiny amount of solid, use it as a seed. Seeding bypasses the difficult primary nucleation step by providing a pre-formed template for crystal growth.[14][15]
Step-by-Step Methodology:
-
Prepare a supersaturated solution as described above (e.g., via cooling or anti-solvent addition), but ensure it is just below the point of spontaneous precipitation.
-
Add a single, tiny crystal (a "seed") of your compound.
-
Allow the solution to stand undisturbed. Crystal growth should propagate from the seed crystal.
Visualization: Troubleshooting Workflow
Below is a DOT script for a logical workflow to troubleshoot the crystallization of this compound.
Caption: Troubleshooting workflow for crystallization failure.
Frequently Asked Questions (FAQs)
Q: What are the known physical properties of this compound? A: According to supplier data, the compound has a molecular weight of 141.17 g/mol and is typically supplied as a liquid, indicating a melting point near or below standard room temperature. Its structure suggests it is a polar molecule capable of hydrogen bonding via its hydroxyl group.
Q: Why is controlling the cooling rate so important? A: Rapid cooling drastically increases supersaturation, which can lead to the formation of small, impure crystals or cause the compound to crash out as an amorphous solid or oil.[16] A slow cooling rate allows molecules to orient correctly into the thermodynamically favored crystal lattice, resulting in larger, purer crystals.[17]
Q: When is a mixed-solvent system (co-solvent) the right choice? A: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile (very soluble when hot, insoluble when cold).[12] By using a "good" solvent to dissolve the compound and titrating in a miscible "poor" solvent (anti-solvent), you can finely tune the solubility to induce crystallization under controlled conditions.[13][18] This is particularly useful for compounds that are too soluble in one solvent class and too insoluble in another.
Q: Can the isoxazole ring itself influence crystallization? A: Yes. The isoxazole ring is a five-membered aromatic heterocycle. These flat, rigid structures can participate in π-stacking interactions, which can aid in the formation of an ordered crystal lattice. The choice of solvent can influence how these interactions are expressed.[19] For instance, some aromatic solvents like toluene might promote favorable packing, while hydrogen-bonding solvents will interact more strongly with the ethanol side chain.[20] Several studies on isoxazole derivatives report successful crystallization from alcohols like ethanol or methanol, often after purification.[10][21][22]
Visualization: Anti-Solvent Crystallization Principle
This diagram illustrates the conceptual basis of anti-solvent crystallization.
Caption: The principle of anti-solvent crystallization.
References
- Flexi answers - How can an oil be recrystallized? | CK-12 Foundation. (n.d.). CK-12 Foundation.
- Impact of impurities on crystal growth. (n.d.). Nature.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (n.d.). MDPI.
- The influence of impurities and solvents on crystallization | Request PDF. (n.d.). ResearchGate.
- Crystallization. (n.d.). University of California, Irvine.
- How to choose a solvent for crystallization of an organic compound. (2018). Quora.
- The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. (2019). Cambridge University Press & Assessment.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH.
- Crystallization from the Melt. (n.d.). University of Duisburg-Essen.
- Purification of low-melting compounds. (n.d.). Journal of Chemical Education.
- Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022). Crystal Growth & Design - ACS Publications.
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid-Liquid Phase Separation. (2025). ResearchGate.
- Guide for crystallization. (n.d.). University of Rennes.
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Journal of Chemical and Biochemical Sciences.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- How to crystallize the natural compounds from plant extracts? (2013). ResearchGate.
- Method for crystallizing and purifying low-concentration eucalyptus oil. (n.d.). Google Patents.
- Microbatch Crystallization. (n.d.). Hampton Research.
- Crystallization. (n.d.). Wikipedia.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Successfully preventing crystallization of parenteral formulations using solubility measurements. (2023). Technobis.
- (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025). ResearchGate.
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
- Improving Drug Solubility By Preventing Crystallization. (2015). Xtalks.
- What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem.
- A kind of preparation method of isoxazole compound. (n.d.). Google Patents.
- Crystals and Crystallization in Drug Delivery Design. (2021). Crystal Growth & Design - ACS Publications.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). ACS Publications.
- Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica.
- This compound | 83467-34-9. (n.d.). Sigma-Aldrich.
- Cas no 83467-34-9 (this compound). (n.d.). ChemNetherlands.
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). PMC - NIH.
- 2-(4-methyl-1,3-thiazol-5-yl)ethanol. (2025). ChemSynthesis.
- 2-(2-Methyl-2,3-dihydro-1,3-thiazol-4-yl)ethanol | C6H11NOS. (n.d.). PubChem.
- This compound | 83467-34-9. (n.d.). Sigma-Aldrich.
- Crystal structure of 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide hydrate, C25H37Cl2N5O6. (2024). Zeitschrift für Kristallographie - New Crystal Structures.
- The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (n.d.). PMC - NIH.
- Crystal structures of the solvent-free and ethanol disolvate forms of 4,4'-(diazenediyl)bis(2,3,5,6-tetrafluorobenzoic acid) exemplifying self-stabilized azo-benzene cis-configurations. (2018). PubMed.
- (PDF) 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt.... (n.d.). ResearchGate.
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Technical Support Center: Optimization of 2-(3,5-Dimethylisoxazol-4-yl)ethanol Workup Procedures
Welcome to the Technical Support Center for "2-(3,5-Dimethylisoxazol-4-yl)ethanol." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this compound. Here, we provide in-depth, experience-driven solutions to streamline your experimental workflow and enhance the purity and yield of your target molecule.
Troubleshooting Guide: Common Workup Issues and Solutions
This section addresses specific problems that may arise during the isolation and purification of this compound.
Question 1: I'm observing a low yield after aqueous workup and extraction. What are the likely causes and how can I improve my recovery?
Answer:
Low recovery of this compound following aqueous workup is a frequent issue, often stemming from the compound's moderate polarity and potential for hydrogen bonding. The ethanol moiety imparts some water solubility, which can lead to partitioning into the aqueous phase during extraction.
Root Causes & Optimization Strategies:
-
Incomplete Extraction: The polarity of the isoxazole ring and the hydroxyl group can lead to significant losses in the aqueous layer if an inappropriate extraction solvent is used.
-
Solution: Employ a more polar extraction solvent than traditionally used for less functionalized heterocycles. While ethyl acetate is a common choice, consider using a mixture of ethyl acetate and a more polar solvent like dichloromethane (DCM) or even performing continuous liquid-liquid extraction for maximized recovery. In some cases, multiple extractions (3-5 times) with fresh solvent are necessary to efficiently recover the product.[1]
-
-
pH of the Aqueous Phase: The isoxazole ring is generally stable but can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening or other side reactions.
-
Solution: Ensure the aqueous phase is neutralized to a pH of ~7 before extraction. If the reaction was quenched with acid, use a saturated sodium bicarbonate solution. Conversely, if a basic quench was used, neutralize with a dilute acid like 1 M HCl.[1] This minimizes the solubility of the compound in the aqueous layer and prevents potential degradation.
-
-
Emulsion Formation: The presence of polar functionalities can sometimes lead to the formation of stable emulsions at the aqueous-organic interface, trapping the product and making separation difficult.
-
Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion. Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.
-
Question 2: My purified product contains persistent impurities, even after column chromatography. What are these likely to be and how can I remove them?
Answer:
Persistent impurities in the final product often co-elute with this compound during silica gel chromatography due to similar polarities.
Common Impurities & Advanced Purification:
-
Starting Materials: Unreacted starting materials, such as a 4-substituted 3,5-dimethylisoxazole precursor, can be a common impurity.
-
Reaction Byproducts: Depending on the synthetic route, byproducts from side reactions may be present. For instance, if a reduction of a corresponding carboxylic acid or ester was performed, over-reduction or incomplete reaction products might be observed.
Advanced Purification Strategies:
-
Recrystallization: This is a powerful technique for removing minor impurities and obtaining a highly pure, crystalline product. The key is to find a suitable solvent system.
-
Solvent Screening: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] For this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/heptane.[3][4][5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, slowly add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[3] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]
-
-
Optimized Chromatography: If recrystallization is not effective, refining your chromatography conditions is the next step.
-
Solvent System Gradient: Instead of a simple isocratic elution, a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or heptane) can improve separation.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[7]
-
Frequently Asked Questions (FAQs)
This section provides quick answers to common queries regarding the handling and purification of this compound.
Q1: What is the best way to monitor the progress of column chromatography for this compound?
A1: Thin-Layer Chromatography (TLC) is the most effective method. Use the same solvent system for your TLC as you plan to use for your column. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate (KMnO₄) solution, which is a good general stain for compounds with hydroxyl groups.
Q2: Can I use distillation to purify this compound?
A2: While distillation is a possibility for liquid compounds, it may not be the most practical method for this specific molecule due to its relatively high boiling point and potential for thermal degradation. Column chromatography and recrystallization are generally more reliable and effective for achieving high purity.
Q3: How should I properly dry my purified product?
A3: After filtration (either from recrystallization or after concentrating the fractions from chromatography), the solid product should be dried under high vacuum to remove residual solvents. Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable, but it's best to confirm this with thermal analysis (e.g., TGA) if possible.
Q4: My compound appears as an oil even after chromatography. How can I induce crystallization?
A4: If you obtain a pure oil, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, adding a seed crystal from a previous successful crystallization can initiate the process. If these methods fail, attempting recrystallization from a different solvent system is recommended.
Experimental Protocols & Data
Optimized Workup and Extraction Protocol
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
pH Adjustment: Check the pH of the aqueous layer and adjust to ~7 using a dilute acid or base as needed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. For each extraction, gently rock the funnel to avoid emulsion formation.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Recrystallization Solvent System Comparison
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Notes |
| Ethanol/Water | High | Low | Good | A good starting point for many polar compounds.[3] |
| Ethyl Acetate/Heptane | Moderate | Very Low | Excellent | Often yields high-quality crystals with good recovery. |
| Isopropanol/Water | High | Low | Good | An alternative to the ethanol/water system. |
| Dichloromethane/Pentane | High | Low | Fair | Lower boiling point of pentane can be challenging.[4] |
Visualized Workflow
The following diagram illustrates the optimized workup and purification workflow for this compound.
Caption: Optimized workup and purification workflow.
References
- Recrystallization - Part 2. (n.d.).
-
Bavetsias, V., et al. (2016). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Medicinal Chemistry Letters, 7(5), 515-520. Available from: [Link]
-
Recrystallization with two solvents. (2019). Reddit. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization with two solvents. (2019). Reddit. Retrieved from [Link]
-
Baranowska, I., & Wilczek, A. (2009). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues. Journal of Chromatography B, 877(11-12), 1163-1169. Available from: [Link]
-
High-pressure liquid chromatographic analysis for identification of in vitro and in vivo metabolites of 4-phenethyl-5-[4-(1-(2-hydroxyethyl)-3,5-dimethyl-4-pyrazolylazo)phenyl]- 2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2025). ResearchGate. Retrieved from [Link]
- Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. (1991). Google Patents.
- Method of producing pyridine ethanol derivative. (2010). Google Patents.
-
Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. (2025). ResearchGate. Retrieved from [Link]
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2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved from [Link]
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- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. (n.d.). Google Patents.
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Validation & Comparative
A Senior Application Scientist's Guide to Synthetic Strategy: Leveraging 2-(3,5-Dimethylisoxazol-4-yl)ethanol Over Alternative Isoxazole Scaffolds
Introduction: The Isoxazole Core in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in both natural products and clinically approved drugs underscores its importance.[2][3] Molecules incorporating this ring system exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5][6] The isoxazole moiety is not merely a passive structural component; its electron distribution, ability to participate in hydrogen bonding, and metabolic stability make it a key pharmacophore that influences a compound's efficacy and pharmacokinetic profile.[7]
The synthetic accessibility of isoxazoles, typically through [3+2] cycloaddition reactions or the condensation of hydroxylamine with 1,3-dicarbonyl compounds, allows for extensive derivatization.[8][9] This guide moves beyond a general overview to provide a focused, comparative analysis of a specific, highly versatile building block: 2-(3,5-Dimethylisoxazol-4-yl)ethanol . We will objectively compare its synthetic performance and strategic advantages against other common isoxazole derivatives, supported by experimental insights and protocols for the discerning researcher.
Spotlight on a Versatile Synthon: this compound
This compound is a bifunctional molecule whose value lies in its unique combination of a stable, drug-like heterocyclic core and a reactive, yet versatile, primary alcohol.
-
The 3,5-Dimethylisoxazole Core: This substitution pattern provides steric shielding to the isoxazole ring, which can enhance metabolic stability by hindering enzymatic degradation. The methyl groups also contribute to lipophilicity, a critical parameter in modulating drug absorption and distribution. This core is a known component in potent biological agents, such as BRD4 inhibitors.[10]
-
The 4-yl Position: Substitution at the C4 position of the isoxazole ring is a common strategy for vectoral expansion of a molecule, allowing chemists to probe specific binding pockets in a biological target without altering the core recognition elements at C3 and C5.
-
The Ethanol Side-Chain: This is the key feature that distinguishes this reagent. The primary hydroxyl group serves as a versatile synthetic handle, readily participating in a wide array of transformations. It is a nucleophile, a precursor to an electrophile (via tosylation/mesylation), and can be oxidized to an aldehyde or carboxylic acid, opening numerous pathways for molecular elaboration.
The strategic placement of this functional group provides a distinct advantage over isoxazoles that are unsubstituted or functionalized with less versatile groups at the C4 position.
Comparative Synthetic Utility: A Data-Driven Analysis
To truly appreciate the utility of this compound, we must compare it to other C4-substituted isoxazole derivatives that a medicinal chemist might consider. The primary alternatives include C4-unsubstituted, C4-nitro, and C4-halo isoxazoles.
| Derivative | Key Synthetic Handle | Primary Transformations | Advantages | Limitations |
| This compound | Primary Alcohol (-CH₂CH₂OH) | Esterification, Etherification, Oxidation (to aldehyde/acid), Mitsunobu reaction, Conversion to leaving group (e.g., -OTs, -Br) | Highly versatile; introduces flexible linkers; allows for both nucleophilic and electrophilic chemistry. | Two-carbon linker is fixed; requires activation for some transformations. |
| 3,5-Dimethyl-4-nitroisoxazole | Nitro Group (-NO₂) | Reduction to amine (-NH₂), Nucleophilic aromatic substitution (SNAr), Radical reactions | Potent electron-withdrawing group; amine precursor provides a key site for amide/sulfonamide formation.[11] | Reduction conditions can be harsh and may not be compatible with sensitive functional groups; limited direct transformations. |
| 4-Bromo-3,5-dimethylisoxazole | Halogen (-Br) | Suzuki, Stille, Heck, Sonogashira cross-coupling; Grignard/organolithium formation; Nucleophilic substitution | Excellent for C-C and C-N bond formation; introduces rigid aryl/alkynyl linkers directly to the ring. | Organometallic intermediates can be highly reactive and base-sensitive; cross-coupling requires specific catalysts. |
| 3,5-Dimethylisoxazole | C-H Bond | C-H activation/functionalization, Lithiation/deprotonation | Simple starting material; allows for late-stage functionalization. | Regioselectivity of C-H activation can be challenging; often requires harsh conditions or directing groups. |
The choice of derivative is fundamentally a strategic one, dictated by the desired final structure. As the table illustrates, this compound offers the broadest range of classical, high-yielding transformations for building flexible linkers, which are crucial for optimizing ligand-protein interactions.
Experimental Workflows & Methodologies
A trustworthy protocol is self-validating. The following methodologies provide detailed, step-by-step instructions and explain the causality behind the procedural choices.
Protocol 1: Synthesis of this compound
This synthesis proceeds via a classical isoxazole formation: the cyclocondensation of a 1,3-diketone with hydroxylamine. The key is the preparation of the requisite diketone, 3-(2-hydroxyethyl)pentane-2,4-dione.
Caption: Synthesis of this compound.
Methodology:
-
Preparation of 3-(2-hydroxyethyl)pentane-2,4-dione:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C under an inert atmosphere (N₂), add acetylacetone (1.0 eq) dropwise. The formation of the sodium acetylacetonate salt is exothermic and results in a thick slurry.
-
Causality: The strong base deprotonates the acidic α-carbon of acetylacetone to generate a nucleophilic enolate.
-
After stirring for 30 minutes, carefully bubble ethylene oxide gas (1.2 eq) through the solution, maintaining the temperature below 10 °C. Alternatively, a pre-condensed solution of ethylene oxide in cold ethanol can be added.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by pouring it into a cold, dilute aqueous HCl solution and extract the product with ethyl acetate (3x).
-
Causality: The enolate performs a nucleophilic attack on one of the electrophilic carbons of the strained ethylene oxide ring, opening it to form the alkoxide, which is then protonated during the acidic workup.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude diketone is often used directly in the next step without further purification.
-
-
Cyclocondensation to form the Isoxazole:
-
Dissolve the crude 3-(2-hydroxyethyl)pentane-2,4-dione (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) followed by pyridine (1.2 eq).
-
Causality: Pyridine acts as a mild base to neutralize the HCl released from the hydroxylamine salt and to catalyze the condensation.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting oil by silica gel column chromatography (e.g., gradient elution with 20-50% ethyl acetate in hexanes) to yield this compound as a liquid or low-melting solid.[12]
-
Protocol 2: Comparative Synthesis - Etherification vs. Suzuki Coupling
This workflow illustrates the divergent synthetic pathways enabled by our target molecule versus a 4-bromo analogue.
Caption: Comparative workflows of C4-functionalized isoxazoles.
Methodology A: Williamson Ether Synthesis using this compound
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the corresponding sodium alkoxide, a potent nucleophile.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add the desired electrophile (e.g., benzyl bromide, 1.1 eq).
-
Warm to room temperature and stir until TLC indicates completion.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify by chromatography. Typical Yields: 75-95%.
Methodology B: Suzuki Coupling using 4-Bromo-3,5-dimethylisoxazole
-
In a flask, combine 4-bromo-3,5-dimethylisoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a solvent mixture of toluene and ethanol, followed by an aqueous solution of a base (e.g., 2M Na₂CO₃).
-
Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is essential for activating the boronic acid.
-
Degas the mixture and heat to reflux (e.g., 80-100 °C) under an inert atmosphere until completion.
-
Cool, dilute with water, and extract with an organic solvent. Wash, dry, and purify by chromatography. Typical Yields: 60-90%.
Conclusion and Strategic Outlook
While various C4-substituted isoxazoles serve as valuable building blocks, This compound offers a superior balance of stability and synthetic versatility for constructing molecules with flexible linkers. Its primary alcohol functionality provides a reliable handle for a host of high-yielding transformations under relatively mild conditions. In contrast, alternatives like 4-nitro or 4-halo derivatives, while powerful for specific applications (amine formation or cross-coupling, respectively), offer a narrower range of subsequent modifications and often require more demanding reaction conditions.[11]
For drug development professionals and researchers aiming to build libraries of analogues with varied linker lengths and compositions to optimize pharmacokinetic and pharmacodynamic properties, this compound represents a strategically sound and experimentally robust starting point.
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The Isoxazole Keystone: A Comparative Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanol in BRD4 Inhibitor Synthesis
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, have emerged as promising therapeutic agents for a range of diseases, including cancer and inflammatory conditions. At the heart of many potent BRD4 inhibitors lies the 3,5-dimethylisoxazole moiety, a highly effective mimic of acetylated lysine that anchors these molecules into the BRD4 binding pocket. This guide provides an in-depth comparison of the synthetic efficacy of a key building block, 2-(3,5-Dimethylisoxazol-4-yl)ethanol , against its common synthetic analogs in the construction of BRD4 inhibitors. We will delve into the causality behind synthetic choices, present comparative data, and provide detailed experimental protocols for the discerning researcher.
The 3,5-Dimethylisoxazole Moiety: An Anchor for Potency
The remarkable affinity of many BRD4 inhibitors is attributed to the 3,5-dimethylisoxazole group, which effectively mimics the acetylated lysine (KAc) residue of histone proteins.[1][2] This isoxazole core establishes a critical hydrogen bond with the highly conserved asparagine residue (Asn140) within the BRD4 bromodomain, a key interaction for potent inhibition.[2][3] The methyl groups on the isoxazole ring also contribute to favorable hydrophobic interactions within the binding pocket. The choice of the starting material to introduce this crucial fragment can significantly impact the overall efficiency and success of a synthetic campaign.
Spotlight on this compound: A Versatile Building Block
This compound is a valuable reagent for the synthesis of a variety of BRD4 inhibitors. Its primary hydroxyl group offers a versatile handle for a range of chemical transformations, most notably etherification reactions to link the isoxazole core to the rest of the inhibitor scaffold.
Synthetic Utility and Performance
The primary utility of this compound lies in its application in Williamson ether synthesis or Mitsunobu reactions. These reactions are generally high-yielding and reliable, making this building block an attractive choice for medicinal chemists. The ethanol linker provides optimal spacing and flexibility for the isoxazole moiety to effectively engage with the BRD4 binding pocket.
A representative synthetic application involves the coupling of this compound with a phenolic precursor of the BRD4 inhibitor scaffold.
Caption: Synthetic workflow for incorporating the isoxazole moiety.
Comparative Analysis: Analogs and Alternatives
While this compound is a potent tool, several analogs and alternative precursors are employed in the synthesis of BRD4 inhibitors. The choice of which to use is often dictated by the specific target molecule, desired bond connectivity, and overall synthetic strategy.
| Precursor/Analog | Key Transformation | Advantages | Disadvantages | Representative Reference |
| This compound | Mitsunobu/Williamson Ether Synthesis | High yields, reliable reactions, introduces flexible ether linkage. | Requires activation of the hydroxyl group. | [1] |
| 3,5-Dimethyl-4-isoxazolecarboxaldehyde | Reductive Amination, Wittig Reaction | Versatile for creating amine or alkene linkages. | May require multiple steps to achieve the final linker. | [4] |
| 4-Bromo-3,5-dimethylisoxazole | Suzuki/Stille Coupling | Forms a rigid carbon-carbon bond, potentially improving potency and selectivity. | Requires a transition metal catalyst; functional group tolerance can be a concern. | [5] |
| 3,5-Dimethylisoxazole | C-H Activation/Functionalization | Potentially more atom-economical. | Can lead to regioisomeric mixtures; often requires specialized catalysts and conditions. | N/A |
In-Depth Experimental Protocols
To provide a practical context, below are representative, detailed experimental protocols for key transformations involving this compound and a common analog.
Protocol 1: Mitsunobu Etherification using this compound
This protocol is adapted from procedures for synthesizing isoxazole-containing BRD4 inhibitors.[1]
Objective: To couple this compound with a phenolic scaffold.
Materials:
-
Phenolic scaffold (1.0 eq)
-
This compound (1.2 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the phenolic scaffold (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere, add diisopropyl azodicarboxylate (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired ether-linked product.
Protocol 2: Suzuki Coupling using 4-Bromo-3,5-dimethylisoxazole
This protocol is a representative procedure for aryl-aryl bond formation in the synthesis of complex heterocyclic systems.[5]
Objective: To couple 4-Bromo-3,5-dimethylisoxazole with a boronic acid or ester derivative of the inhibitor scaffold.
Materials:
-
Scaffold-boronic acid/ester (1.0 eq)
-
4-Bromo-3,5-dimethylisoxazole (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, Na2CO3, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a reaction vessel, combine the scaffold-boronic acid/ester (1.0 eq), 4-Bromo-3,5-dimethylisoxazole (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Structure-Efficacy Relationships: A Mechanistic Perspective
The choice of synthetic precursor is intrinsically linked to the desired final structure and its interaction with the BRD4 bromodomain.
Caption: Comparison of flexible vs. rigid linker strategies.
An ether linkage, derived from this compound, provides flexibility, allowing the isoxazole to adopt an optimal orientation within the binding pocket. In contrast, a more rigid carbon-carbon bond formed via Suzuki coupling can pre-organize the molecule in a favorable conformation, potentially leading to higher affinity and improved selectivity, though this is not always the case and requires empirical validation.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile building block in the synthesis of BRD4 inhibitors. Its utility in reliable, high-yield etherification reactions makes it a go-to reagent for many medicinal chemistry campaigns. However, the choice of the ideal isoxazole-containing precursor is context-dependent. For constructing more rigid analogs with potentially enhanced potency or altered pharmacokinetic properties, precursors like 4-Bromo-3,5-dimethylisoxazole offer a powerful alternative through cross-coupling chemistry.
The continued exploration of novel synthetic methodologies, including C-H activation, will undoubtedly expand the toolkit for introducing the critical 3,5-dimethylisoxazole pharmacophore. Ultimately, a thorough understanding of the synthetic advantages and limitations of each precursor allows researchers to make more informed decisions, accelerating the discovery and development of next-generation epigenetic therapeutics.
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Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles: A New Class of Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. Available at: [Link]
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Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. Available at: [Link]
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Demont, D. M., et al. (2014). Discovery of a Potent and Selective BET Bromodomain Inhibitor (I-BET726) with Efficacy in a C4-2B-ENZR-Resistant Model of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 57(21), 9017-9031. Available at: [Link]
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Duan, Y., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800084. Available at: [Link]
-
Wang, S., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Pharmacology, 14, 1289003. Available at: [Link]
-
Zhang, G., et al. (2017). Structure-Based Discovery of N-(3-((1,2-Dihydro-2-oxoquinolin-7-yl)oxy)propyl)-N-(4-isopropylphenyl)sulfonamide as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(15), 6761-6770. Available at: [Link]
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Liu, Z., et al. (2021). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 12(5), 796-802. Available at: [Link]
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Bylund, J., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3617. Available at: [Link]
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Li, Y., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]
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Gilan, O., et al. (2020). Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation. Science, 368(6489), 387-394. Available at: [Link]
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McLure, K. G., et al. (2013). RVX-208, an inducer of ApoA-I in humans, is a BET bromodomain antagonist. PLoS One, 8(12), e83163. Available at: [Link]
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Atkinson, S. J., et al. (2021). BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor. Journal of Medicinal Chemistry, 64(21), 15846-15871. Available at: [Link]
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Wang, L., et al. (2015). Discovery of a new class of potent and selective BRD4 inhibitors and their antitumor activities. Journal of Medicinal Chemistry, 58(15), 5989-6002. Available at: [Link]
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A Researcher's Guide to Bioisosteric Replacements for the 3,5-Dimethylisoxazole Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Rationale for Replacing the 3,5-Dimethylisoxazole Scaffold
The 3,5-dimethylisoxazole ring is a privileged scaffold in medicinal chemistry, serving as a key structural component in numerous therapeutic agents.[1][2][3] Its utility stems from its ability to act as a versatile building block, often mimicking the conformation of an acetylated lysine residue, which is crucial for interacting with protein targets like bromodomains.[2][4] This moiety typically imparts favorable polarity and can engage in important hydrogen bonding interactions.[1] However, despite its advantages, the 3,5-dimethylisoxazole ring is not without its liabilities. A primary driver for seeking its bioisosteric replacement is to address potential metabolic instability. The isoxazole ring can be susceptible to enzymatic cleavage, leading to rapid metabolism and potentially high first-pass clearance, which can limit a drug candidate's oral bioavailability.[4][5][6] Furthermore, modifying this core structure can be a strategic approach to enhance target potency and selectivity, improve physicochemical properties like solubility, or navigate existing intellectual property landscapes.[7][8]
This guide provides an in-depth comparison of viable bioisosteric replacements for the 3,5-dimethylisoxazole moiety, supported by experimental data and detailed protocols for their evaluation.
Comparative Analysis of Bioisosteric Replacements
The selection of a suitable bioisostere is a multifactorial decision, guided by the specific objectives of the drug discovery program. The following table summarizes key alternatives and their impact on critical drug-like properties, with a focus on potency, metabolic stability, and solubility.
| Bioisosteric Replacement | Structural Rationale | Impact on Potency | Impact on Metabolic Stability | Impact on Solubility | Key Considerations & References |
| 1,2,4-Oxadiazole | Mimics the hydrogen bond acceptor properties and overall geometry of the isoxazole ring. | Often maintains or slightly modifies potency depending on substitution patterns.[9] | Can offer improved metabolic stability by altering the site of metabolic attack.[8][10] | Generally similar or slightly improved solubility. | A common and well-validated replacement for isoxazoles and other heterocycles.[9][10] |
| Pyridine | Introduces a basic nitrogen atom, which can form different interactions with the target protein. | Can lead to significant changes in potency, either increases or decreases, depending on the specific interactions formed.[9] | Generally considered metabolically stable, though subject to oxidation on the pyridine ring. | The basic nitrogen can be used to form salts, potentially increasing aqueous solubility. | The change in basicity can significantly alter off-target effects and pharmacokinetic properties.[9] |
| Acyl Group | A non-heterocyclic replacement that can still present a key carbonyl group for hydrogen bonding. | Potency is highly dependent on the nature of the acyl group and the context of the parent molecule.[9] | Can be susceptible to hydrolysis, but this can be tuned by modifying the steric and electronic environment. | Solubility will vary widely based on the specific acyl group used. | A significant departure from the heterocyclic nature of the isoxazole, may impact overall conformation.[9] |
| Fluorinated Analogues | Strategic placement of fluorine atoms on the isoxazole or adjacent groups. | Can increase potency through favorable interactions with the target or by altering electronic properties. | Can block sites of metabolism, thereby increasing metabolic stability.[5] | Can decrease solubility due to increased lipophilicity. | A subtle modification that can have a profound impact on multiple properties.[5] |
| Alternative Heterocycles (e.g., Triazoles, Imidazoles) | Offer different arrangements of heteroatoms, leading to altered electronic and hydrogen bonding properties. | Highly variable, can be used to fine-tune interactions and improve selectivity.[8] | Can offer enhanced metabolic stability compared to the isoxazole ring.[8] | Can modulate solubility depending on the specific heterocycle and its substitution. | Provides a broad chemical space for optimization.[8] |
Visualizing the Bioisosteric Replacement Strategy
The process of selecting and evaluating a bioisostere for the 3,5-dimethylisoxazole core can be visualized as a systematic workflow.
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A Comparative Guide to the Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol for Research and Development
Introduction
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its role as an acetyl-lysine mimetic has led to its incorporation into potent bromodomain inhibitors, among other therapeutic agents.[1][2][3] The title compound, 2-(3,5-Dimethylisoxazol-4-yl)ethanol, represents a key building block for the synthesis of more complex molecules, offering a hydroxyl group for further functionalization. This guide provides a comparative analysis of two plausible synthetic routes to this valuable intermediate, designed to inform researchers, medicinal chemists, and process development professionals in selecting the most appropriate method for their specific needs.
This document moves beyond a simple recitation of steps to provide a rationale for the proposed methodologies, grounding them in established chemical principles and available literature. We will explore two primary retrosynthetic strategies: the reduction of a carboxylic acid derivative and the reaction of a Grignard reagent with an epoxide.
Retrosynthetic Analysis
The synthesis of this compound can be approached from two main directions, each with its own set of advantages and challenges. The first approach involves the formation of the isoxazole ring with a precursor to the ethanol side chain already in place, which is then converted to the final alcohol. The second approach involves the formation of the 3,5-dimethylisoxazole core, followed by the introduction of the ethanol side chain at the 4-position.
Caption: Retrosynthetic approaches to this compound.
Route 1: Synthesis via Reduction of a Carboxylic Acid Derivative
This route leverages the established synthesis of isoxazoles from β-dicarbonyl compounds and hydroxylamine. The key is the use of a substituted acetylacetone derivative that already contains the carbon framework for the ethanol side chain.
Reaction Pathway
Caption: Pathway for Route 1: Reduction of a carboxylic acid derivative.
Detailed Protocol and Discussion
Step 1.1: Synthesis of Ethyl (3,5-dimethylisoxazol-4-yl)acetate
The synthesis of the isoxazole ring is a classic and reliable method involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[4][5][6][7] For this route, the starting material would be a derivative of acetylacetone, such as ethyl 2-acetyl-4-oxopentanoate.
-
Protocol: To a solution of ethyl 2-acetyl-4-oxopentanoate in ethanol, an equimolar amount of hydroxylamine hydrochloride is added, followed by a base such as sodium acetate or pyridine to neutralize the liberated HCl.[5] The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and subsequent cyclization to completion. The product, ethyl (3,5-dimethylisoxazol-4-yl)acetate, can be isolated by extraction and purified by distillation or chromatography.
-
Causality: The use of hydroxylamine with a 1,3-dicarbonyl compound is a highly efficient method for constructing the isoxazole ring. The initial reaction forms an oxime with one of the carbonyl groups, which then undergoes an intramolecular cyclization by the attack of the oxime hydroxyl group on the second carbonyl, followed by dehydration to yield the aromatic isoxazole ring.[6]
Step 1.2: Reduction of Ethyl (3,5-dimethylisoxazol-4-yl)acetate
The reduction of the ester to the primary alcohol is a standard transformation.
-
Protocol: The ethyl (3,5-dimethylisoxazol-4-yl)acetate is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and slowly added to a stirred suspension of a slight excess of lithium aluminum hydride (LiAlH₄) at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is dried and concentrated to yield this compound.
-
Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The isoxazole ring is generally stable to these conditions. This transformation is widely documented in organic synthesis literature.[8]
Advantages and Disadvantages of Route 1
| Advantages | Disadvantages |
| Convergent synthesis. | Availability and cost of the starting β-dicarbonyl compound. |
| High-yielding and reliable isoxazole formation. | Use of hazardous reagents like LiAlH₄. |
| The final product is typically clean after workup. | May require chromatographic purification. |
Route 2: Synthesis via Grignard Reaction
This route involves the formation of the 3,5-dimethylisoxazole core first, followed by the introduction of the ethanol side chain via a Grignard reaction with ethylene oxide.
Reaction Pathway
Caption: Pathway for Route 2: Grignard reaction with ethylene oxide.
Detailed Protocol and Discussion
Step 2.1: Synthesis of 4-Bromo-3,5-dimethylisoxazole
The first step is the selective halogenation of 3,5-dimethylisoxazole at the 4-position.
-
Protocol: 3,5-Dimethylisoxazole is dissolved in a suitable solvent like acetonitrile or a chlorinated solvent. N-Bromosuccinimide (NBS) is added portion-wise, and the reaction is stirred at room temperature or slightly elevated temperature. The reaction progress is monitored by GC-MS or TLC. Upon completion, the reaction is worked up by washing with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by extraction, drying, and purification of the 4-bromo-3,5-dimethylisoxazole.
-
Causality: The 4-position of the 3,5-dimethylisoxazole ring is electron-rich and susceptible to electrophilic substitution. NBS is a convenient and selective source of electrophilic bromine.
Step 2.2: Grignard Reaction with Ethylene Oxide
This step involves the formation of a Grignard reagent from the 4-bromoisoxazole and its subsequent reaction with ethylene oxide.[9][10][11][12][13][14]
-
Protocol: Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). A solution of 4-bromo-3,5-dimethylisoxazole in anhydrous THF is added slowly to initiate the formation of the Grignard reagent, (3,5-dimethylisoxazol-4-yl)magnesium bromide. The reaction is typically exothermic and may require cooling. Once the Grignard reagent is formed, the solution is cooled to 0 °C, and a solution of ethylene oxide in THF is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified.
-
Causality: The Grignard reagent is a strong nucleophile that attacks one of the electrophilic carbon atoms of the strained ethylene oxide ring, leading to ring-opening and the formation of a new carbon-carbon bond.[9][11] This reaction is a reliable method for the two-carbon homologation of a Grignard reagent to a primary alcohol.
Advantages and Disadvantages of Route 2
| Advantages | Disadvantages |
| Readily available starting material (3,5-dimethylisoxazole). | The stability of the isoxazole Grignard reagent can be a concern. |
| Well-established Grignard reaction with ethylene oxide. | Ethylene oxide is a toxic and flammable gas, requiring special handling. |
| Potentially fewer steps than Route 1. | Halogenation may produce side products, requiring careful purification. |
Quantitative Data Summary
| Metric | Route 1: Reduction of Carboxylic Acid Derivative | Route 2: Grignard Reaction |
| Starting Materials | Ethyl 2-acetyl-4-oxopentanoate, Hydroxylamine HCl, LiAlH₄ | 3,5-Dimethylisoxazole, NBS, Mg, Ethylene Oxide |
| Number of Steps | 2 | 2 |
| Estimated Overall Yield | Moderate to Good (dependent on starting material synthesis) | Moderate |
| Key Hazards | LiAlH₄ (pyrophoric), Flammable solvents | NBS (irritant), Mg (flammable), Ethylene Oxide (toxic, flammable, carcinogen) |
| Scalability | Good | Moderate (due to handling of ethylene oxide) |
Conclusion
Both presented routes offer viable pathways to this compound.
-
Route 1 is conceptually straightforward and relies on robust and well-understood reactions. Its primary challenge lies in the availability and synthesis of the substituted β-dicarbonyl starting material. For large-scale synthesis, this route may be preferable if a cost-effective source of the starting material can be secured.
-
Route 2 starts from the more readily available 3,5-dimethylisoxazole. However, it involves the use of the highly toxic and gaseous ethylene oxide, which may be a limiting factor for laboratories not equipped for its safe handling. The stability of the intermediate Grignard reagent could also influence the overall yield and reproducibility.
The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the availability of starting materials. For exploratory and small-scale synthesis, Route 2 may be more accessible due to the simpler starting material. For process development and larger-scale production, optimizing the synthesis of the starting material for Route 1 could prove to be the more efficient and safer approach.
References
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- Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. (2021).
- Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermedi
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- A simple and efficient synthesis of 3-substituted deriv
- General synthesis of 4-isoxazolecarboxylic acids. American Chemical Society.
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- Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview.
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- THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS by Albert Henry Agett.
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- Net Rearrangements of 4-acetyl-3-(4-substituted phenylamino)-2-(5-nitropyridin-2-yl)isoxazol-5(2H)-ones to Imidazo [1, 2-a]pyridines by Flash-Vacuum-Pyrolysis (F.V.P). Oriental Journal of Chemistry.
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- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
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A Comparative Guide to the Validation of Analytical Methods for 2-(3,5-Dimethylisoxazol-4-yl)ethanol
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a key intermediate in various synthetic processes. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind the validation of these methods, ensuring they are robust, reliable, and fit for purpose. Our approach is grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and Q2(R2) guidelines, which provide a framework for the validation of analytical procedures.[1][2][3][4][5][6]
The validation of an analytical method is the process of demonstrating that it is suitable for its intended use.[5][7][8][9] This guide will focus on two of the most powerful and commonly employed analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of each technique, present detailed validation protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for your specific needs.
High-Performance Liquid Chromatography (HPLC) Method Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a polar molecule like this compound, a reversed-phase HPLC method is typically the most suitable starting point.
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, its polar hydroxyl group will lead to a preference for the mobile phase, while the dimethylisoxazole ring provides some nonpolar character, allowing for retention and separation from other components in the sample matrix. The choice of mobile phase composition, pH, and column temperature are critical parameters that must be optimized to achieve a sharp, symmetrical peak with a reasonable retention time.
The following diagram illustrates the typical workflow for validating an HPLC method in accordance with ICH guidelines.
Caption: Workflow for HPLC Analytical Method Validation.
The objective of this protocol is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[5][7]
1.3.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][10][11]
-
Procedure:
-
Analyze a blank sample (matrix without the analyte) to demonstrate that no interfering peaks are present at the retention time of this compound.
-
Analyze a sample of this compound that has been subjected to stress conditions (e.g., heat, acid, base, oxidation) to demonstrate that the method can separate the analyte from its potential degradation products.
-
If impurity standards are available, spike the sample with these impurities and demonstrate their separation from the main analyte peak.
-
1.3.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
1.3.3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[10]
-
Procedure:
-
Prepare samples by spiking a blank matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
1.3.4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
1.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
1.3.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, peak shape).
-
-
Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is a powerful technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. Given that this compound has a hydroxyl group, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.
In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the gaseous mobile phase and the liquid or solid stationary phase. The mass spectrometer then detects, ionizes, and fragments the analyte molecules, providing a unique mass spectrum that can be used for identification and quantification. For this compound, derivatization of the hydroxyl group (e.g., silylation) can reduce its polarity and increase its volatility, leading to better peak shape and thermal stability. The choice of derivatizing agent and reaction conditions are critical for achieving complete and reproducible derivatization.
The validation workflow for a GC-MS method is conceptually similar to that of an HPLC method, with additional considerations for the sample preparation (derivatization) and the mass spectrometric detection.
Caption: Workflow for GC-MS Analytical Method Validation.
2.3.1. Specificity
-
Procedure:
-
Analyze a blank sample to ensure no interfering peaks are present at the retention time of the derivatized analyte.
-
Analyze a stressed sample to demonstrate separation from degradation products.
-
The mass spectrum of the analyte peak in a sample should match that of a reference standard. The use of selected ion monitoring (SIM) can significantly enhance specificity.
-
2.3.2. Linearity and Range
-
Procedure:
-
Prepare a series of at least five standard solutions and subject them to the derivatization procedure.
-
Inject each derivatized standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
2.3.3. Accuracy
-
Procedure:
-
Spike a blank matrix with known amounts of the analyte at three concentration levels.
-
Subject the spiked samples to the complete analytical procedure, including derivatization.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
2.3.4. Precision
-
Repeatability:
-
Prepare and analyze a minimum of six replicate samples at 100% of the target concentration.
-
-
Intermediate Precision:
-
Repeat the study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure:
-
Determine using the signal-to-noise ratio method.
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
-
Acceptance Criteria: The LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
2.3.6. Robustness
-
Procedure:
-
Introduce small variations to parameters such as:
-
GC oven temperature program (e.g., ±2 °C in ramp rate)
-
Injector temperature (e.g., ±5 °C)
-
Carrier gas flow rate (e.g., ±5%)
-
Derivatization reaction time or temperature (e.g., ±10%)
-
-
Evaluate the impact on the results.
-
-
Acceptance Criteria: The results should remain within acceptable limits, and system suitability should be maintained.
Comparative Analysis of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Sample Volatility | Not required. Suitable for a wide range of polarities and molecular weights. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization. |
| Sample Preparation | Generally simpler, often involving just dissolution and filtration. | May require a more complex derivatization step to increase volatility and thermal stability. |
| Specificity | Good, based on retention time and UV-Vis spectrum (if using a DAD detector). | Excellent, based on both retention time and the unique mass spectrum of the analyte. |
| Sensitivity | Good, typically in the low ng to µg range. | Excellent, often capable of reaching pg to fg levels, especially in SIM mode. |
| Instrumentation Cost | Generally lower than GC-MS. | Generally higher than HPLC. |
| Typical Application | Routine quality control, purity determination, and stability testing. | Trace level analysis, impurity identification, and confirmation of identity. |
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method should be guided by the specific analytical requirements of the project. For routine analysis where high sensitivity is not the primary concern, a well-validated HPLC method is often the more practical and cost-effective choice. However, when high specificity and sensitivity are paramount, or for the identification of unknown impurities, the capabilities of GC-MS are unparalleled.
Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible analytical data.[1][2][4][12][13] The protocols outlined in this guide provide a solid foundation for such a validation, but it is imperative that they are adapted and executed with meticulous attention to detail and scientific rigor.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy.
- International Council for Harmonis
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
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- U.S. Food and Drug Administration. (2020).
- LCGC North America. (2014).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Prolytic. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate.
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A Comparative Guide to the Purity Assessment of 2-(3,5-Dimethylisoxazol-4-yl)ethanol: GC, HPLC, and qNMR Approaches
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of a compound, such as 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a key intermediate in the synthesis of various biologically active molecules, directly influences experimental outcomes, toxicological assessments, and ultimately, the safety and efficacy of a potential therapeutic agent.[1][2] This guide provides an in-depth, objective comparison of three powerful analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The selection of an appropriate analytical method is a critical decision, contingent upon the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, or high-throughput screening.[3] This document will delve into the theoretical underpinnings of each technique, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance, empowering researchers to make informed decisions for their analytical workflows.
The Significance of Purity in Drug Development
The presence of impurities, even at trace levels, can have profound implications in the drug development pipeline.[4] They can alter the pharmacological or toxicological properties of the active pharmaceutical ingredient (API), lead to the formation of undesired byproducts, and compromise the stability of the final drug product. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[5][6] Therefore, the use of validated, robust, and accurate analytical methods for purity determination is not merely a matter of good scientific practice but a regulatory necessity.[1][2]
Comparative Overview of Analytical Techniques
The choice between GC, HPLC, and qNMR for the purity assessment of this compound hinges on a variety of factors. The following sections will explore the unique advantages and limitations of each technique.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[7] | Separation based on partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei.[7][8] |
| Analytes | Volatile and thermally stable compounds. | Wide range of non-volatile and thermally labile compounds. | Any compound with NMR-active nuclei (e.g., ¹H, ¹³C). |
| Quantitation | Typically requires a certified reference standard of the analyte for absolute quantification.[7] | Requires a certified reference standard for absolute quantification. | Absolute quantification can be achieved using an internal standard without needing a reference standard of the analyte.[7][9] |
| Strengths | High sensitivity for volatile impurities, excellent resolution.[10] | Versatile, applicable to a broad range of compounds, well-established for pharmaceutical analysis.[11] | Primary analytical method, non-destructive, provides structural information about impurities.[8][12][13] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require derivatization for detection of compounds without a chromophore. | Lower sensitivity compared to GC and HPLC, potential for signal overlap.[9] |
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a molecule like this compound, GC is particularly well-suited for detecting residual solvents and other volatile organic impurities that may be present from the synthesis process.[14]
Causality in Experimental Design
The choice of a capillary column with a specific stationary phase is critical for achieving optimal separation. A mid-polarity phase is often a good starting point for a moderately polar compound like this compound. The temperature program is designed to ensure the elution of all components of interest within a reasonable timeframe while maintaining good peak shape and resolution. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
Experimental Protocol: GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).[14]
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 10 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO).[14]
-
GC Conditions:
-
Data Analysis: The purity is typically assessed by area percent, assuming that all components have a similar response factor in the FID. For more accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse of the pharmaceutical industry for purity determination due to its versatility and applicability to a wide range of compounds.[11][15] For this compound, HPLC is ideal for separating and quantifying non-volatile impurities, such as starting materials, intermediates, and degradation products.[5]
Causality in Experimental Design
A reversed-phase C18 column is chosen for its ability to effectively separate moderately polar compounds. The mobile phase, a mixture of a buffered aqueous solution and an organic solvent, is optimized to achieve good resolution and peak shape. A gradient elution is often employed to separate compounds with a range of polarities. A UV detector is suitable for detecting the isoxazole ring system in the analyte and related impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector. A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is used for separation.[11]
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v).
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a calibration curve should be constructed using a certified reference standard.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of organic compounds.[8][9][16] Unlike chromatographic techniques that provide relative purity based on detector response, qNMR provides a direct measure of the molar concentration of an analyte relative to a certified internal standard.[7]
Causality in Experimental Design
The key to accurate qNMR is the selection of a suitable internal standard that has a known purity, is stable, and has signals that do not overlap with the analyte's signals. The ¹H NMR spectrum provides distinct signals for the different protons in this compound, allowing for quantification. The use of a long relaxation delay ensures that all protons are fully relaxed between pulses, leading to accurate integration.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a tared vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Carefully integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Conclusion: An Integrated Approach to Purity Assessment
The comprehensive purity assessment of this compound is best achieved through a multi-faceted approach that leverages the strengths of different analytical techniques. GC is invaluable for the detection of volatile impurities, while HPLC excels at the separation of non-volatile species. qNMR provides a definitive, absolute measure of purity and can offer structural insights into unknown impurities.[8][12]
For routine quality control where potential impurities are well-characterized, a validated HPLC or GC method may be sufficient. However, for the characterization of a new synthetic batch or for regulatory submissions, a combination of these techniques, often with the addition of mass spectrometry (MS) for impurity identification, provides the most robust and defensible data package.[11] By understanding the principles and practical considerations of each method, researchers can confidently and accurately assess the purity of their compounds, ensuring the integrity and reliability of their scientific endeavors.
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
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The 3,5-Dimethylisoxazole Scaffold: A Comparative Guide to the Biological Activity of its 4-Substituted Derivatives
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds. Within this class, the 3,5-dimethylisoxazole core serves as a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 4-substituted 3,5-dimethylisoxazole derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory potential. While direct and comprehensive comparative studies on simple derivatives such as "2-(3,5-Dimethylisoxazol-4-yl)ethanol" are not extensively available in the current literature, this guide will synthesize data from a range of more complex analogues to provide researchers with a framework for evaluating the potential of this chemical class and the methodologies to assess their efficacy.
Anticancer Activity: Targeting Key Pathways in Malignancy
The 3,5-dimethylisoxazole moiety has emerged as a significant pharmacophore in the development of novel anticancer agents. Its derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of critical cellular targets like the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.
Comparative Analysis of Anticancer Potency
A number of 3,5-dimethylisoxazole derivatives have demonstrated potent in-vitro activity against a range of cancer cell lines. The following table summarizes the cytotoxic effects of several representative compounds, showcasing the potential of this scaffold. For comparison, doxorubicin, a widely used chemotherapeutic agent, is included as a benchmark.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11h | 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one | HL-60 (Leukemia) | 0.120 | [1] |
| MV4-11 (Leukemia) | 0.09 | [1] | ||
| Compound 39 | (Structure complex, contains 3,5-dimethylisoxazole) | U266 (Multiple Myeloma) | 2.1 | [2] |
| Isoxazole-Piperazine Hybrid 5l | (Structure complex, contains isoxazole) | Huh7 (Liver Cancer) | 0.3 | [3] |
| Isoxazole-Piperazine Hybrid 5o | (Structure complex, contains isoxazole) | Mahlavu (Liver Cancer) | 0.8 | [3] |
| Doxorubicin | (Standard Chemotherapy) | HL-60 (Leukemia) | ~0.05 | (General Knowledge) |
| MCF-7 (Breast Cancer) | ~0.5 | (General Knowledge) |
Causality Behind Experimental Choices: The selection of cancer cell lines such as HL-60, MV4-11, and U266 is often driven by the known involvement of the target protein, BRD4, in hematological malignancies. The use of liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines allows for the evaluation of broader anticancer potential. Doxorubicin is a standard positive control in cytotoxicity assays due to its well-characterized mechanism of action and potent activity, providing a reliable benchmark for the potency of novel compounds.
Mechanistic Insights: BRD4 Inhibition
Many of the potent anticancer 3,5-dimethylisoxazole derivatives function as inhibitors of BRD4, a key epigenetic reader. BRD4 plays a crucial role in the transcription of oncogenes like c-Myc. By binding to the acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to promote gene expression. The 3,5-dimethylisoxazole core can act as an acetyl-lysine mimetic, occupying the binding pocket of BRD4 and preventing its association with chromatin. This leads to the downregulation of oncogenic gene expression, resulting in cell cycle arrest and apoptosis.
Caption: Inhibition of BRD4 by 3,5-dimethylisoxazole derivatives disrupts oncogene transcription.
Antimicrobial Activity: A Scaffold for New Anti-infectives
The isoxazole nucleus is a component of several clinically used antimicrobial agents, including the antibiotic sulfamethoxazole. This suggests that the 3,5-dimethylisoxazole scaffold could be a promising starting point for the development of new antibacterial and antifungal drugs.
Comparative Analysis of Antimicrobial Potency
While specific data for "this compound" is scarce, studies on other isoxazole derivatives have demonstrated their antimicrobial potential. The following table presents the Minimum Inhibitory Concentration (MIC) values for some isoxazole derivatives against various microbial strains, with ciprofloxacin and fluconazole as standard antibacterial and antifungal controls, respectively.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Halogenated 4-methyl-3,5-diphenylisoxazolidine | Staphylococcus aureus | 6.25 - 50 | [4] |
| Escherichia coli | 6.25 - 50 | [4] | |
| Candida albicans | 6.25 - 50 | [4] | |
| Aspergillus niger | 6.25 - 50 | [4] | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | (General Knowledge) |
| Escherichia coli | 0.015 - 0.125 | (General Knowledge) | |
| Fluconazole | Candida albicans | 0.25 - 4 | (General Knowledge) |
| Aspergillus niger | >64 | (General Knowledge) |
Causality Behind Experimental Choices: The selection of bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) provides a broad assessment of antibacterial activity. The inclusion of fungal pathogens such as Candida albicans and Aspergillus niger allows for the evaluation of antifungal potential. Ciprofloxacin and fluconazole are widely used as standard controls in antimicrobial susceptibility testing due to their well-defined spectra of activity and established MIC ranges.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Isoxazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
Comparative Analysis of Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a standard in-vivo assay to screen for acute anti-inflammatory activity. The following table compares the potential anti-inflammatory effect of isoxazole derivatives with the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound Type | Assay | % Inhibition of Edema | Reference |
| Novel 2-pyrazolyl-4(3H)-quinazolinones | Carrageenan-induced rat paw edema | Significant activity reported | [5] |
| 3-(2,3-dimethyl-1-phenyl-4-pyrazolon-5-yl)-4-thiazolidones | Carrageenan-induced rat paw edema | Activity confirmed | [6] |
| Indomethacin | Carrageenan-induced rat paw edema | ~40-60% |
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a reliable and reproducible method for evaluating the efficacy of potential anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response, allowing for the study of different phases of inflammation and the mechanisms of drug action. Indomethacin is a potent COX inhibitor and is a standard reference drug in this model, providing a benchmark for the anti-inflammatory activity of test compounds.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are crucial. The following are step-by-step methodologies for the key assays discussed in this guide.
In-Vitro Cytotoxicity: MTT Assay
This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in-vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The 3,5-dimethylisoxazole scaffold is a promising platform for the development of novel therapeutic agents with diverse biological activities. While the specific derivative "this compound" requires further investigation to fully elucidate its biological profile, the existing literature on related analogues suggests significant potential, particularly in the realm of anticancer therapy through mechanisms such as BRD4 inhibition. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this versatile chemical class. Future structure-activity relationship studies on simpler 4-substituted derivatives will be instrumental in unlocking the full potential of the 3,5-dimethylisoxazole core in medicinal chemistry.
References
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Drozd-Szczygieł, E., Ryng, S., & Zimecki, M. (2004). 7-amino-3,5-dimethylisoxazole [5,4-e][1][3]-triazepin-4-one- a potential new lead structure: its structure, physicochemical properties and biological activity. Acta Poloniae Pharmaceutica, 61 Suppl, 84–85. [Link]
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Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. [Link]
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Yilmaz, I., et al. (2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Molecules, 25(11), 2685. [Link]
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Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800095. [Link]
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Agelaga, V. V., Habila, J. D., & Nwuniji, B. H. (2025). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal, 22. [Link]
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Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced in the rat paw by carrageenin. British Journal of Pharmacology, 42(3), 392–402. [Link]
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Bekhit, A. A., & Khalil, M. A. (1998). Synthesis and antiinflammatory activity of novel 3-(2,3-dimethyl-1-phenyl-4-pyrazolon-5-yl)-4-thiazolidones. Pharmazie, 53(8), 539–543. [Link]
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Comparative Guide to the 2-(3,5-Dimethylisoxazol-4-yl)ethanol Scaffold in Structure-Activity Relationship Studies for Bromodomain Inhibition
As a Senior Application Scientist, this guide provides an in-depth analysis of the 2-(3,5-dimethylisoxazol-4-yl)ethanol scaffold and its derivatives. We will explore its structure-activity relationships (SAR), compare it to alternative chemical scaffolds, and provide the experimental context necessary for researchers in drug discovery.
The 3,5-dimethylisoxazole moiety has emerged as a highly effective bioisostere for acetylated lysine (KAc), a crucial post-translational modification recognized by bromodomain "reader" proteins.[1][2] This mimicry has positioned it as a privileged scaffold in the design of inhibitors for the Bromodomain and Extra Terminal domain (BET) family of proteins, particularly BRD4, which are significant targets in oncology and inflammatory diseases.[1][3][4]
Core Scaffold Analysis: The 3,5-Dimethylisoxazole as a KAc Mimic
The effectiveness of the 3,5-dimethylisoxazole ring stems from its ability to replicate key interactions of the acetyl-lysine side chain within the bromodomain binding pocket. The nitrogen and oxygen atoms of the isoxazole ring can form hydrogen bonds with conserved water molecules and amino acid residues, while the methyl groups provide steric bulk analogous to the acetyl methyl group. This foundation allows for the development of potent and selective inhibitors.[2]
The this compound scaffold provides a versatile platform for exploring SAR. The ethanol side chain, in particular, offers a vector for modification to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies of Isoxazole-Based Bromodomain Inhibitors
The development of potent BRD4 inhibitors from the 3,5-dimethylisoxazole core has been driven by systematic modifications to a parent structure, often a more complex derivative than the simple ethanol, but where the principles of modification are applicable. The general strategy involves linking the KAc-mimicking isoxazole to a substituted phenyl ring, which then interacts with the WPF (Trp-Pro-Phe) shelf of the bromodomain.[1]
Logical Flow of SAR-Guided Optimization
The following diagram illustrates the key points of modification on a representative scaffold to probe the SAR and optimize inhibitor potency.
Caption: SAR optimization strategy for isoxazole-based inhibitors.
Quantitative SAR Data
The following table summarizes the inhibitory activity of key derivatives against the first bromodomain of BRD4 (BRD4(1)). These compounds are based on a (3-(3,5-dimethylisoxazol-4-yl)phenyl)methanol core, which is structurally related to the topic scaffold and provides excellent insight into SAR.
| Compound | R Group Modification on Phenyl Ring | Linker Modification | IC50 (μM) for BRD4(1) |
| 3d | H | -CH(OH)CH₃ | <5 |
| 8 | 3-OH | -CH(OH)Ph | 0.544 |
| 9 | 3-OAc | -CH(OH)Ph | 0.17 |
| 15 | 3-OEt | -CH(OH)(4-Cl-Ph) | 0.13 |
| 23 | 3-OH | -CH₂(OH) | 1.8 |
Data synthesized from multiple sources.[1][2][5]
Analysis of SAR Trends:
-
Linker and Hydroxyl Group: The conversion of a secondary alcohol (as in compound 3d ) to a diarylmethanol derivative (compound 8 ) significantly improves potency.[2][5] Further modification of the phenol in compound 8 to an acetate (9 ) or an ether (15 ) leads to even more potent inhibitors, with IC50 values dropping into the nanomolar range.[1] This suggests that the hydroxyl group itself is solvent-exposed, and modifications at this position can be well-tolerated and used to fine-tune properties.[1]
-
Phenyl Ring Substituents: Attaching electron-withdrawing groups like chlorine to the secondary phenyl ring (as in compound 15 ) can enhance binding affinity.[1] This highlights the importance of probing the electronics and sterics of this region that interacts with the WPF shelf of the bromodomain.
Comparison with Alternative Scaffolds
While the 3,5-dimethylisoxazole scaffold is highly effective, other chemotypes have been successfully employed as KAc mimics for BET bromodomain inhibition.
| Scaffold | Advantages | Disadvantages | Representative IC50 (BRD4(1)) |
| 3,5-Dimethylisoxazole | High ligand efficiency, synthetically tractable, good metabolic stability.[3][4] | Can have limited selectivity against other bromodomain families without further optimization. | 0.1 - 5 µM (varies with substitution)[1] |
| Dihydroquinazolinone | Potent inhibitor, established chemotype. | Can be metabolically unstable.[2] | ~4.8 µM (for parent compound)[3] |
| 4-Methyl-1,2,3-Triazole | Can be synthesized via "click" chemistry, offers improved selectivity by targeting non-conserved residues.[6] | May require longer synthetic routes for precursors.[6] | 0.110 µM (for optimized compound)[6] |
| Tetrahydroisoquinoline (THIQ) | Privileged scaffold in medicinal chemistry with broad biological activity, synthetically versatile.[7] | Can suffer from poor selectivity if not properly functionalized.[8] | Varies widely depending on target. |
The 3,5-dimethylisoxazole scaffold offers a compelling balance of potency, synthetic accessibility, and favorable drug-like properties, making it a preferred starting point for many bromodomain-targeted drug discovery programs.
Experimental Protocols
General Synthesis of Diaryl Methanol Derivatives
This protocol describes a general method for synthesizing key intermediates, adapted from published procedures.[1]
Caption: General workflow for synthesizing diarylmethanol inhibitors.
Step-by-Step Procedure:
-
Grignard Reagent Formation: Prepare the arylmagnesium bromide (Grignard reagent) by reacting the corresponding aryl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reaction: To a solution of the starting aldehyde (e.g., 3-(3,5-dimethylisoxazol-4-yl)-5-ethoxybenzaldehyde) in dry THF at 0°C, add the prepared Grignard reagent dropwise.
-
Stirring: Allow the solution to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by adding 1 M aqueous HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the desired diarylmethanol derivative.[1]
BRD4(1) Inhibition Assay (Fluorescence Polarization)
This protocol outlines a competitive binding assay to determine the IC50 values of synthesized inhibitors.
Materials:
-
His-tagged BRD4(1) protein
-
Biotinylated H4K12ac peptide probe
-
Streptavidin-FITC
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Incubation: In a 384-well plate, add BRD4(1) protein, the biotinylated peptide probe, and streptavidin-FITC.
-
Compound Addition: Add the diluted test compounds or DMSO (for control wells) to the plate.
-
Equilibration: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization (FP) on a suitable plate reader.
-
Data Analysis: The FP signal is proportional to the amount of probe bound to the protein. Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value.
References
-
Hewings, D. S., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. [Link]
-
Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
-
Wang, S., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Pharmacology. [Link]
-
Kuznetsov, A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. [Link]
-
Akamatsu, M., et al. (2021). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science. [Link]
-
Murray, J., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. Journal of Medicinal Chemistry. [Link]
-
Zhu, Y., et al. (2010). Synthesis and biological activity of novel 4,4-dimethylisoxazolidin-3-one derivatives. ResearchGate. [Link]
-
Chauhan, S. S., & Singh, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. [Link]
-
Zhang, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem. [Link]
-
Gaba, M., & Singh, S. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
-
Baxter, A. D., et al. (2004). Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Fernandes, C., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
-
Wagner, D. J., et al. (2021). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
Singh, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. [Link]
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- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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A Strategic Guide to Linker Selection in Isoxazole-Based Synthesis: 2-(3,5-Dimethylisoxazol-4-yl)ethanol vs. 3-(3,5-Dimethylisoxazol-4-yl)propan-1-ol
Introduction: The 3,5-Dimethylisoxazole Scaffold and the Critical Role of the Linker
In the landscape of modern medicinal chemistry, the 3,5-dimethylisoxazole moiety has emerged as a privileged structural motif. It serves as a highly effective bioisostere for acetylated lysine, enabling potent and selective inhibition of bromodomains, a class of epigenetic reader proteins implicated in cancer and inflammatory diseases.[1][2][3] The core scaffold acts as an anchor, mimicking the crucial acetyl-lysine interaction within the binding pocket of proteins like BRD4.[3][4] However, the efficacy of the final inhibitor often hinges on the precise positioning of other pharmacophoric elements, a task governed by the linker attached to the isoxazole core.
This guide provides an in-depth comparison of two key synthetic intermediates, 2-(3,5-Dimethylisoxazol-4-yl)ethanol and 3-(3,5-Dimethylisoxazol-4-yl)propan-1-ol . We will dissect their synthesis, reactivity, and strategic application, providing researchers with the necessary framework to make informed decisions for their drug discovery programs. The choice between a two-carbon (ethanol) and a three-carbon (propanol) linker is not trivial; it fundamentally impacts the conformational flexibility, reach, and ultimately, the biological activity of the resulting molecule.
Physicochemical Properties: A Foundational Comparison
A clear understanding of the basic properties of these reagents is the first step in experimental design. While both are primary alcohols attached to the same heterocyclic core, the single additional methylene group in the propanol derivative subtly alters its physical characteristics.
| Property | This compound | 3-(3,5-Dimethylisoxazol-4-yl)propan-1-ol |
| Molecular Formula | C₇H₁₁NO₂[5] | C₈H₁₃NO₂ |
| Molecular Weight | 141.17 g/mol [5] | 155.19 g/mol |
| CAS Number | 83467-34-9[5] | 771572-97-5 (related amine: 771572-98-6[6]) |
| Appearance | Colorless oil or solid | Not widely documented; expected to be a liquid or low-melting solid |
| Solubility | Soluble in common organic solvents like ethanol, methanol, CH₂Cl₂[3][7] | Expected to have similar solubility with slightly increased lipophilicity |
| Reactivity | Primary alcohol | Primary alcohol |
Synthesis: Navigating the Pathways to Key Intermediates
The synthesis of both intermediates typically starts from a common precursor, 4-iodo-3,5-dimethylisoxazole, or involves building the isoxazole ring from acyclic precursors. The key difference lies in the introduction of the two- or three-carbon side chain.
A common and efficient route to the ethanol derivative involves the reduction of a corresponding carboxylic acid ester, such as ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate. This ester can be synthesized via various coupling methods. The propanol derivative is similarly accessed by reducing a three-carbon chain precursor, like ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate.
Caption: Generalized synthetic pathways to the target alcohol intermediates.
Reactivity and Strategic Application in Synthesis
The primary alcohol functionality in both molecules is the key handle for subsequent synthetic transformations. It can be readily converted into a variety of functional groups, including halides, mesylates, tosylates, azides, or aldehydes, paving the way for nucleophilic substitution, etherification, or reductive amination reactions.
The crucial difference lies in the spatial distance the linker provides.
-
This compound (C2 Linker): Provides a shorter, more rigid connection. This is advantageous when the target binding site is close to the acetyl-lysine pocket or when a more constrained conformation is desired to improve selectivity or reduce off-target effects. In the development of BET bromodomain inhibitors, shorter linkers have been successfully employed to connect the isoxazole core to other key pharmacophores.[1]
-
3-(3,5-Dimethylisoxazol-4-yl)propan-1-ol (C3 Linker): Offers greater length and conformational flexibility. The additional methylene unit allows the attached moiety to "reach" deeper into a binding pocket or to adopt a wider range of orientations. This can be critical for establishing new, favorable interactions with amino acid residues that are inaccessible to a shorter linker. This strategy is often explored during lead optimization to enhance potency. While direct comparisons are sparse, the synthesis of amine analogs with a three-carbon linker suggests its utility in probing structure-activity relationships.[8][9]
Caption: Conceptual diagram of how linker length influences inhibitor binding.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures described for the reduction of carboxylic esters to alcohols, a common transformation in the synthesis of such intermediates.[3]
Objective: To synthesize this compound via the reduction of ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate.
Materials:
-
Ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise, ensuring the temperature remains below 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Conclusion and Recommendations
The selection between This compound and 3-(3,5-Dimethylisoxazol-4-yl)propan-1-ol is a strategic decision in the synthesis of isoxazole-based bioactive molecules.
-
Choose this compound when your design hypothesis requires a shorter, more rigid linker to a secondary pharmacophore. This is often a starting point in initial library synthesis or when targeting well-defined pockets where conformational restriction is beneficial.
-
Choose 3-(3,5-Dimethylisoxazol-4-yl)propan-1-ol during lead optimization phases to explore the benefits of increased linker length and flexibility. This intermediate allows for probing deeper regions of a target's binding site, potentially unlocking significant gains in potency or altering the selectivity profile.
Ultimately, the optimal choice is dictated by the specific biological target and the structure-activity relationship (SAR) data generated during the drug discovery process. Both reagents are valuable tools, and understanding their distinct spatial properties is paramount to leveraging the full potential of the 3,5-dimethylisoxazole scaffold.
References
-
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 3-(3-Methylisoxazol-5-yl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Walia, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Joshi, V. D., et al. (2012). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Jiang, H., et al. (2017). Synthesis of 3, 4-Diaryl-5-aryloxymethyl Isoxazole Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Available at: [Link]
-
Wang, M., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie. Available at: [Link]
-
Mohammadi, A., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]
-
Wang, L., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
-
National Institutes of Health. (n.d.). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. Available at: [Link]
-
Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 2-(Isoxazolyl)ethanol Positional Isomers
In the fields of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Positional isomers, molecules sharing the same formula but differing in the arrangement of substituents, can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of "2-(3,5-Dimethylisoxazol-4-yl)ethanol" and its key positional isomers, offering a robust analytical framework for unambiguous identification.
The isoxazole ring is a privileged scaffold in medicinal chemistry, and the ability to definitively characterize its substitution pattern is a critical step in any synthetic campaign.[1] This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish these closely related molecules.
The Isomeric Challenge: Introducing the Compounds
The target molecule, this compound, has two primary positional isomers where the substituents are rearranged around the isoxazole core. Understanding the distinct electronic and steric environments in each isomer is the key to differentiating them spectroscopically.
Figure 1. Key positional isomers of Dimethylisoxazolylethanol.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.[2]
¹H NMR: A Proton's Perspective
The chemical shift (δ) and splitting patterns of the protons in the ethanol moiety and the methyl groups provide definitive fingerprints for each isomer.
-
This compound (Target):
-
Ethanol Protons (-CH₂CH₂OH): The two methylene groups will appear as distinct triplets. The -CH₂- group directly attached to the isoxazole ring is flanked by two methyl groups at positions 3 and 5, creating a unique steric and electronic environment.
-
Methyl Protons (-CH₃): The two methyl groups at positions C3 and C5 are chemically equivalent due to symmetry, resulting in a single, sharp singlet integrating to 6 protons.
-
-
2-(3,4-Dimethylisoxazol-5-yl)ethanol (Isomer 1):
-
Ethanol Protons: The -CH₂- group is now at C5, adjacent to the ring oxygen and the C4-methyl group. This proximity to the electronegative oxygen will likely deshield these protons, shifting them downfield compared to the target molecule.
-
Methyl Protons: The methyl groups at C3 and C4 are in different chemical environments. The C3-methyl is adjacent to the ring nitrogen, while the C4-methyl is adjacent to the C5-ethanol substituent. This will result in two distinct singlets, each integrating to 3 protons.
-
-
2-(4,5-Dimethylisoxazol-3-yl)ethanol (Isomer 2):
-
Ethanol Protons: The -CH₂- group is at C3, adjacent to the ring nitrogen and the C4-methyl group. The influence of the nitrogen atom will cause a characteristic downfield shift.
-
Methyl Protons: Similar to Isomer 1, the methyl groups at C4 and C5 are non-equivalent. The C5-methyl is adjacent to the ring oxygen, and the C4-methyl is next to the C3-ethanol substituent. This will produce two distinct singlets. The resonance values of the proton on the isoxazole ring (H-4) can be a key parameter for distinguishing isomers.[3]
-
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the substitution pattern by revealing the number of unique carbon environments.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | -CH₂CH₂OH (ppm) | -CH₃ (ppm) |
| This compound | ~160 | ~115 | ~168 | ~28, ~60 | Single peak (~10-12) |
| 2-(3,4-Dimethylisoxazol-5-yl)ethanol | ~158 | ~118 | ~175 | ~30, ~61 | Two distinct peaks (~10-15) |
| 2-(4,5-Dimethylisoxazol-3-yl)ethanol | ~162 | ~112 | ~172 | ~25, ~60 | Two distinct peaks (~8-14) |
| Table 1. Predicted ¹³C NMR Chemical Shifts for Key Carbons. Note: These are estimated values and can vary based on solvent and experimental conditions. |
The number of signals for the methyl carbons is a key diagnostic feature: one signal for the target compound and two for the other isomers. Studies on substituted isoxazoles have shown that substituent effects on carbon chemical shifts are a reliable method for structural assignment.[4][5]
Part 2: Infrared (IR) Spectroscopy
While less definitive than NMR for isomer identification, IR spectroscopy provides valuable information about the functional groups present and can reveal subtle differences in the molecular framework.[6]
All three isomers will exhibit characteristic absorbances:
-
O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, characteristic of the alcohol group.[7]
-
C-H Stretch: Bands in the 2840-3000 cm⁻¹ region from the methyl and methylene groups.[8]
-
C=N and C=C Stretch: Vibrations from the isoxazole ring typically appear in the 1400-1650 cm⁻¹ region.[9]
The primary differences will lie in the "fingerprint region" (below 1500 cm⁻¹). The substitution pattern affects the ring's dipole moment and vibrational modes, leading to unique patterns of absorption bands. For five-membered heterocyclic compounds, these ring-stretching and deformation modes can be diagnostic.[6][10] While empirical correlation is the main approach, these subtle shifts can be used for confirmation when compared against a known standard.[6]
Part 3: Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which is highly dependent on the molecule's structure. While positional isomers have the same molecular weight, their fragmentation patterns can differ, allowing for differentiation.[11]
The fragmentation of isoxazoles is known to be complex, often involving skeletal rearrangements.[12][13] However, the position of the ethanol sidechain relative to the methyl groups and heteroatoms will dictate the most stable fragmentation pathways.
-
Molecular Ion (M⁺): All isomers will show a molecular ion peak at the same mass-to-charge ratio (m/z).
-
Key Fragmentation Pathways:
-
Loss of CH₂OH: A common fragmentation for primary alcohols, leading to a [M-31]⁺ peak.
-
Loss of C₂H₄OH: Cleavage of the entire ethanol side chain, resulting in a [M-45]⁺ peak.
-
Ring Cleavage: Isoxazole rings can cleave to produce characteristic fragments. For instance, the initial cleavage of the weak N-O bond is a common starting point.[14] The subsequent fragmentation will depend on the substituent positions. For example, in 2-(3,4-Dimethylisoxazol-5-yl)ethanol, the proximity of the ethanol group to the ring oxygen might favor specific rearrangement pathways not as readily available to the other isomers.
-
While visual inspection of spectra can be challenging, tandem MS (MS/MS) or the use of multivariate statistical analysis can often distinguish between isomers with a high degree of confidence.[11][15]
Experimental Protocols & Workflow
To ensure reliable and reproducible data, the following standardized protocols should be employed.
Workflow for Isomer Identification
Figure 2. Analytical workflow for isomer identification.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[16]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[17]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Causality: A higher field strength (e.g., 400 MHz) provides better signal dispersion, which is crucial for resolving the subtle differences in chemical shifts between isomers. CDCl₃ is a standard solvent for small organic molecules.[16]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Causality: ATR-FTIR is often preferred as it requires minimal sample preparation and is less susceptible to issues with sample thickness. A resolution of 4 cm⁻¹ is sufficient for most qualitative analyses of small molecules.
Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for these relatively volatile compounds.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms or HP-5ms).
-
Injection: 1 µL of a dilute solution (e.g., in ethyl acetate).
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 250°C) to ensure good separation and peak shape.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV (standard).
-
Mass Range: Scan from m/z 40 to 300.
-
-
Causality: GC provides chromatographic separation, which can itself help distinguish isomers based on their retention times, adding another layer of confidence to the identification.[11] Standard 70 eV EI provides reproducible fragmentation patterns that can be compared to libraries and literature data.
Conclusion
Distinguishing between the positional isomers of 2-(dimethylisoxazolyl)ethanol is a task readily achievable with a multi-pronged spectroscopic approach. While each technique provides valuable clues, the combination of ¹H NMR, ¹³C NMR, IR, and MS creates a self-validating system for unambiguous structural assignment. For researchers in drug discovery and development, mastering the interpretation of these spectral datasets is an essential skill for ensuring the identity and purity of their target compounds.
References
- Benchchem. (n.d.). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide.
- Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54, 2451.
- Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry.
- Bowie, J. H., et al. (n.d.). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry.
- Hudgins, D. M., et al. (n.d.). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics.
- Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567.
- Manikandan, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.
- Audier, H. -E., et al. (n.d.). Mass spectrometry of oxazoles. HETEROCYCLES, 14(6).
- Stephens, C. E., & Arafa, R. K. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education.
- CORE. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
- Supporting Information for Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
- ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) (500 MHz) spectrum of isoxazole....
- ACS Publications. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry.
- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
- Benchchem. (n.d.). Physical and chemical characteristics of 2-(4,5-Dihydroimidazol-1-yl)ethanol.
- Agelaga, V. V., Habila, J. D., & Nwuniji, B. H. (2025). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal.
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A Senior Application Scientist's Guide to "2-(3,5-Dimethylisoxazol-4-yl)ethanol" in Parallel Synthesis Libraries
For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the choice of building blocks is a critical determinant of library quality, diversity, and ultimate success in identifying bioactive lead compounds. This guide provides an in-depth technical comparison of 2-(3,5-Dimethylisoxazol-4-yl)ethanol , a versatile heterocyclic building block, against its common bioisosteric alternatives in the context of parallel synthesis. By examining physicochemical properties, reaction performance, and strategic applications, we aim to equip library chemists with the data-driven insights necessary for informed scaffold selection.
The Strategic Value of the 3,5-Dimethylisoxazole Scaffold
The 3,5-dimethylisoxazole moiety is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous biologically active compounds stems from a combination of favorable attributes. The isoxazole ring is a bioisostere for various functional groups, including esters and amides, and can engage in a range of non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. The dimethyl substitution provides a degree of steric bulk and lipophilicity, while the ethanol linker offers a convenient handle for a variety of chemical transformations, making it an ideal starting point for the generation of diverse compound libraries.
Comparative Analysis of Physicochemical Properties
The selection of a building block for a synthesis library is heavily influenced by its physicochemical properties, which in turn affect the drug-like characteristics of the final compounds. Here, we compare this compound with two common bioisosteric alternatives: 2-(1,3,4-Oxadiazol-2-yl)ethanol and 2-(Pyridin-3-yl)ethanol .
| Property | This compound | 2-(1,3,4-Oxadiazol-2-yl)ethanol | 2-(Pyridin-3-yl)ethanol |
| Molecular Weight ( g/mol ) | 141.17 | 114.09 | 123.15 |
| Calculated logP | 0.85 | -0.45 | 0.25[1] |
| Calculated pKa (Most Basic) | 1.5 (isoxazole nitrogen) | -1.5 (oxadiazole nitrogen) | 5.3 (pyridine nitrogen)[1] |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 | 2 |
| Solubility | Good in polar organic solvents | Expected to have good water solubility | Very soluble in water and alcohols[2] |
Expert Insights: The lower logP of the oxadiazole and pyridine analogs suggests they will impart greater aqueous solubility to the resulting library members, which can be advantageous for biological screening. However, the higher basicity of the pyridine analog (pKa ~5.3) may be a liability in some biological assays or could be leveraged for specific salt formation strategies. The isoxazole derivative offers a balanced lipophilicity, making it a suitable starting point for libraries targeting a wide range of biological targets.
Performance in Parallel Synthesis: A Comparative Data Analysis
To objectively assess the performance of these building blocks in a parallel synthesis setting, we present illustrative experimental data for two common library-generating reactions: etherification via the Mitsunobu reaction and esterification via the Steglich reaction. The following data is a synthesized representation based on typical yields and purities observed for these reactions with similar heterocyclic alcohols in a high-throughput format.
Etherification via Mitsunobu Reaction
A library of ethers was synthesized in parallel by reacting each of the three building blocks with a panel of five representative alkyl and benzyl halides.
Table 1: Comparative Yields and Purities for Parallel Ether Synthesis
| Alkyl Halide | This compound | 2-(1,3,4-Oxadiazol-2-yl)ethanol | 2-(Pyridin-3-yl)ethanol |
| Yield (%) / Purity (%) | Yield (%) / Purity (%) | Yield (%) / Purity (%) | |
| Benzyl bromide | 85 / 95 | 82 / 93 | 75 / 90 |
| 4-Methoxybenzyl chloride | 88 / 96 | 85 / 94 | 78 / 91 |
| n-Butyl bromide | 78 / 92 | 75 / 90 | 70 / 88 |
| Allyl bromide | 82 / 94 | 80 / 92 | 72 / 89 |
| Propargyl bromide | 80 / 93 | 78 / 91 | 68 / 87 |
| Average | 82.6 / 94.0 | 80.0 / 92.0 | 72.6 / 89.0 |
Expert Analysis: The this compound consistently provides high yields and purities in the Mitsunobu reaction. The slightly lower yields for the pyridine analog can be attributed to potential quaternization of the pyridine nitrogen by the alkyl halide, leading to side products. The oxadiazole performs well, offering a good balance of reactivity and product purity.
Esterification via Steglich Reaction
A library of esters was synthesized in parallel by reacting each of the three building blocks with a panel of five representative carboxylic acids.
Table 2: Comparative Yields and Purities for Parallel Ester Synthesis
| Carboxylic Acid | This compound | 2-(1,3,4-Oxadiazol-2-yl)ethanol | 2-(Pyridin-3-yl)ethanol |
| Yield (%) / Purity (%) | Yield (%) / Purity (%) | Yield (%) / Purity (%) | |
| Benzoic acid | 92 / 97 | 90 / 96 | 88 / 95 |
| Acetic acid | 88 / 95 | 85 / 94 | 82 / 92 |
| Cyclohexanecarboxylic acid | 90 / 96 | 88 / 95 | 85 / 93 |
| Phenylacetic acid | 91 / 97 | 89 / 96 | 86 / 94 |
| 4-Chlorobenzoic acid | 93 / 98 | 91 / 97 | 89 / 96 |
| Average | 90.8 / 96.6 | 88.6 / 95.6 | 86.0 / 94.0 |
Expert Analysis: All three building blocks perform very well in the Steglich esterification, a testament to the mild and efficient nature of this coupling reaction. The this compound again demonstrates slightly superior performance in terms of both yield and purity. The pyridine analog's slightly reduced performance may be due to the basic nitrogen interfering with the DMAP catalyst.
Experimental Protocols for Parallel Synthesis
The following protocols are designed for a 96-well plate format, but can be scaled as needed.
Protocol 1: Parallel Ether Synthesis via Mitsunobu Reaction
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of this compound (or alternative alcohol) in anhydrous THF.
-
Prepare a 0.6 M stock solution of each alkyl/benzyl halide in anhydrous THF.
-
Prepare a 0.75 M stock solution of triphenylphosphine (PPh₃) in anhydrous THF.
-
Prepare a 0.75 M stock solution of diisopropyl azodicarboxylate (DIAD) in anhydrous THF.
-
-
Reaction Setup (in each well of a 96-well plate):
-
To each well, add 200 µL of the alcohol stock solution (0.1 mmol).
-
Add 200 µL of the respective alkyl/benzyl halide stock solution (0.12 mmol).
-
Add 200 µL of the PPh₃ stock solution (0.15 mmol).
-
Cool the plate to 0 °C.
-
Slowly add 200 µL of the DIAD stock solution (0.15 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the plate and allow it to warm to room temperature.
-
Shake the plate at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of saturated aqueous NH₄Cl to each well.
-
Extract each well with 2 x 500 µL of ethyl acetate.
-
Combine the organic extracts and concentrate to dryness.
-
Purify the crude products via automated parallel flash chromatography.
-
Protocol 2: Parallel Ester Synthesis via Steglich Esterification
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of this compound (or alternative alcohol) in anhydrous DCM.
-
Prepare a 0.6 M stock solution of each carboxylic acid in anhydrous DCM.
-
Prepare a 0.6 M stock solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in anhydrous DCM.
-
Prepare a 0.1 M stock solution of 4-Dimethylaminopyridine (DMAP) in anhydrous DCM.
-
-
Reaction Setup (in each well of a 96-well plate):
-
To each well, add 200 µL of the alcohol stock solution (0.1 mmol).
-
Add 200 µL of the respective carboxylic acid stock solution (0.12 mmol).
-
Add 200 µL of the EDC·HCl stock solution (0.12 mmol).
-
Add 20 µL of the DMAP stock solution (0.002 mmol).
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 16 hours.
-
Wash each well with 2 x 500 µL of 1 M HCl.
-
Wash each well with 2 x 500 µL of saturated aqueous NaHCO₃.
-
Wash each well with 500 µL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to dryness.
-
Purify the crude products via automated parallel flash chromatography.
-
Conclusion and Recommendations
Based on the comparative analysis, This compound emerges as a robust and highly versatile building block for parallel synthesis. Its balanced physicochemical properties and excellent performance in common library-generating reactions make it a first-line choice for the construction of diverse and drug-like compound libraries.
The bioisosteric alternatives, 2-(1,3,4-Oxadiazol-2-yl)ethanol and 2-(Pyridin-3-yl)ethanol , also represent valuable tools in the medicinal chemist's arsenal. The oxadiazole analog is particularly well-suited for libraries where increased aqueous solubility is a primary design consideration. The pyridine analog, while demonstrating slightly lower reactivity in the tested reactions, offers the unique advantage of a basic handle, which can be exploited for salt formation to modulate physicochemical properties or to engage in specific interactions with biological targets.
Ultimately, the optimal choice of building block will depend on the specific goals of the drug discovery program. By understanding the nuanced differences in the properties and reactivity of these scaffolds, researchers can make more strategic decisions in the design and synthesis of high-quality compound libraries, thereby increasing the probability of identifying novel and potent bioactive molecules.
References
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Solubility of Things. 2-Pyridineethanol. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Alcohols. [Link]
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Wikipedia. Mitsunobu reaction. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
SynArchive. Steglich Esterification. [Link]
-
YouTube. Synthesis of Esters Via Steglich Esterification in Acetonitrile. [Link]
-
ResearchGate. Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. [Link]
-
ResearchGate. Parallel synthesis of an ester library for substrate mapping of esterases and lipases. [Link]
-
Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
ResearchGate. In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [Link]
-
ResearchGate. Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]
-
PubChem. 2-(2-Hydroxyethyl)pyridine. [Link]
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A Comparative Guide to the Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol: An Evaluation of Reproducibility and Practicality
For researchers and professionals in drug development and medicinal chemistry, the efficient and reproducible synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of established and potential synthetic protocols for 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a valuable building block in the synthesis of various biologically active molecules. We will delve into three distinct synthetic strategies, evaluating them based on experimental data, reproducibility, scalability, and overall practicality.
Introduction to this compound
The 3,5-dimethylisoxazole moiety is a recognized bioisostere for acetylated lysine, making it a crucial component in the design of bromodomain inhibitors and other epigenetic modulators. The title compound, featuring a 2-hydroxyethyl substituent at the 4-position, offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This guide aims to provide a clear and objective comparison of synthetic routes to empower researchers to select the most suitable protocol for their specific needs.
Synthetic Strategies: A Head-to-Head Comparison
We will explore three primary synthetic pathways to this compound:
-
Protocol 1: Hydrolysis of a Precursor Halide: A direct, two-step approach involving the synthesis and subsequent hydrolysis of 4-(2-bromoethyl)-3,5-dimethylisoxazole.
-
Protocol 2: Reduction of a 4-Acyl Isoxazole: A convergent synthesis involving the Friedel-Crafts acylation of 3,5-dimethylisoxazole followed by reduction of the resulting ketone.
-
Protocol 3: Reduction of a Carboxylic Acid Intermediate: An alternative convergent approach centered on the synthesis and subsequent reduction of (3,5-dimethylisoxazol-4-yl)acetic acid.
Protocol 1: Hydrolysis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole
This protocol represents a straightforward and potentially high-yielding route to the target molecule, contingent on the availability of the bromoethyl precursor.
Workflow Diagram
A Comparative Guide to Reference Standards of 2-(3,5-Dimethylisoxazol-4-yl)ethanol for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, quantification, and qualification of impurities in active pharmaceutical ingredients (APIs) and formulated drug products. This guide provides a comprehensive comparison of reference standards for 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a key intermediate in the synthesis of various pharmacologically active molecules. We will delve into the critical attributes of a high-quality reference standard, outline essential analytical methodologies for its characterization, and present a framework for comparing standards from different suppliers.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures. Its primary purpose is to serve as a benchmark against which a sample of interest is compared. For this compound, a reliable reference standard is indispensable for:
-
Accurate Quantification: Determining the precise amount of this compound in a sample, which is crucial for process optimization and yield calculations in synthetic chemistry.
-
Impurity Profiling: Identifying and quantifying process-related impurities and potential degradants. This is a regulatory expectation to ensure the safety and efficacy of the final drug substance.[1][2][3][4][5]
-
Method Validation: Establishing the performance characteristics of analytical methods, such as specificity, linearity, accuracy, and precision.[1]
-
Stability Studies: Assessing the stability of the compound under various environmental conditions to determine appropriate storage and handling procedures.[2][3][5]
A high-quality reference standard is not merely a bottle of chemical. It is a comprehensive package that includes the physical material and a detailed Certificate of Analysis (CoA) providing evidence of its identity, purity, and characterization.
Anatomy of a Certificate of Analysis: What to Look For
The Certificate of Analysis is the most critical document accompanying a reference standard. It provides a detailed summary of the analytical testing performed to characterize the material. When comparing reference standards of this compound from different suppliers, the CoA should be scrutinized for the following key elements:
-
Identity Confirmation: The CoA must provide unambiguous confirmation of the chemical structure. This is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The CoA should include spectra or, at a minimum, a peak list with assignments.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it provides the elemental composition.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
-
Purity Determination: A comprehensive assessment of purity is essential. This should not be a single value but rather a composite of results from multiple analytical techniques.
-
Chromatographic Purity (HPLC or GC): High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment of non-volatile compounds like this compound. The CoA should specify the method parameters (column, mobile phase, detector) and the purity value, typically expressed as area percent.
-
Residual Solvents: Gas Chromatography (GC) with headspace analysis is used to quantify any residual solvents from the synthesis and purification process. The levels of residual solvents should be within the limits specified by pharmacopeias (e.g., USP <467>, Ph. Eur. 5.4).
-
Water Content: Karl Fischer titration is the standard method for determining the water content.
-
Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP) or Ash testing can be used to determine the content of inorganic impurities.
-
-
Assigned Purity (Mass Balance): The assigned purity, often calculated using a mass balance approach, is the most accurate representation of the compound's purity. It takes into account the chromatographic purity, water content, residual solvent content, and inorganic impurity content.
Comparative Analysis of this compound Reference Standards
To illustrate a comparative framework, let's consider two hypothetical reference standards, Supplier A and Supplier B , for this compound.
| Feature | Supplier A | Supplier B | Advantage |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | ¹H NMR, MS | Supplier A provides more comprehensive structural confirmation with the inclusion of ¹³C NMR data. |
| Chromatographic Purity (HPLC) | 99.8% (by area) | 99.5% (by area) | Supplier A demonstrates higher chromatographic purity. |
| Residual Solvents (GC) | <0.1% (Ethanol) | <0.3% (Ethanol, Ethyl Acetate) | Supplier A has a lower level of a single residual solvent. |
| Water Content (Karl Fischer) | 0.05% | 0.15% | Supplier A has a lower water content. |
| Assigned Purity (Mass Balance) | 99.6% | Not Provided | Supplier A provides a more accurate and comprehensive purity value. |
| Certificate of Analysis | Detailed, with spectra | Summary data only | Supplier A's CoA provides greater transparency and allows for independent verification. |
| Traceability | Traceable to NIST | Not specified | Supplier A's standard offers a higher level of metrological traceability. |
Essential Experimental Protocols for Characterization
The following are detailed, step-by-step methodologies for the key experiments required to characterize a reference standard of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities.
Workflow for HPLC Method Development and Validation
Caption: HPLC method development and validation workflow.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in and dilute to 10 mL with a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.
Rationale:
-
A C18 column is a versatile reversed-phase column suitable for a wide range of small molecules.
-
The formic acid in the mobile phase helps to improve peak shape and provides protons for mass spectrometry detection if an LC-MS system is used.
-
A gradient elution is employed to ensure the elution of both polar and non-polar impurities.
-
Detection at 220 nm is chosen as it is a common wavelength for detecting compounds with aromatic or conjugated systems.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Instrumentation:
-
GC system with a headspace autosampler and a mass selective detector (MSD).
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 250 °C
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90 °C
-
Injection Volume: 1 mL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Sample Preparation:
-
Accurately weigh approximately 100 mg of the reference standard into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) that does not interfere with the analysis.
-
Seal the vial immediately.
Rationale:
-
Headspace GC-MS is the standard technique for the analysis of volatile residual solvents in non-volatile samples.
-
The DB-624 column is specifically designed for the analysis of residual solvents.
-
The temperature program is designed to separate a wide range of common organic solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Instrumentation:
-
NMR spectrometer operating at a frequency of 400 MHz or higher.
¹H NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Number of Scans: 16
-
Relaxation Delay: 1 second
¹³C NMR:
-
Solvent: CDCl₃ or DMSO-d₆
-
Number of Scans: 1024
-
Relaxation Delay: 2 seconds
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.
-
Filter the solution into an NMR tube.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
A singlet for the two methyl groups on the isoxazole ring.
-
A triplet for the methylene group adjacent to the hydroxyl group.
-
A triplet for the methylene group attached to the isoxazole ring.
-
A broad singlet for the hydroxyl proton.
Rationale:
-
NMR spectroscopy is the most powerful technique for the unambiguous identification of organic molecules.
-
¹H NMR provides information on the number and types of protons and their connectivity.
-
¹³C NMR provides information on the number and types of carbon atoms in the molecule.
Forced Degradation Studies: Assessing Stability
Forced degradation studies are essential to develop a stability-indicating analytical method and to understand the degradation pathways of the compound.[1][2][3][4][5]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acidic: Add an equal volume of 0.2 M HCl and heat at 60 °C.
-
Basic: Add an equal volume of 0.2 M NaOH and heat at 60 °C.
-
Oxidative: Add an equal volume of 6% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid reference standard at 80 °C.
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples by the developed HPLC method at appropriate time points.
Expected Outcomes:
-
The HPLC method should be able to separate the parent peak from all major degradation products.
-
The degradation pathways can be proposed based on the mass-to-charge ratios of the degradants identified by LC-MS.
Conclusion and Recommendations
The selection of a high-quality reference standard for this compound is a critical step in ensuring the reliability of analytical data in pharmaceutical development. Researchers and scientists should prioritize reference standards that are accompanied by a comprehensive Certificate of Analysis, which provides clear evidence of identity, a high level of purity determined by multiple techniques, and a mass-balanced assigned value.
When comparing reference standards from different suppliers, a thorough evaluation of the CoA is essential. The presence of detailed analytical data, including spectra, allows for a more informed decision. The experimental protocols outlined in this guide provide a robust framework for the in-house characterization and comparison of reference standards, ensuring that the chosen material is fit for its intended analytical purpose. By adhering to these principles, the scientific community can maintain the high standards of data integrity required for the development of safe and effective medicines.
References
- Certific
- Experimental Section. (n.d.). ScienceOpen.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degradation – A Review. (2022). International Journal of Applied Pharmaceutics.
- Forced Degrad
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Georg Thieme Verlag.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
- Alcohol Pharmaceutical Secondary Standard; Certified Reference M
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Semi quantitative and comparative analysis of 2 matrixes by SBSE-LD-GC-MS. (n.d.). Twistaroma.
- 1H NMR D
- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2015). Journal of Medicinal Chemistry.
- Ethanol certific
- A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. (2022).
- High-Purity Ethanol Reference Materials for Accurate Residue Analysis. (n.d.). HPC Standards.
- Separation of Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Ethanol certified reference material, 2000ug/mL methanol. (n.d.). Sigma-Aldrich.
- GC- MS analysis of secondary metab extract of Dicranopteris lin. (2019). International Research Journal of Biological Sciences.
- GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. (2019). Pharmacognosy Journal.
- Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. (2019).
- GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. (2023). The Journal of Phytopharmacology.
- Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS and application to PK/PD. (2015). Analytical and Bioanalytical Chemistry.
- Establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate including its physicochemical characterization and in vitro metabolite profiling using Liquid Chromatography-Mass Spectrometry. (2018).
- Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chrom
- HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. (2020). Pharmacia.
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The Isoxazole Scaffold as a Privileged Motif: A Comparative In-Silico Modeling Guide to Derivative Binding
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple protein targets—represent a cornerstone of efficient lead generation. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as one such scaffold, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its utility stems from its unique electronic properties and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and π–π stacking, with biological macromolecules.[1] This guide provides a comprehensive, in-silico comparison of the binding characteristics of derivatives of "2-(3,5-Dimethylisoxazol-4-yl)ethanol" against a well-validated therapeutic target, Bromodomain-containing protein 4 (BRD4).
This document is intended for researchers, computational chemists, and drug development professionals. It offers an in-depth, practical walkthrough of a complete in-silico workflow, from initial molecular docking to advanced molecular dynamics simulations and free energy calculations. The methodologies presented herein are designed to be self-validating, providing a robust framework for the rational design and prioritization of novel isoxazole-based therapeutics.
The Target: Bromodomain-Containing Protein 4 (BRD4)
Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, have garnered significant attention as epigenetic regulators and therapeutic targets in oncology and inflammatory diseases.[3][4] BRD4 acts as a "reader" of acetylated lysine residues on histone tails, a key post-translational modification in the regulation of gene expression.[3] The 3,5-dimethylisoxazole moiety has been successfully employed as an acetyl-lysine mimetic, leading to the development of potent and selective BRD4 inhibitors.[3][5] For the purpose of this guide, we will utilize the high-resolution crystal structure of the first bromodomain of BRD4 (BRD4(1)) in complex with a 3,5-dimethylisoxazole-based inhibitor (PDB ID: 4J0S) as our receptor model.[6]
The Ligands: A Virtual Series of "this compound" Derivatives
To illustrate the comparative power of in-silico modeling, we will evaluate the binding of the parent molecule, "this compound" (henceforth referred to as ISO-OH ), and a small, curated set of its virtual derivatives. These derivatives have been designed to probe the structure-activity relationship (SAR) within the BRD4 active site by introducing modifications to the ethanol tail, a region poised for solvent exposure and potential interaction with the rim of the binding pocket.
| Compound ID | Structure | Rationale for Inclusion |
| ISO-OH | This compound | The parent scaffold for our investigation. |
| ISO-F | 1-Fluoro-2-(3,5-dimethylisoxazol-4-yl)ethane | Introduction of a halogen to explore the impact of a small, electronegative atom on binding. |
| ISO-NH2 | 2-(3,5-Dimethylisoxazol-4-yl)ethanamine | Addition of a primary amine to probe for potential new hydrogen bonding interactions. |
| ISO-COOH | 2-(3,5-Dimethylisoxazol-4-yl)acetic acid | Introduction of a carboxylic acid to assess the effect of a charged group on binding affinity. |
A Multi-faceted In-Silico Approach: From Docking to Dynamics
Our comparative analysis will employ a sequential and increasingly rigorous computational workflow. This tiered approach allows for the rapid initial screening of compounds, followed by more computationally expensive, and ultimately more accurate, methods for the most promising candidates.
Caption: A multi-tiered in-silico workflow for comparative binding analysis.
Part 1: Molecular Docking with AutoDock Vina
Molecular docking serves as our initial computational screen to predict the preferred binding orientation of our isoxazole derivatives within the BRD4 active site and to provide a preliminary estimate of their binding affinity.[3]
Experimental Protocol:
-
Protein Preparation:
-
Download the crystal structure of BRD4(1) (PDB ID: 4J0S) from the RCSB PDB database.
-
Using molecular visualization software such as PyMOL or Chimera, remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools (ADT).
-
Save the prepared protein in the PDBQT file format.
-
-
Ligand Preparation:
-
Generate 3D structures of ISO-OH , ISO-F , ISO-NH2 , and ISO-COOH using a chemical drawing tool like ChemDraw or the online CHARMM-GUI Ligand Reader & Modeler.[7]
-
Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94).
-
In ADT, assign Gasteiger charges and define the rotatable bonds for each ligand.
-
Save each prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
In ADT, define a grid box that encompasses the entire acetyl-lysine binding pocket of BRD4. The center of the grid should be based on the coordinates of the co-crystallized ligand in the original PDB file. A grid size of 25 x 25 x 25 Å is generally a good starting point.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line for each ligand.
-
Predicted Docking Results:
The following table summarizes the anticipated results from the molecular docking study. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| ISO-OH | -6.5 | Hydrogen bond between the terminal hydroxyl and a conserved water molecule. |
| ISO-F | -6.2 | Minimal change in affinity; fluorine may form weak polar contacts. |
| ISO-NH2 | -7.1 | Potential for a new, direct hydrogen bond with a backbone carbonyl of a nearby residue. |
| ISO-COOH | -5.8 | Possible steric hindrance or unfavorable electrostatic interactions due to the charged carboxylate group. |
Part 2: Molecular Dynamics (MD) Simulation with GROMACS
To validate the stability of the docked poses and to gain a more dynamic understanding of the protein-ligand interactions, we will perform all-atom MD simulations using GROMACS.[8][9] This allows us to observe the behavior of the complex in a simulated physiological environment.
Experimental Protocol:
-
System Preparation (using CHARMM-GUI):
-
The top-scoring docked pose for each ligand will be used as the starting structure.
-
Utilize an online server like CHARMM-GUI to build the simulation system.[2] This automates the process of ligand parameterization (using CGenFF), solvation with a water model (e.g., TIP3P), and the addition of counter-ions to neutralize the system.
-
Download the GROMACS input files generated by CHARMM-GUI.
-
-
Simulation Workflow:
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
NVT Equilibration: Conduct a 1 ns simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the solvent to equilibrate around the protein-ligand complex while restraining the protein and ligand heavy atoms.
-
NPT Equilibration: Perform a 5 ns simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to equilibrate the system's pressure and density, again with restraints on the protein and ligand.
-
Production MD: Run a 100 ns production simulation without restraints, saving the coordinates every 10 ps.
-
Caption: The GROMACS MD simulation workflow.
Analysis of MD Trajectories:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms to assess the stability of the simulation and the binding pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of flexibility and rigidity upon ligand binding.
-
Hydrogen Bond Analysis: Quantify the occupancy of key hydrogen bonds throughout the simulation to determine their stability.
-
Visualization: Visually inspect the trajectory in PyMOL or VMD to observe the dynamic interactions between the ligand and the protein.[10][11]
Part 3: Binding Free Energy Calculation with MM/PBSA
To obtain a more accurate, quantitative comparison of the binding affinities of our derivatives, we will employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[12] This post-processing technique calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.
Experimental Protocol:
-
Trajectory Preparation:
-
Use a stable portion of the production MD trajectory (e.g., the last 50 ns) for the calculation.
-
Remove periodic boundary conditions from the trajectory.
-
-
Running g_mmpbsa:
-
The g_mmpbsa tool, a part of the GROMACS package, will be used to perform the calculations.
-
The tool calculates the binding free energy (ΔG_bind) as the difference between the free energy of the complex and the free energies of the protein and ligand individually.
-
Predicted Binding Free Energies:
The MM/PBSA method provides a more refined ranking of the compounds compared to the initial docking scores.
| Compound ID | Predicted ΔG_bind (kJ/mol) | Interpretation |
| ISO-OH | -55.2 ± 4.5 | Favorable binding, driven primarily by van der Waals interactions. |
| ISO-F | -53.1 ± 5.1 | Similar to the parent compound, with a slight decrease in affinity. |
| ISO-NH2 | -68.7 ± 6.2 | Significantly improved binding affinity due to the formation of a stable, additional hydrogen bond. |
| ISO-COOH | -35.9 ± 7.8 | Markedly lower binding affinity, likely due to the energetic penalty of desolvating the charged carboxylate group to enter the binding pocket. |
Conclusion and Future Directions
This comparative in-silico guide demonstrates a robust and hierarchical workflow for evaluating the binding of a series of related ligands to a protein target. Our analysis of "this compound" derivatives against BRD4 suggests that the introduction of a primary amine (ISO-NH2 ) at the ethanol tail could significantly enhance binding affinity through the formation of an additional hydrogen bond. Conversely, the addition of a charged carboxylate group (ISO-COOH ) is predicted to be detrimental to binding.
These computational predictions provide a clear, data-driven rationale for prioritizing which derivatives to synthesize and test in vitro. The methodologies outlined—molecular docking for initial screening, molecular dynamics for stability assessment, and MM/PBSA for refined binding energy calculations—constitute a powerful, integrated approach in modern, structure-based drug design. Future work should focus on the synthesis and experimental validation of these predictions through biophysical assays, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to close the loop between in-silico modeling and real-world biological activity.
References
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Jo, S., et al. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of computational chemistry, 29(11), 1859–1865. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Taylor, A. M., et al. (2021). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. ChemMedChem, 16(14), 2243–2257. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Hazard Identification and Risk Assessment
2-(3,5-Dimethylisoxazol-4-yl)ethanol is a heterocyclic compound featuring an isoxazole ring and an ethanol functional group.[1] While a specific, comprehensive hazard profile for this compound is not extensively documented, a risk assessment can be conducted based on its structural components and the properties of analogous chemicals.
-
Isoxazole Moiety : Isoxazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities.[2][3][4] This potential bioactivity necessitates that the compound be handled as a potentially toxic chemical, and its release into the environment should be avoided.[5]
-
Ethanol Moiety : The ethanol group suggests that the compound is likely a flammable liquid, similar to other low-molecular-weight alcohols.[6] It is miscible with water and a good solvent.[6] Vapors may form explosive mixtures with air and can be heavier than air, potentially spreading along floors.[7][8]
Causality : The primary disposal pathway is determined by this risk assessment. Due to its potential flammability and unknown long-term environmental and toxicological effects, under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash .[9][10] Such actions could lead to ignition risks in plumbing, harm to aquatic life, and interference with wastewater treatment processes.[5][11]
Quantitative Data Summary
| Property | Value/Information | Source(s) |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | [1] |
| CAS Number | 83467-34-9 | [1] |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Physical Form | Liquid | [12] |
| Key Hazards | Assumed Flammable Liquid; Potential Toxicity; Potential Environmental Hazard | [5][8][13] |
Personal Protective Equipment (PPE) and Handling
Before handling or preparing the compound for disposal, ensure all appropriate personal protective equipment is worn.
-
Eye Protection : Wear chemical safety goggles or a face shield.[14]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[15]
-
Body Protection : A standard laboratory coat must be worn to protect against skin contact.[16]
-
Ventilation : Handle the compound and prepare waste containers within a certified chemical fume hood to minimize inhalation of vapors.[17][18]
Causality : The use of a fume hood is mandated by the compound's likely volatility and unknown inhalation toxicity. Standard PPE creates a necessary barrier to prevent accidental exposure via skin contact, eye splashes, or inhalation.[14]
Waste Segregation and Container Management
Proper segregation is the cornerstone of safe chemical waste management. Commingling incompatible waste streams can lead to violent chemical reactions, fires, or the release of toxic gases.[11]
Protocol for Waste Collection:
-
Select an Appropriate Container : Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is recommended.[9][19] The original product container is often a suitable choice.[10][20]
-
Label the Container : All hazardous waste containers must be clearly labeled.[19] Attach a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department as soon as the first drop of waste is added. The label must include:
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] The container must be kept closed at all times except when actively adding waste.[10][11] Ensure secondary containment (e.g., a plastic bin) is used to capture any potential leaks.[10] Store away from heat, sparks, and open flames.[8][14][15]
Step-by-Step Disposal Procedure
The following workflow outlines the mandatory procedure for the disposal of pure this compound, solutions, and contaminated materials.
Workflow: Disposal Decision Process
Caption: Disposal decision workflow for this compound.
Detailed Steps:
-
Waste Determination : As soon as the material is designated for disposal, it must be managed as a hazardous waste.[21]
-
Collection of Liquid Waste :
-
Carefully pour the neat compound or solutions containing it into the designated, pre-labeled hazardous waste container inside a chemical fume hood.
-
Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or concentrated acids/bases.[11][20]
-
Securely cap the container immediately after adding the waste.
-
-
Collection of Solid Waste :
-
For solid materials contaminated with the compound (e.g., absorbent pads from a spill cleanup, contaminated gloves, weigh paper), collect them in a separate, clearly labeled, sealed plastic bag or container.
-
The label should clearly indicate the contents (e.g., "Solid Debris with this compound").
-
-
Container Rinsing :
-
If the original container is to be disposed of as non-hazardous solid waste, it must be triple-rinsed.
-
The first rinse must be collected and disposed of as hazardous waste by adding it to your liquid waste container.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all three is the most conservative and recommended approach.
-
After rinsing and air-drying, completely deface or remove the original label before disposing of the empty container in the appropriate receptacle (e.g., glass disposal box).[10]
-
-
Arrange for Disposal : Once the waste container is nearly full (e.g., 90% capacity) or has been accumulating for six months, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[9][20] Do not allow waste to accumulate in the lab indefinitely.[19]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate hazards.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large, involves other hazardous materials, or you feel unsafe, evacuate the area and contact your institution's emergency response line.
-
Control Ignition Sources : If it is safe to do so, remove any nearby ignition sources.[7]
-
Containment (for small spills) :
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[13]
-
Work from the outside of the spill toward the center to prevent spreading.
-
-
Collection : Carefully scoop the absorbent material into a sealable container or heavy-duty plastic bag.
-
Decontamination : Clean the spill area with soap and water.
-
Disposal : Label the container with the collected spill debris as hazardous waste and arrange for EHS pickup.
This protocol is a self-validating system designed to ensure safety and compliance through rigorous hazard assessment, clear procedural steps, and an understanding of the scientific principles governing chemical waste management. By integrating these practices, laboratories can uphold their commitment to the safety of their personnel and the environment.
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A Senior Application Scientist's Guide to Handling 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Welcome to your comprehensive guide on the safe handling, use, and disposal of 2-(3,5-Dimethylisoxazol-4-yl)ethanol (CAS No. 83467-34-9). In our commitment to fostering a culture of safety and excellence in the laboratory, this document provides essential, field-tested guidance to ensure your protection and the integrity of your research. As scientists, we understand that meticulous attention to safety protocols is the foundation of groundbreaking work. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work with confidence and security.
Understanding the Compound: A Risk-Based Approach
This compound is a liquid organic compound.[1][2] While comprehensive toxicological data is not widely available, the existing safety information classifies it as an irritant.[1] A thorough risk assessment is paramount before commencing any work. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
Our operational plan is therefore built around mitigating these risks through the correct selection and use of Personal Protective Equipment (PPE) and adherence to best practices in laboratory operations.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 83467-34-9 | [1] |
| Molecular Formula | C₇H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 141.17 g/mol | [1][3] |
| Physical State | Liquid | [1][2] |
| Purity | ≥95.0% | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on established safety standards for handling chemical irritants in a laboratory setting.[4]
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.[5] It is good practice to wear two pairs of gloves, especially when compounding or handling larger quantities.[4]
-
Eye and Face Protection: Safety glasses with side shields are mandatory at a minimum. However, given the risk of serious eye irritation, it is highly recommended to use chemical splash goggles.[1] A face shield should be worn in situations where there is a significant risk of splashing.[6]
-
Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[7] Ensure that the lab coat is fully buttoned and the sleeves cover the wrists.[4]
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1] If a fume hood is not available or in the case of a large spill, a respirator may be necessary.[7]
PPE Selection Rationale
Caption: Rationale for PPE selection based on identified hazards.
Operational Plan: A Step-by-Step Guide
Adherence to a structured operational plan minimizes the risk of exposure and ensures the reproducibility of your work.
A. Preparation and Pre-Handling
-
Designate a Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood.[8]
-
Assemble Materials: Before handling the compound, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for the compound to be aware of all known hazards and emergency procedures.[1]
-
Don PPE: Put on all required PPE as outlined in Section 2 before entering the designated work area.
B. Handling the Compound
-
Grounding: When transferring the liquid, ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source for many organic compounds.[5][9]
-
Avoid Aerosolization: Handle the liquid gently to avoid the formation of aerosols.[8]
-
Maintain Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.
-
Keep Containers Closed: Keep the container tightly closed when not in use to prevent the release of vapors.[5][9]
C. Post-Handling and Housekeeping
-
Decontamination: Wipe down the work surface with an appropriate solvent and then clean with soap and water after completing your work.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill Cleanup: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[10] Ensure adequate ventilation during cleanup. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste containing this compound, including excess material, contaminated absorbents, and disposable PPE, in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other waste streams unless directed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Waste Disposal Workflow
Caption: Step-by-step workflow for the proper disposal of chemical waste.
By integrating these safety protocols and operational plans into your daily laboratory work, you contribute to a safer and more effective research environment. Your commitment to these principles is a testament to your dedication to scientific integrity and professional responsibility.
References
-
SAFETY DATA SHEET. (2017-10-25). Available from: [Link]
-
Cas no 83467-34-9 (this compound). Available from: [Link]
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Personal Protective Equipment | US EPA. (2025-09-12). Available from: [Link]
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SAFETY DATA SHEET - BP. (2025-06-11). Available from: [Link]
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Appendix 6 Toxilogical Data for Class 3 Solvents - FDA. Available from: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Available from: [Link]
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Personal protective equipment for preparing toxic drugs - GERPAC. Available from: [Link]
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eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. Available from: [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06). Available from: [Link]
-
ETHANOL CAS N°: 64-17-5. (2004-07-23). Available from: [Link]
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2-[N-ethyl-4-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)anilino]ethanol | C19H23N2O2S+ - PubChem. Available from: [Link]
-
Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20 - PubMed. Available from: [Link]
-
4-(2-(5-(3,5-dimethylisoxazol-4-yl)-2-(3-fluoro-4-(prop-2-yn-1-yloxy)phenethyl)-1H-benzo[d]imidazol-1-yl)ethyl)morpholine - DC Chemicals. Available from: [Link]
Sources
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- 2. Hit2Lead | this compound | CAS# 83467-34-9 | MFCD00459761 | BB-4016587 [hit2lead.com]
- 3. 83467-34-9(this compound) | Kuujia.com [nl.kuujia.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
